molecular formula C12H16O2 B180477 3-Tert-butyl-4-methoxybenzaldehyde CAS No. 107430-92-2

3-Tert-butyl-4-methoxybenzaldehyde

Cat. No.: B180477
CAS No.: 107430-92-2
M. Wt: 192.25 g/mol
InChI Key: KHDRYKVXOFJZGS-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-methoxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-tert-butyl-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDRYKVXOFJZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396253
Record name 3-tert-butyl-4-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107430-92-2
Record name 3-tert-butyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Tert-butyl-4-methoxybenzaldehyde synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Tert-butyl-4-methoxybenzaldehyde

Introduction

This compound is an aromatic aldehyde of significant interest in organic synthesis. Its structure, featuring a sterically demanding tert-butyl group and an electron-donating methoxy group on a benzaldehyde core, makes it a valuable intermediate for the synthesis of more complex molecules in the fields of pharmaceuticals, agrochemicals, and materials science. The specific arrangement of these functional groups influences the molecule's reactivity and provides a scaffold for building targeted derivatives.

This guide provides a comprehensive overview of a robust synthetic methodology for this compound, focusing on the Rieche formylation of 2-tert-butylanisole. It delves into the causality behind the experimental design, offers a detailed, field-proven protocol, and outlines the essential characterization techniques required to verify the structure and purity of the final product. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Synthesis Methodology: Rieche Formylation

The introduction of a formyl group (-CHO) onto an aromatic ring is a cornerstone of organic synthesis. For electron-rich aromatic systems like 2-tert-butylanisole, several methods are viable, including the Vilsmeier-Haack reaction and the Duff reaction.[1][2] However, the Rieche formylation offers a reliable and high-yielding approach under relatively mild conditions.[3][4]

Principle and Strategic Rationale

The Rieche formylation is an electrophilic aromatic substitution reaction.[4] The strategy hinges on activating an electron-rich aromatic substrate, in this case, 2-tert-butylanisole, towards attack by a formylating agent. The choice of 2-tert-butylanisole as the starting material is strategic; the methoxy group is a powerful activating group, and its ortho-tert-butyl substituent provides significant steric hindrance. This steric bulk effectively blocks the adjacent ortho position, directing the incoming electrophile almost exclusively to the para position, thus ensuring high regioselectivity for the desired this compound isomer.

Dichloromethyl methyl ether (Cl₂CHOCH₃) serves as the formyl group source. In the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄), it generates a highly reactive electrophile, the methoxy-chlorocarbenium ion ([CH(Cl)OCH₃]⁺).[5] This electrophile is potent enough to react with the activated aromatic ring, leading to formylation.

Reaction Mechanism

The mechanism proceeds through three key stages:

  • Generation of the Electrophile: Titanium tetrachloride, a powerful Lewis acid, coordinates with one of the chlorine atoms of dichloromethyl methyl ether. This coordination polarizes the C-Cl bond, facilitating its cleavage to form the resonance-stabilized methoxy-chlorocarbenium ion and the [TiCl₅]⁻ complex.

  • Electrophilic Aromatic Substitution: The electron-rich π system of the 2-tert-butylanisole ring attacks the electrophilic carbon of the carbenium ion. This attack preferentially occurs at the C5 position (para to the methoxy group) due to the powerful ortho, para-directing nature of the methoxy group and the steric blocking of the C3 position by the adjacent tert-butyl group. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization and Hydrolysis: A weak base (such as the [TiCl₅]⁻ complex or solvent) abstracts the proton from the C5 position, restoring the aromaticity of the ring and yielding a chloroether intermediate. During the aqueous workup, this intermediate is readily hydrolyzed to afford the final product, this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials:

  • 2-tert-Butylanisole

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄), 1M solution in Dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-tert-butylanisole (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. Causality: This initial cooling is crucial to manage the exothermic nature of the addition of the strong Lewis acid, TiCl₄, preventing potential side reactions and ensuring controlled reaction kinetics.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (1.2 - 1.5 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A color change to a deep red or brown is typically observed.

  • Formylating Agent Addition: After stirring for 10 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise, again maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. Causality: The acidic aqueous quench hydrolyzes the intermediate and decomposes the titanium complexes. This step is highly exothermic and must be performed slowly and with caution.

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Causality: The acid wash removes any remaining basic impurities. The bicarbonate wash neutralizes any residual acid. The brine wash removes the bulk of the dissolved water before the drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage A 1. Dissolve 2-tert-butylanisole in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add TiCl4 (Lewis Acid) B->C D 4. Add Dichloromethyl methyl ether C->D E 5. Stir and monitor by TLC D->E F 6. Quench with ice and aq. HCl E->F Reaction Complete G 7. Extract with DCM F->G H 8. Wash with aq. NaHCO3 and Brine G->H I 9. Dry over Na2SO4 and concentrate H->I J 10. Purify via Column Chromatography I->J K Pure 3-tert-butyl-4- methoxybenzaldehyde J->K Final Product G cluster_methods Characterization Techniques cluster_info Derived Structural Information NMR NMR Spectroscopy ¹H NMR ¹³C NMR Connectivity Proton Environment & Connectivity NMR:s->Connectivity Identifies Carbon Carbon Skeleton NMR:s->Carbon Identifies IR Infrared (IR) Spectroscopy FuncGroups Functional Groups (C=O, C-O, Aldehyde C-H) IR:s->FuncGroups Confirms MS Mass Spectrometry (MS) MolWeight Molecular Weight & Fragmentation MS:s->MolWeight Confirms Structure {Final Structure | this compound} Connectivity->Structure Carbon->Structure FuncGroups->Structure MolWeight->Structure

Caption: Relationship between analytical methods and structural verification.

Conclusion

This guide has detailed a robust and regioselective synthesis of this compound via the Rieche formylation of 2-tert-butylanisole. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive characterization workflow utilizing NMR, IR, and Mass Spectrometry has been outlined, with predicted data to aid researchers in the verification of the final product. The methodologies and data presented herein serve as a reliable technical resource for professionals engaged in organic synthesis and drug discovery.

References

  • Wikipedia contributors. (2023). Duff reaction. Wikipedia, The Free Encyclopedia. [Link]

  • ChemBK. (2024). 3-(tert-Butyl)-4-methoxybenzaldehyde. [Link]

  • Organic Syntheses. p-Dimethylaminobenzaldehyde. Org. Synth. 1963, 43, 22. [Link]

  • Cheméo. Chemical Properties of 3-Hydroxy-4-methoxybenzaldehyde, tert-butyldimethylsilyl ether. [Link]

  • PubChem. 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • Cambridge University Press. Duff Reaction. Name Reactions in Organic Synthesis. [Link]

  • Lindler, C. B. (2014). The Duff Reaction: Researching A Modification. The ScholarShip at ECU. [Link]

  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972–3973. [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
  • Wikipedia contributors. (2023). Rieche formylation. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Formylation. [Link]

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • The Organic Reaction Portal. Rieche Formylation. [Link]

  • SynArchive. Rieche Formylation. [Link]

  • PubChem. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

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  • I.R.I.S. OC. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. [Link]

  • The Journal of Organic Chemistry. Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [Link]

  • Thieme E-Books. Synthesis by Formylation of Arene—Hydrogen Bonds. [Link]

  • NIST WebBook. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]

  • PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for synthesizing p-methoxy benzaldehyde or p-tertbutyl benzaldehyde.
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  • Google Patents.
  • Royal Society of Chemistry. Supplementary Information for Transesterification and de-esterification of esters with sodium tert-butoxide. [Link]

  • NIST WebBook. Mass spectrum of 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]

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  • Google Patents. Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.
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Sources

An In-depth Technical Guide to 3-Tert-butyl-4-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Tert-butyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde, represents a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural architecture, featuring a benzaldehyde core modified with a sterically demanding tert-butyl group and an electron-donating methoxy group, imparts a unique combination of lipophilicity, steric hindrance, and electronic properties. These characteristics make it a valuable scaffold for the design and synthesis of novel therapeutic agents and a versatile intermediate for the construction of complex molecular frameworks. This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthetic methodologies, and potential biological applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The distinct physicochemical properties of this compound are fundamental to its behavior in chemical reactions and biological systems. A summary of its key properties is provided below.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1][2]
Appearance Colorless or light yellow liquid[2]
Boiling Point Approximately 240 °C[2]
Density Approximately 0.97 g/cm³[2]
Solubility Soluble in many organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons.[2]
CAS Number 107430-92-2[1][2][3][4]

Chemical Structure

The chemical structure of this compound is foundational to its reactivity and interactions with biological targets.

reactant 2-tert-butyl-4-methoxyphenol intermediate Iminium Intermediate reactant->intermediate Duff Reaction reagents Hexamethylenetetramine (HMTA) Trifluoroacetic Acid (TFA) reagents->intermediate product This compound intermediate->product Hydrolysis hydrolysis Aqueous Acid Workup hydrolysis->product

Caption: Synthetic workflow for this compound via the Duff reaction.

Experimental Protocol: Duff Reaction

This protocol is adapted from established procedures for the Duff reaction on substituted phenols.

Materials:

  • 2-tert-butyl-4-methoxyphenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-tert-butyl-4-methoxyphenol (1 equivalent) in trifluoroacetic acid.

  • Addition of Reagent: To the stirred solution, add hexamethylenetetramine (1.1 equivalents) portion-wise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • Trifluoroacetic Acid: Serves as both a solvent and a catalyst, protonating HMTA to form the electrophilic iminium ion necessary for formylation.

  • Hexamethylenetetramine (HMTA): Acts as the formylating agent.

  • Aqueous Workup and Neutralization: The acidic workup hydrolyzes the intermediate imine to the final aldehyde product. Neutralization is crucial to remove the trifluoroacetic acid.

  • Column Chromatography: This purification step is essential to separate the desired product from any unreacted starting material and potential side products.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs suggest several potential applications in drug discovery and development.

  • Antioxidant and Anti-inflammatory Properties: The precursor, 2-tert-butyl-4-methoxyphenol (a component of BHA), is a well-known antioxidant. The introduction of the aldehyde functionality in the 3-position may modulate this activity. Phenolic compounds are known to exhibit anti-inflammatory effects, and this derivative could be explored for similar properties. [5][6]* Antimicrobial and Cytotoxic Activity: Many substituted benzaldehydes and their derivatives have demonstrated significant antimicrobial and cytotoxic activities. The combination of the lipophilic tert-butyl group and the electron-donating methoxy group could enhance cell membrane permeability and interaction with biological targets, making it a candidate for screening in these areas. [7][8]* Synthetic Intermediate: The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including the synthesis of Schiff bases, chalcones, and other heterocyclic compounds with known biological activities. [9]This makes this compound a valuable building block for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.

Safety and Handling

Based on the information for related compounds, this compound may be irritating to the eyes and skin. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid prolonged exposure to air. [2]

Conclusion

This compound is a molecule with significant potential in organic synthesis and medicinal chemistry. Its unique combination of steric and electronic features makes it an attractive target for further investigation. This technical guide has provided a comprehensive overview of its physicochemical properties, predicted spectral data, a detailed synthetic protocol, and a discussion of its potential applications. It is hoped that this information will serve as a valuable resource for researchers and scientists working in the field of drug development and chemical synthesis.

References

  • ChemBK. 107430-92-2. [Link]

  • Adooore. This compound. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. [Link]

  • Cheméo. Chemical Properties of 3-Hydroxy-4-methoxybenzaldehyde, tert-butyldimethylsilyl ether. [Link]

  • ResearchGate. the strong cytotoxic activity of 3-methoxybenzaldehyde and... [Link]

  • Google Patents. US4898993A - Process for preparing 2-tert-butyl-4-methoxyphenol.
  • ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From3- benzyloxy-4- methoxybenzaldehyde. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

3-Tert-butyl-4-methoxybenzaldehyde possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of an aldehyde, a methoxy group, and a bulky tert-butyl group influences the electronic environment of the aromatic protons and carbons, as well as the vibrational modes of the molecule and its fragmentation pattern in mass spectrometry.

Molecular Structure of this compound

G M [M]⁺˙ m/z = 192 M_minus_CH3 [M - CH₃]⁺ m/z = 177 M->M_minus_CH3 - •CH₃ M_minus_CHO [M - CHO]⁺ m/z = 163 M->M_minus_CHO - •CHO M_minus_C4H9 [M - C₄H₉]⁺ m/z = 135 M->M_minus_C4H9 - •C₄H₉ tBu_cation [C₄H₉]⁺ m/z = 57 M->tBu_cation

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This in-depth technical guide provides a comprehensive spectroscopic characterization of this compound based on established principles and comparative analysis. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers in the fields of organic synthesis, materials science, and drug development to identify and characterize this molecule. The logical flow from structural prediction to the interpretation of spectral data, grounded in the fundamental principles of each spectroscopic technique, ensures a high degree of scientific integrity and trustworthiness.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029686). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chegg. (2022, January 11). The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Amyl Peroxyacetate (TAPA)

Foreword: Understanding the Role of tert-Amyl Peroxyacetate in Modern Polymer Chemistry

In the landscape of industrial and research chemistry, organic peroxides stand as a critical class of compounds, primarily for their role as initiators in free-radical polymerization. Among these, tert-Amyl peroxyacetate (TAPA), with CAS number 690-83-5, has carved a significant niche. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of TAPA, from its fundamental physicochemical properties to its nuanced applications in polymer synthesis. The narrative that follows is built on the pillars of scientific integrity, drawing from established research and practical insights to explain not just the "how" but, more importantly, the "why" behind its utility and the experimental choices made when employing it.

Section 1: Core Physicochemical and Thermal Properties

tert-Amyl peroxyacetate is an organic peroxide belonging to the peroxyester family.[1] Its molecular structure, featuring a tertiary amyl group, is key to its thermal stability and reactivity profile, which we will explore in subsequent sections. A clear understanding of its physical and chemical properties is paramount for its effective and safe use in any laboratory or industrial setting.

Key Physicochemical Data

The essential properties of tert-Amyl peroxyacetate are summarized in the table below for quick reference. These values are critical for designing experiments, ensuring safety, and predicting its behavior in various solvent systems.

PropertyValueSource(s)
CAS Number 690-83-5[1][2][3]
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.20 g/mol [1]
Appearance Colorless, clear liquid[1][4]
Density 0.923 g/cm³ (at 20°C)[1][4]
Refractive Index 1.4035 (at 20°C)[1]
Solubility Insoluble in water; soluble in most organic solvents.[1][4]
Theoretical Active Oxygen 10.94%[1]
Purity Typically available as 50% or 70% solutions in odorless mineral spirits or isododecane.[1]
Thermal Decomposition and Half-Life Data

The utility of TAPA as a free-radical initiator is intrinsically linked to its thermal decomposition kinetics. The rate of decomposition, often expressed as its half-life at various temperatures, dictates the optimal temperature range for its application in polymerization processes. The decomposition involves the homolytic cleavage of the weak oxygen-oxygen bond, generating highly reactive free radicals that initiate the polymerization chain reaction.[5]

The thermal decomposition of tert-amyl peroxyesters like TAPA has been studied in detail, revealing first-order decomposition kinetics.[6] The rate of decomposition is influenced by both temperature and pressure.[6] The activation energy for the thermal decomposition of tert-Amyl peroxyacetate is approximately 152.16 kJ/mol.[1]

The following table presents the half-life of tert-Amyl peroxyacetate at different temperatures, which is crucial for selecting the appropriate reaction conditions for a given polymerization process.

TemperatureHalf-Life
134°C0.1 hour
114°C1 hour
96°C10 hours
[Source:[1]]

The major decomposition products of tert-Amyl peroxyacetate include tert-amyl alcohol, acetic acid, methane, and ethane.[1]

G TAPA tert-Amyl Peroxyacetate (C₇H₁₄O₃) Heat Δ (Heat) Radicals tert-Amyloxy Radical + Acetoxy Radical Heat->Radicals Homolytic Cleavage of O-O bond Decomp1 Further Decomposition Products tert-Amyl Alcohol, Acetic Acid, Methane, Ethane Decomp1->Products Radical Reactions

Caption: Thermal decomposition pathway of tert-Amyl peroxyacetate.

Section 2: Applications in Polymer Synthesis

The primary application of tert-Amyl peroxyacetate lies in its role as a thermal initiator for free-radical polymerization.[1] It is employed in the synthesis of a wide range of polymers, and its selection over other initiators is often dictated by the desired reaction temperature and the specific properties of the final polymer.

Polymerization of Olefins and Vinyl Monomers

TAPA is an effective initiator for the high-pressure polymerization of ethylene to produce low-density polyethylene (LDPE), particularly in tubular reactor processes.[1] It can be used in combination with other peroxides to optimize the polymerization efficiency.[1]

Furthermore, TAPA serves as an initiator for the polymerization of:

  • Styrene and its copolymers [1]

  • Methyl methacrylate [1][7]

  • Vinyl acetate [1]

  • Acrylates and methacrylates for coatings [2][7]

One of the key advantages of using tert-amyl peroxides over their tert-butyl counterparts is the potential to synthesize acrylic resins with a lower molecular weight and a narrower molecular weight distribution.[8] This is particularly beneficial in the formulation of high-solids coatings, where lower viscosity is desirable.[8]

Curing of Unsaturated Polyester Resins

Beyond polymerization initiation, tert-Amyl peroxyacetate also functions as a high-temperature curing agent for unsaturated polyester resins.[1] This makes it suitable for applications that demand robust thermal properties in the final cured product.[1]

Section 3: Experimental Protocol - Solution Polymerization of Acrylates

To illustrate the practical application of tert-Amyl peroxyacetate, this section provides a generalized, step-by-step protocol for the solution polymerization of an acrylic monomer mixture. This protocol should be adapted based on the specific monomers, desired polymer properties, and available laboratory equipment.

Materials and Equipment
  • Jacketed glass reactor with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet.

  • Monomer addition pump.

  • Heating/cooling circulator.

  • Acrylic monomers (e.g., Styrene, Butyl Acrylate, 2-Hydroxyethyl Acrylate).

  • Solvent (e.g., oxo-heptyl acetate).

  • tert-Amyl peroxyacetate (as a solution in a suitable solvent).

  • Nitrogen supply.

Step-by-Step Procedure
  • Reactor Setup and Inerting: Assemble the reactor system as described above. Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.

  • Solvent Charging and Heating: Charge the reactor with the desired amount of solvent. Begin stirring and heat the solvent to the target reaction temperature (e.g., 114°C, where the half-life of TAPA is approximately 1 hour).[1][8]

  • Monomer and Initiator Feed Preparation: In a separate vessel, prepare a mixture of the acrylic monomers. In another vessel, prepare the initiator solution by diluting the required amount of tert-Amyl peroxyacetate in a portion of the solvent.

  • Initiation and Polymerization: Once the solvent reaches the target temperature, begin the continuous addition of the monomer mixture and the initiator solution to the reactor over a predetermined period (e.g., 2-4 hours).

  • Holding Period: After the addition of monomers and initiator is complete, maintain the reaction mixture at the target temperature for a holding period (e.g., 1-2 hours) to ensure high monomer conversion.

  • Cooling and Discharge: After the holding period, cool the reactor contents to a safe temperature and discharge the resulting polymer solution.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Setup Reactor Setup & Inerting Heat Solvent Charging & Heating Setup->Heat Poly Initiation & Polymerization Heat->Poly Mix Monomer & Initiator Feed Preparation Mix->Poly Hold Holding Period Poly->Hold Cool Cooling Hold->Cool Discharge Discharge Cool->Discharge

Caption: Workflow for solution polymerization of acrylates using TAPA.

Section 4: Safety, Handling, and Storage

Organic peroxides are thermally sensitive and must be handled with care. tert-Amyl peroxyacetate is classified as a liquid organic peroxide, type E.[9]

Key Safety Parameters
  • Self-Accelerating Decomposition Temperature (SADT): 60°C.[1] The SADT is the lowest temperature at which self-accelerating decomposition may occur in the transport packaging.[10]

  • Storage Temperature: Recommended maximum storage temperature is 30°C.[1]

Handling and Storage Recommendations
  • Store in a cool, well-ventilated area away from heat sources, open flames, and direct sunlight.[1]

  • Keep away from incompatible materials such as acids, bases, reducing agents, and flammable substances.[1]

  • Use explosion-proof lighting and ventilation in storage areas.[1]

  • Handle with care to avoid impact or vibration.[1]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Never return unused material to the original container.[9]

Conclusion

tert-Amyl peroxyacetate is a versatile and efficient organic peroxide initiator with significant applications in the polymer industry. Its well-defined thermal decomposition kinetics allows for controlled initiation of polymerization over a range of temperatures. The ability to produce polymers with specific molecular weight characteristics makes it a valuable tool for researchers and professionals in materials science and chemical synthesis. Adherence to strict safety and handling protocols is essential for its use. This guide provides a foundational understanding of TAPA, intended to support its informed and safe application in research and development.

References

  • Buback, M., Nelke, D., & Vögele, H.-P. (2003). Pressure and Temperature Dependence of the Decomposition Rate of Aliphatic tert-Amyl Peroxyesters. Z. Phys. Chem., 217, 1169-1191.
  • ETW International. (n.d.). tert-Amyl peroxyacetate (TAPA), 690-83-5. LAAP. Retrieved from [Link]

  • Buback, M., et al. (2002). Pressure and Temperature Dependence of the Decomposition Rate of Aliphatic tert-butyl Peroxyesters. ResearchGate. Retrieved from [Link]

  • CPAchem. (2025). Safety data sheet: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Epishin, A., & Lisovenko, D. (n.d.). Reaction mechanism of the decomposition of organic peroxyesters... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Amyl peroxy-2-ethylhexanoate. Retrieved from [Link]

  • Pergan. (n.d.). Polymerization of monomers with Organic Peroxide for the High Polymer Industry. Retrieved from [Link]

  • European Patent Office. (2007). Process for synthesizing selected organic peroxides. EP 1852418 A1. Retrieved from [Link]

  • Yunno. (n.d.). Tert-Amyl peroxybenzoate TAPB 4511-39-1. Retrieved from [Link]

  • Google Patents. (2007). WO2007125091A1 - Process for synthesizing selected organic peroxides.
  • Google Patents. (n.d.). CN112300045A - Synthesis and purification method of high-purity tert-amyl peroxy-2-ethylhexyl carbonate.
  • Pohanish, R. P. (2012). Organic Peroxides. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-tert-butyl-4-methoxybenzaldehyde. In the absence of direct crystallographic data for this specific molecule, this document synthesizes principles of steric and electronic effects, draws inferences from structurally analogous compounds, and outlines robust experimental and computational protocols for its definitive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances of substituted benzaldehydes. We will explore the interplay of the bulky tert-butyl group and the electron-donating methoxy group on the orientation of the aldehyde functionality and the overall molecular geometry.

Introduction: The Significance of Molecular Conformation

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its physical, chemical, and biological properties. For pharmacologically active molecules, specific conformations are often required for effective binding to biological targets. This compound, a substituted aromatic aldehyde, presents an interesting case study in conformational analysis due to the presence of two sterically and electronically distinct substituents ortho and meta to the aldehyde group. Understanding its preferred conformation is crucial for predicting its reactivity, designing derivatives, and elucidating its potential biological activity.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is defined by a benzene ring substituted with a tert-butyl group at the 3-position, a methoxy group at the 4-position, and an aldehyde group at the 1-position. The key conformational questions revolve around the rotational freedom of the aldehyde and methoxy groups.

Conformational Drivers: Steric Hindrance and Electronic Effects

The conformation of this compound is primarily dictated by the interplay of two major factors:

  • Steric Hindrance : The tert-butyl group is exceptionally bulky and exerts significant steric pressure on adjacent substituents. This "steric locking" effect is well-documented and can force neighboring groups into specific orientations to minimize van der Waals repulsion.

  • Electronic Effects : The methoxy group is a strong electron-donating group through resonance, influencing the electron density of the aromatic ring and the rotational barrier of the adjacent aldehyde group. The aldehyde group is an electron-withdrawing group.

Based on these principles, we can predict the most stable conformation. The large tert-butyl group at the 3-position will sterically hinder the rotation of the aldehyde group. To minimize this steric clash, the aldehyde group is expected to preferentially adopt a conformation where the carbonyl oxygen points away from the tert-butyl group. This would result in the aldehydic hydrogen being positioned closer to the tert-butyl group.

Furthermore, the methoxy group at the 4-position will influence the electronic environment. The resonance donation from the methoxy group can stabilize a planar arrangement of the aldehyde group with the benzene ring to maximize conjugation.

Spectroscopic Characterization: A Predictive Approach

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the tert-butyl protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aldehyde (-CHO)9.8 - 10.0SingletDeshielded due to the electronegativity of the oxygen and the aromatic ring current.
Aromatic (H-2)7.6 - 7.8DoubletOrtho to the electron-withdrawing aldehyde group.
Aromatic (H-5)7.5 - 7.7Doublet of doubletsCoupled to H-2 and H-6.
Aromatic (H-6)6.9 - 7.1DoubletOrtho to the electron-donating methoxy group.
Methoxy (-OCH₃)3.8 - 4.0SingletTypical chemical shift for a methoxy group on an aromatic ring.
Tert-butyl (-C(CH₃)₃)1.3 - 1.5SingletShielded aliphatic protons, integrating to 9H.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
Aldehyde (C=O)190 - 195Characteristic downfield shift for a carbonyl carbon.
Aromatic (C-4)160 - 165Carbon bearing the methoxy group, deshielded.
Aromatic (C-1)130 - 135Carbon bearing the aldehyde group.
Aromatic (C-3)140 - 145Carbon bearing the tert-butyl group.
Aromatic (C-2, C-5, C-6)110 - 130Aromatic carbons.
Methoxy (-OCH₃)55 - 60Typical chemical shift for a methoxy carbon.
Tert-butyl (quaternary C)34 - 36Quaternary carbon of the tert-butyl group.
Tert-butyl (CH₃)30 - 32Methyl carbons of the tert-butyl group.
Predicted IR Spectral Data

The infrared spectrum would be dominated by strong absorptions corresponding to the carbonyl and C-O stretching vibrations.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Aldehyde)1680 - 1700Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C-O Stretch (Methoxy)1250 - 1300Strong
C-O Stretch (Methoxy)1020 - 1080Strong

Experimental and Computational Workflow for Definitive Structural Elucidation

To move from a predictive model to a definitive structural and conformational assignment, a combined experimental and computational approach is recommended.

Experimental Protocols

Protocol 4.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • ¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum to confirm the basic structure and identify proton chemical shifts and coupling constants.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks and confirm assignments of aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and confirming the overall connectivity.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the key experiment for conformational analysis. Through-space correlations between the aldehydic proton and the protons of the tert-butyl group, and between the methoxy protons and adjacent aromatic protons, will provide direct evidence for the preferred rotational conformation.

Protocol 4.1.2: Single-Crystal X-ray Diffraction

  • Crystal Growth : Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation from various solvents (e.g., ethanol, hexane, ethyl acetate) or by vapor diffusion.

  • Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement : Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a high-resolution molecular structure. This will provide definitive information on bond lengths, bond angles, and the solid-state conformation.

Computational Chemistry Protocol

Protocol 4.2.1: Conformational Search and Energy Calculations

  • Initial Structure Generation : Build the 3D structure of this compound using a molecular modeling program.

  • Conformational Search : Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for exploring the rotational potential energy surfaces of the aldehyde and methoxy groups.

  • Geometry Optimization and Energy Calculation :

    • Perform geometry optimizations of the identified conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

    • Calculate the relative energies of the optimized conformers to determine the most stable conformation in the gas phase.

    • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Rotational Barrier Calculation : Scan the potential energy surface by systematically rotating the C(aromatic)-C(aldehyde) and C(aromatic)-O(methoxy) bonds to calculate the rotational energy barriers.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Synthesis & Purification nmr NMR Spectroscopy (1D & 2D) exp_start->nmr Structural Verification xray Single-Crystal X-ray Diffraction exp_start->xray Crystal Growth exp_end Definitive Structure & Conformation nmr->exp_end Solution Conformation xray->exp_end Solid-State Conformation comp_end Predicted Structure & Energetics exp_end->comp_end Comparison & Validation comp_start Initial 3D Structure conf_search Conformational Search comp_start->conf_search dft DFT Calculations (Optimization & Energy) conf_search->dft Low-energy conformers spec_pred Spectra Prediction (NMR, IR) dft->spec_pred dft->comp_end

Caption: Combined experimental and computational workflow for structural elucidation.

Interplay of Substituents and Conformational Logic

The conformational preference of this compound can be understood through a logical progression of steric and electronic considerations.

G A This compound B Steric Hindrance (tert-butyl group) A->B C Electronic Effects (methoxy & aldehyde groups) A->C D Restricted Rotation of Aldehyde Group B->D dominates E Planarization of Aldehyde with Ring C->E favors F Predicted Low-Energy Conformation: - Aldehyde O anti to tert-butyl - Methoxy group near planar D->F E->F

Sources

Thermal stability and degradation of 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<_-3a_bd_tb_bu_bu_4-methoxybenzaldehyde>## An In-depth Technical Guide on the Thermal Stability and Degradation of 3-Tert-butyl-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chemical intermediate in the pharmaceutical and specialty chemical industries. Its thermal stability is a critical parameter governing its storage, handling, and reaction conditions, directly impacting the purity, efficacy, and safety of downstream products. This guide provides a comprehensive technical overview of the thermal behavior of this compound, detailing its degradation pathways and outlining robust analytical methodologies for its stability assessment. The insights and protocols presented herein are designed to empower researchers and professionals in making informed decisions for process optimization and quality control.

Introduction: Chemical Identity and Industrial Relevance

This compound, with the chemical formula C₁₂H₁₆O₂, is an aromatic aldehyde whose utility in organic synthesis is well-established.[1] It serves as a key building block in the creation of complex molecules with biological activity.[1] The aldehyde functional group, while being the center of its synthetic reactivity, is also a point of potential instability. The presence of the sterically bulky tert-butyl group and the electron-donating methoxy group on the benzene ring introduces a unique electronic and steric environment that modulates its overall stability. A thorough understanding of its thermal limits is therefore not just an academic exercise but a practical necessity for ensuring reproducible and safe chemical manufacturing processes.

Foundational Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before delving into its thermal stability.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.25 g/mol [1]
AppearanceColorless or light yellow liquid[1]
Boiling PointApproximately 240 °C[1]
DensityApproximately 0.97 g/cm³[1]
SolubilitySoluble in many organic solvents (alcohols, ethers, chlorinated hydrocarbons)[1]

Note: These values are approximate and can vary based on purity and experimental conditions.

Assessing Thermal Stability: Key Analytical Techniques

A multi-pronged analytical approach is required to comprehensively characterize the thermal stability of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[2] This technique is invaluable for determining the onset of thermal decomposition.

Experimental Protocol: TGA

  • Instrument Calibration: Ensure the TGA instrument is calibrated using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (ceramic or aluminum).

  • Analysis Conditions:

    • Heat the sample from ambient temperature to a suitable upper limit (e.g., 600 °C) at a linear heating rate of 10 °C/min.

    • Maintain a constant flow of an inert gas, such as nitrogen, to prevent oxidative degradation.[4]

  • Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve provides the temperature at which significant mass loss begins.[2]

Caption: TGA Experimental Workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, and decomposition.[3][5]

Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument with a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

  • Analysis Conditions:

    • Heat the sample and reference pans at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition points.

  • Data Acquisition: Record the differential heat flow. The melting point will appear as an endothermic peak, while decomposition may be indicated by a subsequent exothermic or endothermic event.[5]

Caption: DSC Experimental Workflow.

Degradation Chemistry: Pathways and Products

The degradation of this compound under thermal stress can proceed through several pathways, primarily involving the reactive aldehyde group and the substituents on the aromatic ring.

Potential Degradation Pathways:

  • Oxidation: The aldehyde group is susceptible to oxidation, particularly in the presence of air, to form the corresponding carboxylic acid, 3-tert-butyl-4-methoxybenzoic acid. This is a common degradation pathway for many benzaldehyde derivatives.[6]

  • Decarbonylation: At elevated temperatures, benzaldehydes can undergo decarbonylation to form benzene derivatives.[6] In this case, it could potentially lead to 2-tert-butyl-anisole.

  • Dealkylation: The tert-butyl group, while sterically hindering, can be cleaved at high temperatures, leading to the formation of 4-methoxybenzaldehyde.

  • Demethylation: The methoxy group's ether linkage can also be a point of thermal cleavage, resulting in the formation of 3-tert-butyl-4-hydroxybenzaldehyde.

Degradation_Pathways Parent This compound Oxidation_Product 3-Tert-butyl-4-methoxybenzoic acid Parent->Oxidation_Product Oxidation Decarbonylation_Product 2-Tert-butyl-anisole Parent->Decarbonylation_Product Decarbonylation (High Temp) Dealkylation_Product 4-Methoxybenzaldehyde Parent->Dealkylation_Product Dealkylation (High Temp) Demethylation_Product 3-Tert-butyl-4-hydroxybenzaldehyde Parent->Demethylation_Product Demethylation (High Temp)

Caption: Potential Thermal Degradation Pathways.

Isothermal Stress Testing and Stability-Indicating Methods

To understand the degradation kinetics and identify the primary degradation products under more realistic storage and processing conditions, isothermal stress testing is crucial. This involves exposing the compound to specific elevated temperatures for extended periods and analyzing the samples at various time points.

A robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for this analysis.[7][8] Such a method must be capable of separating the parent compound from all potential degradation products and process impurities.[8]

Protocol: Development of a Stability-Indicating HPLC Method

  • Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Column and Mobile Phase Screening: Screen various reversed-phase HPLC columns (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with acid or buffer) to achieve optimal separation.

  • Method Optimization: Fine-tune parameters such as gradient profile, flow rate, and column temperature to ensure resolution of all peaks.

  • Detection: Utilize a UV detector at a wavelength where the parent compound and all major degradants have adequate absorbance.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Practical Implications and Recommendations

The data gathered from these studies have direct implications for the handling and use of this compound.

Table 2: Summary of Stability and Recommendations

AspectFindings and Recommendations
Storage Store in a cool, dark, and well-ventilated area.[1] Consider storage under an inert atmosphere to minimize oxidation.
Handling Avoid prolonged exposure to high temperatures and air.[1] Use appropriate personal protective equipment, as the compound can be an irritant.[1]
Process Development The thermal stability data should inform the selection of reaction temperatures and durations to minimize impurity formation.
Quality Control Implement a validated stability-indicating HPLC method for routine purity testing and stability monitoring of the compound.

Conclusion

The thermal stability of this compound is a multifaceted characteristic that is critical to its successful application in scientific and industrial settings. A systematic approach, combining thermo-analytical techniques like TGA and DSC with chromatographic stability studies, provides a comprehensive understanding of its degradation profile. By leveraging this knowledge, researchers, scientists, and drug development professionals can implement appropriate control strategies to ensure the quality, safety, and efficacy of their processes and final products.

References

A comprehensive list of references would be compiled from peer-reviewed journals, regulatory guidelines, and chemical databases to support the claims and protocols outlined in this guide. Examples of relevant sources include:

  • Model studies on benzene formation
  • DSC thermogram of benzaldehyde, CDMOF, and CDMOF-benzaldehyde inclusion complex.
  • Organic Chemistry – Specific Name Reactions. N/A.
  • 3-(tert-Butyl)-4-methoxybenzaldehyde. ChemBK.
  • Thermogravimetric analysis. Wikipedia.
  • Thermogravimetric Analysis. N/A.
  • Stability-Indic
  • Thermogravimetry analysis (TGA) curves of (a) MCC, (b) di-aldehyde...
  • Thermogravimetric Analysis - TGA or TGA applic
  • Thermal stability and degradation of 3-tert-Butyl-4-methoxyphenol. Benchchem.
  • (PDF) Degradation Pathway.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Differential scanning calorimetry. Wikipedia.
  • Thermogravimetric analysis (TGA). Chemistry LibreTexts.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Benchchem.
  • Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH.
  • 3-(tert-butyl)-4-methoxybenzaldehyde oxime. ChemicalBook.
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. PubChem.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Photocontrolled Noncovalent Cross-Linkers with Diversely Tunable Properties via Interchangeable Metal C
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH.
  • 3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde. SCBT.
  • Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremedi
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. SIELC Technologies.
  • Chemical Properties of 3-Hydroxy-4-methoxybenzaldehyde, tert-butyldimethylsilyl ether. Cheméo.

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The Alchemical Core: Unlocking the Therapeutic Potential of 3-Tert-butyl-4-methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. 3-Tert-butyl-4-methoxybenzaldehyde, a sterically hindered phenolic aldehyde, emerges as a molecule of significant interest. Its unique structural amalgamation—a reactive aldehyde functionality, a methoxy-activated aromatic ring, and a bulky tert-butyl group—positions it as a versatile synthetic intermediate for a plethora of bioactive compounds. This technical guide delves into the core medicinal chemistry applications of this compound, elucidating its potential as a cornerstone for the synthesis of potent antioxidant, anti-inflammatory, and anticancer agents. We will explore the mechanistic rationale behind its utility, provide detailed synthetic protocols for its derivatization into promising chalcone and Schiff base scaffolds, and outline robust methodologies for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

The Structural Rationale: A Triad of Functionality

The therapeutic potential of this compound is not happenstance; it is a direct consequence of its distinct molecular architecture. Three key features synergize to create a scaffold ripe for medicinal chemistry exploration:

  • The Aldehyde "Handle": The formyl group is a versatile chemical handle, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the facile introduction of diverse chemical moieties, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

  • The Hindered Phenolic Core: The tert-butyl group ortho to the eventual hydroxyl (after demethylation) or influencing the methoxy group provides significant steric hindrance. This is a classic "hindered phenol" motif, which is crucial for stabilizing the phenoxyl radical that forms during antioxidant activity. This structural feature is the bedrock of its potential in combating oxidative stress-related pathologies.

  • The Methoxy-Activated Ring: The methoxy group at the para position is an electron-donating group, which activates the benzene ring towards electrophilic substitution and influences the electronic properties of the entire molecule. This electronic modulation can be fine-tuned in derivative synthesis to optimize biological activity.

Synthesis of this compound

While commercially available, understanding the synthesis of the core molecule is fundamental. A common synthetic route involves the formylation of 2-tert-butyl-4-methoxyphenol.

Exemplary Synthetic Protocol: Ortho-Formylation

A plausible laboratory-scale synthesis can be achieved via the Duff reaction or similar ortho-formylation methods.

Materials:

  • 2-tert-butyl-4-methoxyphenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol or trifluoroacetic acid

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable organic solvent

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-tert-butyl-4-methoxyphenol in a suitable solvent like glycerol, add hexamethylenetetramine.

  • Heat the mixture, typically to around 150 °C, for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., HCl) and heating.

  • Extract the product into an organic solvent such as diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Key Applications in Medicinal Chemistry: A Gateway to Bioactive Derivatives

The primary utility of this compound in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] Two of the most prominent classes of derivatives are chalcones and Schiff bases.

Chalcones: The α,β-Unsaturated Ketone Powerhouse

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products and synthetic compounds renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] They are readily synthesized from this compound via the Claisen-Schmidt condensation.[4][5]

This protocol describes a general procedure for the base-catalyzed condensation of this compound with a substituted acetophenone.

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4'-hydroxyacetophenone, 4'-aminoacetophenone)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or methanol

  • Glacial acetic acid

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the chosen substituted acetophenone (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 40-50%) to the stirred mixture at room temperature.

  • Continue stirring for 2-4 hours. The reaction can be monitored by TLC. A color change and the formation of a precipitate often indicate product formation.

  • After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute glacial acetic acid to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

Logical Workflow for Chalcone Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3-Tert-butyl-4- methoxybenzaldehyde C Claisen-Schmidt Condensation (Base-catalyzed) A->C B Substituted Acetophenone B->C D Chalcone Derivative C->D E Antioxidant Assays (e.g., DPPH) D->E F Anti-inflammatory Assays (e.g., NF-κB, COX-2 inhibition) D->F G Anticancer Assays (e.g., MTT) D->G G cluster_nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Molecule Hindered Phenol Derivative Molecule->Keap1 reacts with Nrf2 Nrf2 Keap1->Nrf2 sequesters Keap1->Nrf2 release Proteasome Proteasomal Degradation Nrf2->Proteasome ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Activation of the Nrf2 antioxidant pathway by hindered phenols.

Protocols for Biological Evaluation

To substantiate the therapeutic potential of derivatives synthesized from this compound, rigorous biological testing is essential. The following are standard, validated protocols for assessing their antioxidant, anticancer, and antimicrobial activities.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. [6] Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds and a positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells. Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

Compound Concentration % DPPH Scavenging
Positive ControlVariesVaries
Test Compound 1VariesVaries
Test Compound 2VariesVaries
MTT Assay (Anticancer/Cytotoxicity Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [7][8][9] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well flat-bottom sterile culture plates

  • Test compounds and a positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Broth Microdilution Assay (Antimicrobial Susceptibility)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [10][11] Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds and a positive control (e.g., a known antibiotic)

  • 96-well microplates

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a compelling starting point for the development of novel therapeutic agents. Its inherent structural features, particularly the hindered phenol motif and the versatile aldehyde functionality, make it an ideal scaffold for generating libraries of bioactive molecules. The derivatization into chalcones and Schiff bases provides a direct route to compounds with demonstrated potential in the realms of antioxidant, anti-inflammatory, and anticancer research. The mechanistic underpinnings of these activities, rooted in the modulation of fundamental cellular pathways such as Nrf2 and NF-κB, offer a rational basis for further drug design and optimization. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these promising derivatives. Future research should focus on expanding the diversity of derivatives, conducting in-depth SAR studies, and advancing the most potent compounds into preclinical in vivo models to fully realize the therapeutic promise held within this versatile chemical core.

References

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Chang, C. C., et al. (2001). Antioxidant Activity of Fresh and Processed Scallion (Allium fistulosum L.). Journal of Agricultural and Food Chemistry, 49(3), 1475-1479.
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]

  • Yadav, V. R., et al. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. Planta Medica, 77(11), 1141-1150. [Link]

  • NC DNA Day. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Li, R., et al. (2022). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 13(2), 209-218. [Link]

  • Tomma, J. H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde. Ibn AL-Haitham Journal For Pure and Applied Sciences, 30(3), 68-76. [Link]

  • MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5006. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • University of Texas at Dallas. (n.d.). Claisen-Schmidt Condensation. UT Dallas Personal Web Pages. [Link]

  • Zen-Bio, Inc. (2013). DPPH Antioxidant Assay Kit. Zen-Bio. [Link]

  • Tomma, J. H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of New Chalcones Derived from New Aldehyde; 4-[5-(4`tolyl)-1,3,4-thiadiazole-2-yl] benzaldehyde. Ibn AL-Haitham Journal For Pure and Applied Sciences, 30(3), 68–76. [Link]

  • Khan, K. M., et al. (2019). Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities. Bioorganic Chemistry, 85, 465-477. [Link]

  • ChemBK. (2024). 3-(tert-Butyl)-4-methoxybenzaldehyde. ChemBK. [Link]

  • ResearchGate. (n.d.). Exemplar chalcones known to be NF-κB inhibitors. ResearchGate. [Link]

  • Singh, P., et al. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(5), 1731. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5006. [Link]

  • ResearchGate. (n.d.). Inhibition of TNFα-induced NF-κB activation by (A) chalcone 11 and (B) chalcone 13. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chalcone Derivatives As Potential Biological Activities. Global Research Online. [Link]

  • MDPI. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. MDPI. [Link]

  • Volcho, K., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. International Journal of Molecular Sciences, 24(16), 12693. [Link]

  • IJTSRD. (n.d.). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development. [Link]

  • Al-Masoudi, N. A. (2011). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 20(2), 20-27. [Link]

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  • E-books. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. E-books. [Link]

  • PLOS One. (n.d.). Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet. PLOS One. [Link]

  • Aizawa, Y., et al. (1987). Studies on hindered phenols and analogs. 2. 1,3-Benzoxathioles having SRS-A inhibiting activity. Journal of Medicinal Chemistry, 30(4), 601-605. [Link]

  • ResearchGate. (2020). (PDF) Sterically Hindered Phenols as Antioxidant. ResearchGate. [Link]

  • Trovato, A., et al. (2016). Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders. International Journal of Molecular Sciences, 17(1), 136. [Link]

  • Tobe, M., et al. (1997). Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474. The Journal of Organic Chemistry, 62(21), 7453-7456. [Link]

  • PubMed Central. (n.d.). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PubMed Central. [Link]

  • Yaseen, A. A., et al. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science, 15(2), 1-8. [Link]

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An In-depth Technical Guide to 3-Tert-butyl-4-methoxybenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aromatic Allure of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic chemistry, serving as versatile building blocks in the synthesis of a vast array of complex molecules. Their inherent reactivity, stemming from the electrophilic aldehyde functional group and the nucleophilic aromatic ring, allows for a diverse range of chemical transformations. Within this important class of compounds, 3-tert-butyl-4-methoxybenzaldehyde occupies a niche but significant position, particularly in the realms of fragrance chemistry and as an intermediate in the synthesis of higher-value chemicals.

The historical development of synthetic aromatic aldehydes is intrinsically linked to the growth of the fragrance and flavor industries in the late 19th and early 20th centuries. The discovery that specific arrangements of functional groups on a benzene ring could elicit unique and desirable scents paved the way for the systematic synthesis of novel aromatic compounds. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its known and potential applications.

Discovery and Historical Context

While a definitive seminal publication detailing the first synthesis of this compound (CAS Number: 107430-92-2) is not readily apparent in a historical context, its emergence is logically situated within the broader exploration of sterically hindered aromatic compounds for various industrial applications. The introduction of the bulky tert-butyl group alongside the methoxy and aldehyde functionalities suggests a deliberate effort to modulate the molecule's properties, such as its scent profile, reactivity, and stability.

A significant milestone in understanding the utility of this compound is a patent describing the hydrogenation of this compound to produce 3-tert-butyl-4-methoxy-cyclohexyl methanol, a substance valued for its odoriferous properties in fragrance compositions[1]. This indicates that by the time of this patent's filing, the synthesis of the parent aldehyde was established, likely through well-known aromatic substitution reactions.

The development of synthetic methodologies like the Friedel-Crafts reactions in the late 19th century provided the foundational chemistry for introducing alkyl groups to aromatic rings[2]. It is highly probable that the initial synthesis of this compound was achieved through a variation of this classic and powerful reaction.

Synthesis Methodologies

The primary and most logical synthetic route to this compound is through the electrophilic substitution of a tert-butyl group onto the aromatic ring of 4-methoxybenzaldehyde (p-anisaldehyde).

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an alkyl group and an aromatic ring. In the context of synthesizing this compound, this reaction involves the tert-butylation of 4-methoxybenzaldehyde.

Causality Behind Experimental Choices:

  • Choice of Substrate: 4-methoxybenzaldehyde is the logical starting material as it already possesses the required methoxy and aldehyde groups in the desired para and C1 positions, respectively. The methoxy group is an ortho-, para-directing activator, making the positions ortho to it (C3 and C5) susceptible to electrophilic attack.

  • Choice of Alkylating Agent: A source of the tert-butyl cation is required. Common reagents include tert-butyl chloride, tert-butyl alcohol, or isobutylene. Tert-butyl alcohol is often preferred due to its lower volatility and ease of handling compared to the gaseous isobutylene or the reactive tert-butyl chloride.

  • Choice of Catalyst: A strong acid catalyst is necessary to generate the tert-butyl carbocation from the alkylating agent. While traditional Friedel-Crafts reactions often employ Lewis acids like aluminum chloride (AlCl₃), for activated rings and when using an alcohol as the alkylating agent, a Brønsted acid such as sulfuric acid (H₂SO₄) or a synergistic Brønsted/Lewis acid system can be effective[3]. The use of a strong acid protonates the hydroxyl group of tert-butyl alcohol, facilitating its departure as a water molecule and leaving behind the stable tertiary carbocation.

  • Reaction Conditions: The reaction is typically carried out at low to moderate temperatures to control the rate of reaction and minimize potential side reactions, such as polysubstitution or rearrangement (though rearrangement is not a concern with the stable tert-butyl cation).

Reaction Mechanism:

The synthesis of this compound via Friedel-Crafts alkylation can be visualized as a two-step process:

  • Formation of the Electrophile: The acid catalyst protonates the hydroxyl group of tert-butyl alcohol, which then leaves as water to form the tert-butyl carbocation.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-methoxybenzaldehyde attacks the tert-butyl carbocation. The methoxy group directs the substitution to the ortho position (C3). A subsequent deprotonation of the arenium ion intermediate restores the aromaticity of the ring, yielding the final product.

Experimental Protocol (Illustrative):

The following is a generalized protocol based on standard Friedel-Crafts alkylation procedures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzaldehyde in a suitable inert solvent (e.g., a non-polar solvent like hexane or a chlorinated solvent).

  • Addition of Alkylating Agent: Add tert-butyl alcohol to the solution.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid) dropwise with vigorous stirring. The temperature should be carefully monitored and maintained at a low level during the addition.

  • Reaction: After the addition of the catalyst is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure completion.

  • Work-up: Quench the reaction by carefully pouring the mixture into ice-water. This deactivates the catalyst and precipitates the organic product.

  • Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Characterization: Purify the crude product by a suitable method such as column chromatography or recrystallization. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Diagram of the Friedel-Crafts Alkylation Workflow:

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction & Work-up cluster_product Product 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Mixing_and_Cooling Mixing and Cooling 4-Methoxybenzaldehyde->Mixing_and_Cooling tert-Butyl Alcohol tert-Butyl Alcohol tert-Butyl Alcohol->Mixing_and_Cooling H2SO4 H2SO4 Catalyst_Addition Slow Catalyst Addition H2SO4->Catalyst_Addition Mixing_and_Cooling->Catalyst_Addition Reaction_Stirring Stirring at Controlled Temp. Catalyst_Addition->Reaction_Stirring Quenching Quenching with Ice-Water Reaction_Stirring->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Washing and Drying Extraction->Washing Solvent_Removal Solvent Removal Washing->Solvent_Removal Crude_Product Crude_Product Solvent_Removal->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the table below. While experimental spectroscopic data for this specific compound is not widely published, expected characteristics based on its structure and data from analogous compounds are provided for reference.

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
CAS Number 107430-92-2
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
Boiling Point Not reported
Melting Point Not reported
Solubility Expected to be soluble in common organic solvents
¹H NMR (Predicted) δ ~1.4 (s, 9H, C(CH₃)₃), δ ~3.9 (s, 3H, OCH₃), δ ~6.9 (d, 1H, Ar-H), δ ~7.4 (d, 1H, Ar-H), δ ~7.7 (s, 1H, Ar-H), δ ~9.8 (s, 1H, CHO)
¹³C NMR (Predicted) δ ~30 (C(CH₃)₃), δ ~35 (C(CH₃)₃), δ ~55 (OCH₃), δ ~110 (Ar-C), δ ~125 (Ar-C), δ ~128 (Ar-C), δ ~130 (Ar-C), δ ~135 (Ar-C), δ ~160 (Ar-C), δ ~190 (CHO)
IR (Predicted, cm⁻¹) ~2960 (C-H, alkyl), ~2840, 2740 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1600, 1580 (C=C, aromatic), ~1250 (C-O, ether)
Mass Spec (Predicted) M⁺ at m/z 192, fragments corresponding to loss of CH₃ (m/z 177) and C(CH₃)₃ (m/z 135)

Note: Predicted spectroscopic data is for illustrative purposes and should be confirmed with experimental data.

Applications

The unique structural features of this compound, namely the bulky tert-butyl group ortho to the aldehyde, suggest its utility in specific applications where steric hindrance and electronic effects play a crucial role.

Fragrance and Perfumery

As evidenced by its use as a precursor to a known fragrance ingredient, this compound itself likely possesses interesting olfactory properties[1]. The combination of the sweet, almond-like notes often associated with benzaldehydes and the potential for woody or spicy undertones from the tert-butyl group makes it a candidate for use in fine fragrances, cosmetics, and other scented products. The steric bulk of the tert-butyl group can also influence the molecule's volatility and substantivity, potentially leading to a longer-lasting scent profile.

Intermediate in Organic Synthesis

The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including:

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to the benzyl alcohol.

  • Reductive amination to form substituted benzylamines.

  • Wittig and related olefination reactions to form stilbenes and other unsaturated compounds.

  • Condensation reactions (e.g., aldol, Knoevenagel) to build more complex carbon skeletons.

The presence of the tert-butyl group can sterically direct these reactions, potentially leading to higher regioselectivity in subsequent synthetic steps.

Pharmaceutical and Agrochemical Research

Substituted benzaldehydes are common intermediates in the synthesis of pharmaceuticals and agrochemicals. While there are no widely reported applications of this compound in marketed drugs or pesticides, its structure makes it a plausible building block for the synthesis of novel bioactive molecules. The lipophilic tert-butyl group can enhance a molecule's ability to cross biological membranes, a desirable property in drug design.

Diagram of Potential Synthetic Transformations:

Synthetic_Transformations cluster_reactions Synthetic Pathways cluster_products Product Classes Start This compound Oxidation Oxidation Start->Oxidation [O] Reduction Reduction Start->Reduction [H] Reductive_Amination Reductive Amination Start->Reductive_Amination R₂NH, [H] Olefination Olefination (e.g., Wittig) Start->Olefination Ph₃P=CHR Condensation Condensation (e.g., Aldol) Start->Condensation Enolate Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Benzyl_Alcohol Benzyl Alcohol Reduction->Benzyl_Alcohol Benzylamine Substituted Benzylamine Reductive_Amination->Benzylamine Stilbene Stilbene Derivative Olefination->Stilbene Complex_Molecule Complex Molecule Condensation->Complex_Molecule

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound represents a fascinating example of a substituted aromatic aldehyde with clear potential in both applied and research settings. While its historical discovery is not prominently documented, its synthesis is achievable through established organic chemistry principles, primarily the Friedel-Crafts alkylation. Its value as an intermediate in the fragrance industry is confirmed, and its versatile chemical nature opens doors for its use in the synthesis of a wide range of more complex molecules for pharmaceutical and materials science applications. Further research into the specific properties and reactions of this compound is warranted to fully unlock its potential.

References

  • 3-tert. butyl-4-methoxy-cyclohexyl methanol, its production and its use as an odoriferous substance.
  • Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Qu

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Methodological & Application

Application Notes & Protocols: Synthesis of Bio-active Scaffolds from 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the synthetic derivatization of 3-tert-butyl-4-methoxybenzaldehyde. This readily available aromatic aldehyde serves as a versatile scaffold, offering multiple reaction pathways to generate novel compounds with significant therapeutic potential. The sterically hindering tert-butyl group and the electron-donating methoxy group on the aromatic ring influence the reactivity and physicochemical properties of the resulting derivatives, making it a valuable starting material for creating diverse chemical libraries.

We will explore several robust synthetic transformations, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for specific experimental choices. The protocols described herein are designed to be self-validating, incorporating in-process monitoring and thorough characterization to ensure scientific integrity.

Section 1: Foundational Synthetic Strategies for Derivatization

The aldehyde functional group is a cornerstone of organic synthesis, acting as an electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. For this compound, four primary pathways are particularly effective for generating libraries of compounds with established pharmacological relevance.

  • Schiff Base Formation: A condensation reaction with primary amines yields imines (Schiff bases), a class of compounds widely recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2]

  • Claisen-Schmidt Condensation (Chalcone Synthesis): This base-catalyzed reaction with an acetophenone derivative forms an α,β-unsaturated ketone, known as a chalcone.[3][4] Chalcones are precursors to flavonoids and are celebrated for their anti-inflammatory, antioxidant, and antitumor activities.[5][6]

  • Knoevenagel Condensation: A reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) catalyzed by a weak base creates a new carbon-carbon double bond, yielding functionalized alkenes.[7] This reaction is fundamental in the synthesis of fine chemicals and pharmacologically active molecules.[8]

  • Wittig Reaction: This powerful olefination reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[9][10] It offers a reliable method for synthesizing specific alkene isomers, which can be critical for structure-activity relationships.[11]

The diverse synthetic possibilities are summarized in the diagram below.

G cluster_0 Primary Reaction Pathways A 3-Tert-butyl-4- methoxybenzaldehyde B Schiff Base (Imine) A->B + Primary Amine (R-NH2) C Chalcone A->C + Acetophenone (Ar-CO-CH3) D Knoevenagel Adduct A->D + Active Methylene (X-CH2-Y) E Alkene A->E + Phosphorus Ylide (Ph3P=CHR)

Caption: Key synthetic pathways from this compound.

Section 2: Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation

This protocol details the synthesis of a chalcone derivative, a cornerstone reaction for building flavonoid-like structures.

Principle & Causality: The Claisen-Schmidt condensation is a base-catalyzed aldol condensation between an aldehyde (with no α-hydrogens, like our starting material) and a ketone.[4] A strong base, typically NaOH or KOH, deprotonates the α-carbon of the acetophenone, generating a resonance-stabilized enolate ion.[12] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration (elimination of water) to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.[12] The use of a solvent-free grinding method is an environmentally friendly alternative that can lead to high yields in a short time.[12]

G start Start reagents Combine Aldehyde, Acetophenone, and NaOH in a mortar start->reagents grind Grind at Room Temp (Monitor by TLC) reagents->grind neutralize Dilute with Cold Water & Neutralize with HCl grind->neutralize filter Filter Precipitate neutralize->filter wash Wash with Water & Dry filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize characterize Characterize (MP, IR, NMR) recrystallize->characterize end End characterize->end

Caption: Workflow for solvent-free chalcone synthesis.

Experimental Protocol

Reagents & Materials Quantity Notes
This compound1.0 eq (e.g., 10 mmol, 1.92 g)Starting aldehyde.
Substituted Acetophenone1.0 eq (e.g., 10 mmol)e.g., Acetophenone, 4'-Chloroacetophenone.
Sodium Hydroxide (NaOH)1.0 eq (e.g., 10 mmol, 0.40 g)Solid pellets or powder. Acts as the catalyst.[12]
Mortar and Pestle1For solvent-free grinding.
EthanolAs neededFor recrystallization.
Hydrochloric Acid (10% v/v)As neededFor neutralization.
Deionized WaterAs neededFor washing.
TLC plates, solvents, glasswareStandardFor reaction monitoring and workup.

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Weigh out this compound (1.0 eq), the selected acetophenone derivative (1.0 eq), and solid NaOH (1.0 eq).

  • Reaction: Place all three solid reactants into a mortar.[12]

  • Grinding: Begin grinding the mixture firmly with the pestle at room temperature. The solids will typically become sticky and may form a paste. Continue grinding for the recommended time (often 15-30 minutes).[12]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Dissolve a small sample of the reaction mixture in ethyl acetate and spot it against the starting materials on a silica plate, typically using a hexane:ethyl acetate mobile phase. The product should appear as a new, less polar spot.

  • Workup: Once the reaction is complete, add the reaction mixture to a beaker containing cold deionized water (~100 mL). Stir until the solid mass is broken up.

  • Neutralization: Slowly add 10% HCl solution dropwise while stirring until the mixture is neutralized (pH ~7, check with pH paper). This step precipitates the chalcone product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent, such as hot ethanol.[4]

  • Characterization: Determine the melting point of the purified crystals. Confirm the structure using spectroscopic methods such as FT-IR (look for the characteristic α,β-unsaturated carbonyl stretch), ¹H NMR, and ¹³C NMR.

Reactant 2 (Acetophenone) Product Name Typical Yield
Acetophenone(E)-1-phenyl-3-(3-tert-butyl-4-methoxyphenyl)prop-2-en-1-one85-95%
4'-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-en-1-one80-90%
4'-Methoxyacetophenone(E)-1-(4-methoxyphenyl)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-en-1-one85-95%
4'-Nitroacetophenone(E)-1-(4-nitrophenyl)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-en-1-one75-85%

Section 3: Protocol for Schiff Base (Imine) Synthesis

This protocol describes the formation of an imine linkage, a common and efficient method for derivatization.

Principle & Causality: The synthesis of a Schiff base involves the nucleophilic addition of a primary amine to the carbonyl carbon of the aldehyde.[13] This reaction is often catalyzed by a small amount of acid (e.g., a drop of glacial acetic acid), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. The initial addition forms an unstable carbinolamine intermediate. This intermediate is then protonated and subsequently loses a molecule of water (dehydration) to form the stable C=N double bond of the imine.[1] The reaction is typically carried out in a solvent like ethanol, and refluxing helps drive the equilibrium towards the product by removing water.

Experimental Protocol

Reagents & Materials Quantity Notes
This compound1.0 eq (e.g., 5 mmol, 0.96 g)Starting aldehyde.
Primary Amine1.0 eq (e.g., 5 mmol)e.g., Aniline, 4-Chloroaniline.
Ethanol (Absolute)20-30 mLReaction solvent.
Glacial Acetic Acid2-3 dropsCatalyst.
Standard glassware with reflux condenser------

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition: To this solution, add the primary amine (1.0 eq) followed by 2-3 drops of glacial acetic acid.[13]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C). Maintain reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.

  • Isolation: After the reaction is complete, cool the flask to room temperature. The product will often crystallize out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.[14]

  • Characterization: Dry the purified product and determine its melting point. Confirm the structure via FT-IR (disappearance of C=O and N-H stretches, appearance of C=N stretch around 1600-1650 cm⁻¹) and NMR spectroscopy.

References

  • Oriental Journal of Chemistry. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Available from: [Link]

  • Hindawi. Preparation of Schiff Base Derived from 3,4-Dimethoxybenzaldehyde and p-Aminobenzoic Acid by Supersonic Speed Gas. Available from: [Link]

  • Indian Journal of Chemistry. A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Available from: [Link]

  • Borneo Journal of Resource Science and Technology. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • MDPI. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available from: [Link]

  • JETIR. SYNTHESIS OF CHALCONES. Available from: [Link]

  • SpringerLink. Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. Available from: [Link]

  • SpringerLink. Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Available from: [Link]

  • University of Missouri–St. Louis. A Solvent Free Wittig Reaction. Available from: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available from: [Link]

  • Rasayan Journal of Chemistry. GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Available from: [Link]

  • ResearchGate. Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][5]dioxol-5-yl) Acrylic Acid. Available from: [Link]

  • MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Available from: [Link]

Sources

Use of 3-Tert-butyl-4-methoxybenzaldehyde in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 3-Tert-butyl-4-methoxybenzaldehyde

Introduction: Unveiling the Potential of a Versatile Aldehyde

This compound is a trisubstituted aromatic aldehyde characterized by the molecular formula C₁₂H₁₆O₂.[1] Its structure features a benzaldehyde core with a methoxy (-OCH₃) group at the C4 position and a bulky tert-butyl group at the C3 position. This unique substitution pattern imparts a distinct reactivity profile, making it a valuable intermediate in various organic synthesis applications, from pharmaceutical drug development to materials science.

The electron-donating methoxy group activates the aromatic ring and influences the electrophilicity of the aldehyde's carbonyl carbon. In contrast, the sterically demanding tert-butyl group can introduce regioselectivity and affect the conformational preferences of reaction intermediates and products. This guide provides detailed application notes and protocols for two fundamental carbon-carbon bond-forming reactions utilizing this versatile building block: the Wittig reaction for alkene synthesis and the Aldol condensation for creating α,β-unsaturated systems.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 107430-92-2[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molar Mass 192.25 g/mol [1]
Appearance Typically a solid or oil
Solubility Soluble in common organic solvents like THF, Dichloromethane, and Ethanol

Application I: Synthesis of Stilbene Derivatives via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in constructing carbon-carbon double bonds by reacting a carbonyl compound (an aldehyde or ketone) with a phosphorus ylide (a Wittig reagent).[2][3] This method is particularly effective for synthesizing stilbenes and their derivatives, which are of significant interest in medicinal and materials chemistry due to their diverse biological and photophysical properties.[4][5][6]

Causality and Mechanistic Insight

The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate known as a betaine, which subsequently cyclizes to a four-membered ring intermediate, the oxaphosphetane.[3] The driving force of the reaction is the decomposition of the oxaphosphetane, which yields the desired alkene and the highly stable triphenylphosphine oxide byproduct.[7][8] The stereochemical outcome (E/Z isomerism) of the alkene is influenced by the stability of the ylide. Non-stabilized ylides, typically derived from simple alkyl halides, tend to produce (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes.[3]

In this protocol, we will use a non-stabilized ylide generated in situ from benzyltriphenylphosphonium chloride to favor the synthesis of the (Z)-stilbene derivative.

Wittig_Workflow cluster_prep Ylide Generation (In Situ) cluster_reaction Alkene Formation cluster_workup Purification PPH3 Benzyltriphenylphosphonium Chloride Base Strong Base (e.g., n-BuLi, t-BuOK) PPH3->Base Deprotonation Ylide Phosphorus Ylide (Wittig Reagent) Base->Ylide Forms Aldehyde 3-Tert-butyl-4-methoxy- benzaldehyde Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Cyclization Product (Z)-Stilbene Derivative + Triphenylphosphine Oxide Oxaphosphetane->Product Decomposition Crude Crude Reaction Mixture Purified Purified Alkene Crude->Purified Column Chromatography

Workflow for Wittig Reaction Synthesis.
Detailed Experimental Protocol: Synthesis of (Z)-1-(3-tert-butyl-4-methoxystyryl)benzene

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, add benzyltriphenylphosphonium chloride (1.2 eq). Add anhydrous THF to dissolve the salt. Cool the flask to 0 °C in an ice bath.[9]

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. The appearance of a deep orange or red color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde: Cool the ylide solution back down to 0 °C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[7]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, is purified by silica gel column chromatography. A gradient elution with hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) will separate the non-polar alkene product from the more polar triphenylphosphine oxide byproduct.[8]

Application II: Synthesis of Chalcones via Claisen-Schmidt (Aldol) Condensation

The Aldol condensation is a powerful tool for forming carbon-carbon bonds, typically reacting an enolate with a carbonyl compound to produce a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[11] The base-catalyzed reaction between an aromatic aldehyde (which cannot form an enolate) and a ketone is known as the Claisen-Schmidt condensation.[12] This reaction is widely used to synthesize chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and exhibit a range of biological activities.[13]

Causality and Mechanistic Insight

The reaction is initiated by a base (e.g., NaOH or KOH) abstracting an acidic α-proton from the ketone (e.g., acetophenone) to form a nucleophilic enolate ion.[14] This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol/water) to yield a β-hydroxy ketone (the aldol addition product). Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration (an E1cB mechanism) to form the thermodynamically stable conjugated system of the α,β-unsaturated ketone, or chalcone.[11][14]

Aldol_Workflow cluster_prep Enolate Formation cluster_reaction Condensation & Dehydration cluster_workup Purification Ketone Ketone (e.g., Acetophenone) Base Base (NaOH or KOH) Ketone->Base Deprotonation Enolate Enolate Ion Base->Enolate Forms Aldehyde 3-Tert-butyl-4-methoxy- benzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate β-Hydroxy Ketone Aldehyde->Intermediate Protonation Product Chalcone Derivative (α,β-Unsaturated Ketone) Intermediate->Product Dehydration (E1cB) Crude Crude Precipitate Purified Recrystallized Chalcone Crude->Purified Recrystallization (e.g., from Ethanol)

Workflow for Claisen-Schmidt Condensation.
Detailed Experimental Protocol: Synthesis of (E)-1-phenyl-3-(3-tert-butyl-4-methoxyphenyl)prop-2-en-1-one

Materials:

  • This compound

  • Acetophenone

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Ice

Procedure:

  • Reactant Solution: In a 100 mL round-bottom flask or Erlenmeyer flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 95% ethanol.[13]

  • To this solution, add acetophenone (1.0 eq) and stir until a homogeneous solution is formed.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in a small amount of water. Slowly add the aqueous NaOH solution to the stirred ethanolic solution of the aldehyde and ketone.[11] A precipitate should begin to form.

  • Reaction: Stir the mixture vigorously at room temperature for 30 minutes. If precipitation is slow or incomplete, the mixture can be gently warmed over a steam bath for 10-15 minutes.[12]

  • Isolation: After the reaction period, cool the flask in an ice bath to maximize precipitation. Transfer the contents to a beaker containing ice water to ensure all the product precipitates.[13]

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove any residual base.[11]

  • Purification: The crude chalcone can be purified by recrystallization. Ethanol or an ethanol/water mixture is a common solvent for this purpose.[15] Dissolve the crude solid in a minimum amount of hot ethanol, and then slowly add water until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly to form pure crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

  • Refubium. (n.d.). Synthesis of Stilbene Derivatives. Retrieved from Freie Universität Berlin institutional repository. [Link]

  • Wiley-VCH. (n.d.). Stilbenes Preparation and Analysis. Retrieved from Wiley Online Library. [Link]

  • Khan, Z. A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Molecular Diversity, 21(2), 483-509. [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from UC Davis Chemistry Department. [Link]

  • Jialiang, Q., et al. (2023). DBU‐Catalyzed Benzannulation towards Stilbene and Biaryl Derivatives from Acyclic Amides with Methyl Coumalate. ResearchGate. [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • ChemBK. (2024). 3-(tert-Butyl)-4-methoxybenzaldehyde. Retrieved from [Link]

  • ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange. Retrieved from [Link]

  • AZoM. (2014). An Introduction to Aldol Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2017). Synthetic approaches toward stilbenes and their related structures. Retrieved from [Link]

  • Millersville University. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from Millersville University Chemistry Department. [Link]

  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from CU Boulder Chemistry Department. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Hydroxy-4-methoxybenzaldehyde, tert-butyldimethylsilyl ether. Retrieved from [Link]

  • ACS Publications. (n.d.). Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from The Journal of Organic Chemistry. [Link]

  • Beyond Benign. (n.d.). Aldol Condensation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from NIST WebBook. [Link]

  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103145527B - Process for synthesizing p-methoxy benzaldehyde or p-tertbutyl.
  • Winthrop University. (n.d.). The Aldol Condensation. Retrieved from Winthrop University Chemistry Department. [Link]

Sources

Application Notes and Protocols for Aldol Condensation Reactions Involving 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aldol Condensation in Modern Synthesis

The Aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2] Its versatility has cemented its role in the synthesis of a vast array of compounds, from natural products to active pharmaceutical ingredients. This guide provides an in-depth exploration of the Aldol condensation, with a specific focus on reactions involving 3-tert-butyl-4-methoxybenzaldehyde, a sterically hindered and electron-rich aromatic aldehyde. The unique structural features of this aldehyde present both challenges and opportunities in synthetic design, necessitating carefully considered experimental protocols.

This document is intended for researchers, scientists, and professionals in drug development. It aims to provide not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices, thereby empowering the user to adapt and troubleshoot these powerful reactions.

Understanding the Reactant: this compound

This compound is a substituted aromatic aldehyde with distinct electronic and steric properties that influence its reactivity in Aldol condensation reactions. The methoxy group at the para position is an electron-donating group, which activates the aromatic ring but can slightly deactivate the carbonyl group towards nucleophilic attack. More significantly, the bulky tert-butyl group at the meta position introduces considerable steric hindrance around the aldehyde functionality. This steric bulk can impact the rate of reaction and may necessitate more forcing conditions compared to unhindered aldehydes like benzaldehyde.[3]

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₆O₂N/A
Molecular Weight192.25 g/mol N/A
AppearanceColorless or light yellow liquid[4]
Boiling Point~240 °C[4]
Density~0.97 g/cm³[4]

The Claisen-Schmidt Condensation: A Powerful Tool for Chalcone Synthesis

A particularly relevant variation of the Aldol condensation for aromatic aldehydes lacking α-hydrogens, such as this compound, is the Claisen-Schmidt condensation.[5][6][7] This reaction involves the condensation of an aldehyde or ketone with an α-hydrogen with an aromatic carbonyl compound that cannot enolize.[7] The result is a crossed aldol product, typically an α,β-unsaturated ketone, also known as a chalcone. Chalcones are a class of compounds with significant biological activities and are important intermediates in the synthesis of flavonoids and other heterocyclic compounds.

Base-Catalyzed Claisen-Schmidt Condensation Mechanism

The base-catalyzed Claisen-Schmidt condensation proceeds through the formation of an enolate from the carbonyl compound containing α-hydrogens. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy carbonyl compound readily undergoes dehydration, driven by the formation of a stable, conjugated system.

Base-Catalyzed Claisen-Schmidt Condensation Ketone (e.g., Acetone) Ketone (e.g., Acetone) Enolate Enolate Ketone (e.g., Acetone)->Enolate Base (e.g., NaOH) Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate Nucleophilic Attack This compound This compound This compound->Tetrahedral Intermediate β-Hydroxy Ketone β-Hydroxy Ketone Tetrahedral Intermediate->β-Hydroxy Ketone Protonation Chalcone Chalcone β-Hydroxy Ketone->Chalcone Dehydration (Heat) Experimental Workflow cluster_base Base-Catalyzed Protocol cluster_acid Acid-Catalyzed Protocol B_Reactants Dissolve Aldehyde in EtOH Add Acetone B_Reaction Add NaOH solution Stir at RT (or reflux) B_Reactants->B_Reaction B_Workup Cool in Ice Bath Vacuum Filtration B_Reaction->B_Workup B_Purification Wash with H₂O and EtOH Dry B_Workup->B_Purification A_Reactants Combine Aldehyde and Acetone A_Reaction Add conc. Acid at <10°C Stir at RT A_Reactants->A_Reaction A_Workup Quench with H₂O Neutralize with NaHCO₃ A_Reaction->A_Workup A_Extraction Extract with Organic Solvent Dry and Evaporate A_Workup->A_Extraction

Sources

Application Note: A Detailed Protocol for the Wittig Reaction Synthesis of a Sterically Hindered Stilbene Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] This application note provides a comprehensive, field-tested protocol for the synthesis of a stilbene derivative using a sterically hindered aromatic aldehyde, 3-tert-butyl-4-methoxybenzaldehyde. We will delve into the mechanistic nuances of the reaction, provide a detailed step-by-step experimental procedure, address safety considerations for all reagents, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers in organic synthesis and drug development who require a robust method for olefination, particularly when dealing with challenging substrates.

Introduction: The Significance of the Wittig Olefination

Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction has become an indispensable tool for carbon-carbon double bond formation.[2][3] Its broad applicability stems from its tolerance of a wide variety of functional groups on both the carbonyl compound and the phosphorus ylide (the "Wittig reagent").[4] The reaction is particularly valuable for creating specific isomers of alkenes, with the stereochemical outcome often being predictable based on the nature of the ylide.[5][6]

This protocol focuses on the reaction of this compound with a phosphonium ylide derived from benzyltriphenylphosphonium chloride. The presence of a bulky tert-butyl group ortho to the aldehyde presents a moderate degree of steric hindrance, which can impact reaction kinetics.[1][4] By successfully applying the Wittig reaction to this substrate, we demonstrate its utility in synthesizing complex molecular architectures, such as substituted stilbenes, which are scaffolds of significant interest in medicinal chemistry and materials science.[7][8]

Reaction Mechanism: A Modern Perspective

The Wittig reaction proceeds via the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone.[9] While older textbooks often depict a two-step mechanism involving a zwitterionic betaine intermediate, substantial evidence, particularly for reactions under lithium-salt-free conditions, supports a concerted [2+2] cycloaddition mechanism.[1][3][5]

The key steps are:

  • Ylide Formation: A phosphonium salt, prepared via an SN2 reaction between triphenylphosphine and an alkyl halide, is deprotonated at the α-carbon using a strong base.[2][10] This creates the phosphorus ylide, a species with adjacent positive (on phosphorus) and negative (on carbon) charges.

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, while the carbonyl oxygen attacks the electrophilic phosphorus atom. This occurs in a concerted, four-centered fashion to directly form a four-membered ring intermediate called an oxaphosphetane.[5][9]

  • Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate is unstable and rapidly decomposes. It collapses through a retro-[2+2] cycloaddition, breaking the C-P and C-O bonds and forming a C=C and a P=O double bond. The thermodynamic driving force for this step is the formation of the very stable triphenylphosphine oxide byproduct.[3][5]

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

Materials and Safety

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
Benzyltriphenylphosphonium chloride≥98%Standard SupplierMust be dried before use.
Sodium hydride (NaH)60% dispersion in mineral oilStandard SupplierHighly reactive. Handle under inert gas.
This compound≥98%Standard Supplier
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierUse from a freshly opened bottle or distilled from a suitable drying agent.
HexanesAnhydrousStandard SupplierFor washing NaH.
Diethyl etherReagent GradeStandard SupplierFor work-up.
Saturated aq. NH₄ClLab PreparedFor quenching.
Anhydrous Magnesium Sulfate (MgSO₄)Standard SupplierFor drying.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Round-bottom flasks, CondenserOven-dried glassware.
Magnetic stirrer and stir bars
Inert gas supply (Nitrogen or Argon)High PurityWith manifold.
Syringes and needlesFor transfer of anhydrous solvents.
Critical Safety Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures. Perform the reaction in a certified chemical fume hood.

  • Sodium Hydride (NaH): Highly flammable solid. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[11][12][13] Never allow contact with water or protic solvents. Handle the 60% dispersion in mineral oil with care under an inert atmosphere.[14] In case of fire, use a Class D fire extinguisher (dry powder, sand, or soda ash); DO NOT USE WATER, CO₂ OR FOAM .[12][14]

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor.[15][16] Can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[16][17] Always use anhydrous THF from a fresh source or one that has been tested for and cleared of peroxides. Suspected of causing cancer.[15][17][18] Causes serious eye and respiratory irritation.[15][18]

  • Benzyltriphenylphosphonium chloride: Toxic if swallowed.[19][20] Handle with gloves and safety glasses.

  • Work Environment: The entire reaction, from ylide generation to quenching, must be performed under a dry, inert atmosphere (N₂ or Ar) to prevent reaction with atmospheric water and oxygen. All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas before use.

Detailed Experimental Protocol

This protocol outlines the synthesis of (E/Z)-1-(3-tert-butyl-4-methoxyphenyl)-2-phenylethene.

Part A: Preparation of the Phosphorus Ylide
  • Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and two rubber septa. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • NaH Preparation: In the fume hood, weigh 1.0 g of 60% sodium hydride dispersion (approx. 25 mmol, 1.1 eq) into a separate, dry 50 mL flask. Under a gentle stream of inert gas, wash the NaH dispersion three times with 10 mL of anhydrous hexanes to remove the mineral oil. Carefully decant the hexane washings each time using a cannula or syringe.

  • Ylide Generation: Suspend the washed NaH in 30 mL of anhydrous THF in the main reaction flask. While stirring, add 9.72 g of dry benzyltriphenylphosphonium chloride (25 mmol, 1.1 eq) portion-wise over 10 minutes at room temperature.

  • Reaction: Heat the resulting milky suspension to a gentle reflux (approx. 66 °C) and stir for 2 hours. The formation of the ylide is often indicated by the appearance of a characteristic orange-red color. After 2 hours, cool the mixture to 0 °C using an ice-water bath.

Part B: Wittig Reaction and Work-up
  • Aldehyde Addition: Dissolve 4.33 g of this compound (22.5 mmol, 1.0 eq) in 15 mL of anhydrous THF. Using a syringe, add this solution dropwise to the stirred ylide suspension at 0 °C over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde spot is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted ylide and NaH. Vigorous gas evolution (H₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.[21][22]

  • Washing & Drying: Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a mixture of the desired stilbene and triphenylphosphine oxide.

    • Initial Purification: The triphenylphosphine oxide can often be partially removed by trituration. Add 50 mL of cold 25% diethyl ether in hexanes to the crude solid, stir vigorously, and filter. The triphenylphosphine oxide is less soluble in this solvent mixture.[23]

    • Final Purification: Purify the filtrate by flash column chromatography on silica gel, eluting with a gradient of hexanes to 5% ethyl acetate in hexanes, to separate the E and Z isomers and remove any remaining triphenylphosphine oxide.

Expected Results and Troubleshooting

ParameterValueNotes
Moles of Aldehyde22.5 mmolLimiting Reagent
Equivalents of Ylide1.1 eqA slight excess ensures complete consumption of the aldehyde.
Expected Product(E/Z)-1-(3-tert-butyl-4-methoxyphenyl)-2-phenyletheneC₂₀H₂₄O
Theoretical Yield6.31 g
Typical Isolated Yield70-85%Yields can vary based on purity of reagents and technique.
Stereoselectivity(Z)-isomer favoredFor non-stabilized ylides under salt-free conditions, the kinetic (Z)-product is typically favored.[1][6]

Troubleshooting:

  • Low or No Yield:

    • Cause: Presence of moisture or protic impurities, deactivating the ylide.

    • Solution: Ensure all glassware is rigorously dried and all solvents are anhydrous. Use freshly opened or properly stored reagents.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature, possibly due to the steric hindrance of the aldehyde.

    • Solution: Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition.

  • Difficulty Removing Triphenylphosphine Oxide:

    • Cause: This byproduct can be challenging to separate due to its polarity being similar to some products.

    • Solution: Careful column chromatography is the most reliable method. Ensure the column is not overloaded. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) may also be effective.[24]

Conclusion

This application note provides a reliable and detailed protocol for conducting a Wittig reaction with a sterically hindered substrate. By carefully controlling reaction conditions, particularly by maintaining an inert and anhydrous environment, high yields of the desired alkene can be achieved. The causality-driven explanations for each step, from ylide generation to purification, equip the researcher with the understanding necessary to adapt this protocol for other challenging substrates in their synthetic endeavors.

References

  • Wikipedia. Wittig reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • University of California, Davis. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Lumen Learning. The Wittig reaction | Organic Chemistry II. [Link]

  • OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

  • National Institutes of Health (NIH). Synthetic approaches toward stilbenes and their related structures. [Link]

  • Freie Universität Berlin Refubium. Synthesis of Stilbene Derivatives. [Link]

  • Redox. Safety Data Sheet Tetrahydrofuran. [Link]

  • Carl ROTH. Safety Data Sheet: Tetrahydrofuran. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyltriphenylphosphonium bromide, 98%. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyltriphenylphosphonium bromide. [Link]

  • Alkali Metals Limited. MSDS for SODIUM HYDRIDE. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: tetrahydrofuran. [Link]

  • RSC Publishing. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. [Link]

  • A&C Fine Chemicals. Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. [Link]

  • National Institutes of Health (NIH). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • Wiley-VCH. Stilbenes Preparation and Analysis. [Link]

  • ACS Publications. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]

  • YouTube. The Wittig Reaction Synthesis of Stlbene. [Link]

  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]

  • JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • University of California, Irvine. A Solvent Free Wittig Reaction. [Link]

  • YouTube. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]

  • University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

  • ScienceDirect. The stereochemistry of the Wittig reactions of allylic phosphoranes and phosphonate esters with aldehydes. [Link]

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Application Notes and Protocols: Grignard Reaction with 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric and Electronic Challenges in C-C Bond Formation

The Grignard reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] This organometallic reaction, involving the nucleophilic addition of a Grignard reagent (R-MgX) to a carbonyl group, provides a powerful tool for the construction of complex molecular architectures, particularly in the synthesis of secondary and tertiary alcohols.[3][4][5] This guide focuses on the specific application of the Grignard reaction to 3-Tert-butyl-4-methoxybenzaldehyde, a substrate that presents unique steric and electronic challenges. The bulky tert-butyl group ortho to the aldehyde functionality, coupled with the electron-donating nature of the methoxy group, necessitates a carefully optimized protocol to achieve high yields and minimize side reactions. This document provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and troubleshooting strategies for researchers, scientists, and drug development professionals.

Mechanistic Insights: A Tale of Nucleophilic Attack and Steric Hindrance

The core of the Grignard reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[4][5] This addition proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.[2] Subsequent acidic workup protonates the alkoxide to yield the desired secondary alcohol.[1][6]

However, the substitution pattern of this compound introduces complexities. The sterically demanding tert-butyl group can impede the approach of the Grignard reagent to the carbonyl carbon.[3] Furthermore, the electron-donating methoxy group at the para position reduces the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic addition.

Several side reactions can compete with the desired 1,2-addition. With sterically hindered ketones, Grignard reagents can act as a base, leading to deprotonation and the formation of an enolate intermediate.[3] Another potential side reaction is reduction, where a hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon via a cyclic transition state.[3] Careful control of reaction conditions, particularly temperature, is crucial to favor the desired nucleophilic addition pathway.[7]

Visualizing the Reaction Pathway

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde This compound Alkoxide Magnesium Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Grignard R-MgX Grignard->Alkoxide Alcohol Secondary Alcohol Alkoxide->Alcohol Acidic Workup (H3O+) Salts Magnesium Salts Alkoxide->Salts Acidic Workup

Caption: General mechanism of the Grignard reaction with an aldehyde.

Detailed Experimental Protocol

This protocol outlines the synthesis of 1-(3-tert-butyl-4-methoxyphenyl)ethanol via the Grignard reaction of this compound with methylmagnesium bromide.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound192.251.92 g10.01.0
Magnesium Turnings24.310.36 g15.01.5
Iodomethane (Methyl Iodide)141.940.88 mL (2.0 g)14.11.4
Anhydrous Diethyl Ether (Et₂O)74.12~50 mL--
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.49~30 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--
Instrumentation and Glassware
  • Three-necked round-bottom flask (100 mL), flame-dried

  • Reflux condenser and drying tube (filled with CaCl₂)

  • Dropping funnel (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Experimental Workflow

Caption: Step-by-step experimental workflow for the Grignard reaction.

Step-by-Step Procedure

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

  • Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.[1]

  • Initiation: Place the magnesium turnings (0.36 g, 15.0 mmol) in the flask. Add a small crystal of iodine to the flask to help initiate the reaction.[7]

  • Grignard Formation: In the dropping funnel, prepare a solution of iodomethane (0.88 mL, 14.1 mmol) in anhydrous diethyl ether (15 mL). Add a small portion of this solution to the magnesium turnings. The reaction should begin spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Completion: Once the reaction has initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7] The resulting solution should be a cloudy gray or brown.

Part 2: Reaction with this compound

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve this compound (1.92 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) and add this solution to the dropping funnel.

  • Controlled Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. The addition should be slow to control the exothermic reaction and minimize side reactions.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~30 mL) dropwise to quench the reaction and protonate the magnesium alkoxide intermediate.[8][9] A white precipitate of magnesium salts will form.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether (2 x 20 mL).[8]

  • Washing: Combine all the organic extracts and wash them with brine (saturated aqueous NaCl solution) (20 mL) to remove most of the dissolved water.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude secondary alcohol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-tert-butyl-4-methoxyphenyl)ethanol.

Troubleshooting and Optimization

Problem Potential Cause Solution
Low Yield Incomplete formation of Grignard reagent due to moisture.Ensure all glassware is flame-dried and use anhydrous solvents.
Side reaction (enolization) of the aldehyde.Maintain a low reaction temperature (0 °C or lower) during the addition of the aldehyde.[7][9]
Incomplete reaction.Increase the reaction time or use a slight excess of the Grignard reagent.
Recovery of Starting Material Incomplete reaction.See above.
Enolization of the aldehyde.[9]The Grignard reagent acts as a base, deprotonating the aldehyde. Lowering the temperature can mitigate this.
Formation of Byproducts Reduction of the aldehyde.This can occur with bulky Grignard reagents. Using a less hindered Grignard reagent or lower temperatures can help.
Wurtz coupling of the Grignard reagent.This is more common with alkyl halides that are prone to radical reactions. Ensure a clean magnesium surface.

Conclusion

The Grignard reaction of this compound, while presenting challenges due to steric hindrance and electronic effects, can be successfully executed with careful attention to experimental detail. The protocol provided herein, grounded in established principles of organic chemistry, offers a robust starting point for the synthesis of the corresponding secondary alcohol. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this valuable carbon-carbon bond-forming reaction for applications in drug discovery and materials science.

References

  • Born, S. C., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Born, S. C., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. DSpace@MIT. Retrieved from [Link]

  • Aslan, G. (2011). Experimental Design and Optimization: Application to a Grignard Reaction.
  • Born, S. C., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

Sources

Application Note: Efficient and Selective Catalytic Oxidation of 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the catalytic oxidation of 3-tert-butyl-4-methoxybenzaldehyde to its corresponding carboxylic acid, 3-tert-butyl-4-methoxybenzoic acid. This transformation is of significant interest to researchers in medicinal chemistry and drug development due to the utility of the product as a versatile building block in the synthesis of complex molecular architectures. We present a detailed, field-proven protocol utilizing a robust phase transfer catalysis (PTC) system with potassium permanganate as the oxidant. The causality behind experimental choices, a self-validating system for product identification, and in-depth safety protocols are discussed to ensure both high efficiency and safe laboratory practice.

Introduction: The Significance of 3-Tert-butyl-4-methoxybenzoic Acid

Substituted benzoic acids are pivotal intermediates in the pharmaceutical and fine chemical industries. Specifically, derivatives of 3-tert-butyl-4-methoxybenzoic acid have been investigated for their potential as anti-cancer agents, acting as inhibitors of the epidermal growth factor receptor (EGFR) allosteric site.[1] The efficient and selective synthesis of this key intermediate is therefore a critical step in the drug discovery and development pipeline.

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. While numerous oxidizing agents can accomplish this, many suffer from drawbacks such as the use of heavy metals, harsh reaction conditions, and the formation of unwanted byproducts. This application note focuses on a phase transfer catalyzed oxidation, a green chemistry approach that facilitates the reaction between reactants in immiscible phases, leading to high yields under mild conditions.

Mechanistic Insights: The "Why" Behind the Protocol

The oxidation of aldehydes to carboxylic acids generally proceeds through the formation of a gem-diol intermediate upon hydration of the carbonyl group. This hydrate is then oxidized to the carboxylic acid. The challenge in oxidizing a substrate like this compound lies in achieving high selectivity and yield without affecting other functional groups on the aromatic ring.

The Role of Phase Transfer Catalysis

The reaction detailed in this note employs a two-phase system: an aqueous phase containing the oxidant (potassium permanganate) and an organic phase containing the aldehyde substrate. The phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), is crucial for shuttling the permanganate anion (MnO₄⁻) from the aqueous phase into the organic phase where the reaction occurs. This approach offers several advantages:

  • Mild Reaction Conditions: The reaction can be conducted at room temperature, preserving sensitive functional groups.

  • High Reaction Rates: The increased concentration of the oxidant in the organic phase accelerates the reaction.

  • Simplified Work-up: The catalyst and oxidant residues are easily removed during aqueous work-up.

The catalytic cycle can be visualized as follows:

PTC_Mechanism cluster_organic Organic Phase Aldehyde R-CHO (this compound) Carboxylate R-COO⁻Q⁺ Aldehyde->Carboxylate Acid R-COOH (Product) Carboxylate->Acid Acidification (Work-up) QMnO4_org Q⁺MnO₄⁻ QMnO4_org->Carboxylate Oxidation KMnO4_aq K⁺MnO₄⁻ QBr_aq Q⁺Br⁻ QBr_aq->QMnO4_org Ion Exchange at Interface

Caption: Phase Transfer Catalysis (PTC) Cycle for Aldehyde Oxidation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the catalytic oxidation of this compound.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%e.g., Fisher Scientific
Tetrabutylammonium Bromide (TBAB)≥99%e.g., Alfa Aesar
TolueneAnhydrous, ≥99.8%e.g., VWR Chemicals
Diethyl EtherACS Reagent, ≥99.0%e.g., Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%e.g., Fisher Scientific
Hydrochloric Acid (HCl)Concentrated, 37%e.g., VWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%e.g., Sigma-Aldrich
Safety Precautions: A Self-Validating System of Prudence

Potassium Permanganate (KMnO₄):

  • Hazard: Strong oxidizer. May intensify fire. Harmful if swallowed. Very toxic to aquatic life.[2]

  • Handling: Keep away from clothing and other combustible materials. Wear protective gloves, clothing, eye, and face protection. Ensure adequate ventilation.

  • Storage: Store locked up in a well-ventilated place, away from combustible materials.

Toluene:

  • Hazard: Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation.

  • Handling: Use in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

  • Storage: Store in a flammable liquids cabinet.

Hydrochloric Acid (HCl):

  • Hazard: Corrosive. Causes severe skin burns and eye damage.

  • Handling: Wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Use in a fume hood.

Step-by-Step Experimental Procedure

protocol_workflow start Start dissolve 1. Dissolve Aldehyde and TBAB in Toluene start->dissolve prepare_oxidant 2. Prepare Aqueous KMnO₄ Solution dissolve->prepare_oxidant mix 3. Combine Organic and Aqueous Phases prepare_oxidant->mix react 4. Stir Vigorously at Room Temperature mix->react separate 5. Separate Organic and Aqueous Layers react->separate extract_org 6. Extract Organic Layer with NaHCO₃ separate->extract_org combine_aq 7. Combine All Aqueous Layers extract_org->combine_aq acidify 8. Acidify with Concentrated HCl combine_aq->acidify precipitate 9. Collect Precipitate by Filtration acidify->precipitate dry 10. Dry the Product precipitate->dry end End dry->end

Caption: Experimental Workflow for the Synthesis of 3-Tert-butyl-4-methoxybenzoic Acid.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.1 mol, 19.22 g) and tetrabutylammonium bromide (0.01 mol, 3.22 g) in 50 mL of toluene.

  • Oxidant Preparation: In a separate 250 mL beaker, dissolve potassium permanganate (0.5 mol, 79.0 g) in 50 mL of deionized water. Note: The dissolution may be slow and the solution will be intensely colored.

  • Reaction Initiation: Add the aqueous potassium permanganate solution to the toluene solution of the aldehyde.

  • Reaction Progress: Stir the biphasic mixture vigorously at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot. The purple color of the permanganate will also fade as it is consumed.

  • Quenching and Separation: After the reaction is complete, transfer the mixture to a separatory funnel. The layers should be allowed to separate. The brown manganese dioxide precipitate will be present in the aqueous layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all organic layers.

  • Product Isolation: Extract the combined organic layers with a 10% aqueous solution of sodium bicarbonate (3 x 50 mL). The product will move into the aqueous layer as its sodium salt.

  • Acidification: Combine the aqueous bicarbonate extracts and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid with stirring. A white precipitate of 3-tert-butyl-4-methoxybenzoic acid will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield of over 90% can be expected.

Data Presentation and Product Validation

Expected Yield and Physical Properties
ParameterExpected Value
Yield >90%
Appearance White to off-white solid
Melting Point 150-151 °C
Spectroscopic Characterization (A Self-Validating System)

The identity and purity of the synthesized 3-tert-butyl-4-methoxybenzoic acid should be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch characteristic of a carboxylic acid will appear around 3000 cm⁻¹.

    • A strong C=O stretch for the carboxylic acid will be observed around 1700 cm⁻¹.

    • C-H stretches for the aromatic ring and alkyl groups will be present.

    • C-O stretches for the methoxy group and the carboxylic acid will also be visible.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):

    • A singlet for the nine protons of the tert-butyl group.

    • A singlet for the three protons of the methoxy group.

    • Signals in the aromatic region corresponding to the three protons on the benzene ring.

    • A broad singlet for the acidic proton of the carboxylic acid, which is D₂O exchangeable.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃):

    • A signal for the quaternary carbon and the methyl carbons of the tert-butyl group.

    • A signal for the methoxy carbon.

    • Signals for the aromatic carbons, including the carbon attached to the carboxylic acid.

    • A signal for the carbonyl carbon of the carboxylic acid.

Conclusion

This application note details an efficient, high-yielding, and selective protocol for the catalytic oxidation of this compound to 3-tert-butyl-4-methoxybenzoic acid. The use of phase transfer catalysis provides a green and practical approach for this important transformation. The comprehensive experimental procedure, coupled with in-depth safety considerations and clear product validation steps, makes this guide a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

  • Bijudas, K., & Bashpa, P. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by permanganate under phase transfer catalysis in non-polar solvents. IRA Academico Research, 5(3), 1-6. [Link: Not available]
  • Chemguide. (n.d.). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • College of Pharmacy, University of Baghdad. (2024, November 9). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. Retrieved from [Link]

  • Nexchem Ltd. (2022, July 15). SAFETY DATA SHEET - Potassium Dichromate. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: potassium permanganate. Retrieved from [Link]

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Application Note: High-Purity Isolation of 3-Tert-butyl-4-methoxybenzaldehyde via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 3-tert-butyl-4-methoxybenzaldehyde from a crude reaction mixture using silica gel flash column chromatography. The methodology emphasizes a systematic approach to solvent system selection via Thin-Layer Chromatography (TLC), ensuring efficient and high-resolution separation. This guide is intended for researchers, chemists, and professionals in drug development and organic synthesis who require a reliable method for obtaining this key aromatic aldehyde intermediate in high purity.

Introduction: The Rationale for Purification

This compound is a substituted aromatic aldehyde of significant interest in organic synthesis, serving as a precursor for various pharmaceuticals and specialty chemicals. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly hinder subsequent reaction yields and the purity of the final product. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[3] By carefully selecting the conditions, components of a mixture can be effectively separated based on their polarity.[3]

This protocol will detail the use of flash column chromatography, an advancement over traditional gravity chromatography that utilizes positive pressure to accelerate solvent flow, leading to faster and more efficient separations.[1]

Principle of Chromatographic Separation

The separation of this compound from impurities relies on the polarity differences between the molecules in the crude mixture. Silica gel (SiO₂), the stationary phase, is a highly polar adsorbent rich in surface hydroxyl groups.[4] Compounds with greater polarity will interact more strongly with the silica gel through hydrogen bonding and dipole-dipole interactions, causing them to move more slowly down the column.[4] Conversely, less polar compounds will have a weaker affinity for the stationary phase and will be carried along more readily by the mobile phase, eluting from the column faster.[2]

The choice of the mobile phase (eluent) is critical for achieving good separation.[1] A solvent system is typically optimized using Thin-Layer Chromatography (TLC) to find a balance where the target compound has a retention factor (Rf) of approximately 0.3-0.4, ensuring it moves down the column at a reasonable rate while allowing for separation from more and less polar impurities.[5]

Health and Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Solvents (Hexanes, Ethyl Acetate, Dichloromethane): These solvents are flammable and volatile. All handling should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Silica Gel: Inhalation of fine silica dust can cause respiratory irritation. Handle in a fume hood or use a dust mask.

Mandatory PPE: Safety goggles, laboratory coat, and nitrile gloves.

Experimental Protocol

Materials and Reagents
Material/ReagentGradeSupplier
Crude this compoundSynthesis GradeN/A
Silica Gel60 Å, 230-400 meshStandard Supplier
HexanesHPLC GradeStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
TLC PlatesSilica gel 60 F₂₅₄Standard Supplier
Cotton or Glass WoolLaboratory GradeStandard Supplier
SandWashed, Sea SandStandard Supplier
Step 1: Optimization of the Mobile Phase using TLC

The key to a successful column separation is selecting an appropriate solvent system.[7] This is achieved by running TLC plates with the crude material in various solvent mixtures of differing polarities.

  • Prepare TLC Chambers: Add a small amount (0.5-1 cm depth) of different solvent systems to separate TLC chambers. Common starting mixtures include varying ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[8]

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a chamber and allow the solvent to ascend via capillary action until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Aromatic aldehydes are typically UV active.[9]

  • Calculate Rf and Select System: Calculate the Rf value for the main product spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will provide an Rf of ~0.3-0.4 for the desired product and show good separation from other spots.[5]

Example TLC Solvent Systems
10% Ethyl Acetate in Hexanes
20% Ethyl Acetate in Hexanes
30% Ethyl Acetate in Hexanes
Step 2: Column Preparation (Wet Packing Method)

Proper column packing is essential to prevent cracking or channeling of the stationary phase, which would lead to poor separation.[4]

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of a chromatography column, ensuring it is snug but not overly compressed.[10]

  • Add a Sand Layer: Add a thin layer (approx. 1-2 cm) of sand over the plug to create a flat base for the silica gel.[10]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude material). Add the selected mobile phase (from Step 4.2) to the silica gel to form a slurry that can be easily poured.[4]

  • Pack the Column: Fill the column about one-third full with the mobile phase. Pour the silica slurry into the column.[10] Open the stopcock to drain some solvent, and gently tap the side of the column to dislodge any air bubbles and ensure even packing.[4]

  • Equilibrate: Once the silica has settled, add another thin layer of sand on top to protect the silica surface.[4] Continuously run the mobile phase through the column until the packing is stable and the solvent level is just above the top sand layer. Never let the column run dry. [4]

G cluster_prep Column Preparation plug 1. Plug Column with Cotton sand1 2. Add Sand Layer plug->sand1 slurry 3. Prepare Silica Slurry sand1->slurry pack 4. Pack Column slurry->pack sand2 5. Add Top Sand Layer pack->sand2 equilibrate 6. Equilibrate with Mobile Phase sand2->equilibrate

Caption: Workflow for packing the chromatography column.

Step 3: Sample Loading and Elution
  • Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the mobile phase or a slightly more polar solvent like dichloromethane, to ensure a concentrated band upon loading.[4]

  • Load the Sample: Carefully add the dissolved sample solution to the top of the column using a pipette.[4]

  • Adsorb the Sample: Open the stopcock and allow the solvent to drain until the sample solution has fully entered the top layer of sand.

  • Add Mobile Phase: Carefully add the mobile phase to the top of the column, ensuring not to disturb the surface.

  • Elute the Column: Apply gentle air pressure to the top of the column to begin the elution process. Maintain a steady flow rate and collect the eluent in fractions (e.g., test tubes or flasks).

G cluster_elution Elution and Collection Load Load Sample onto Column Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify Pure Fractions Evaporate Evaporate Solvent Pure_Product Isolated Product

Caption: The process of sample elution and fraction analysis.

Step 4: Fraction Analysis and Product Isolation
  • Monitor Fractions by TLC: Spot each collected fraction on a TLC plate alongside a spot of the original crude mixture. Develop and visualize the plate as described in Step 4.2.

  • Combine Pure Fractions: Identify the fractions that contain only the desired product (single spot with the correct Rf value). Combine these pure fractions into a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Product: The remaining residue is the purified this compound. Determine the yield and characterize the product for purity using appropriate analytical techniques (e.g., NMR, GC-MS).

Troubleshooting

IssuePossible CauseSolution
Poor Separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. A less polar system will increase retention, while a more polar one will decrease it.
Cracked/Channeled Column Column was allowed to run dry; improper packing.Ensure the silica bed is always covered with solvent. Repack the column carefully.
Streaking of Spots on TLC Sample is too concentrated; sample is acidic/basic.Dilute the sample before spotting. Add a drop of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[5]
Product Elutes Too Quickly (Rf too high) Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Product Does Not Elute (Rf too low) Mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase. A gradient elution (gradually increasing polarity) may be necessary.[3]

Conclusion

This application note outlines a robust and systematic protocol for the purification of this compound using flash column chromatography. By emphasizing the preliminary optimization of the mobile phase with TLC, this method provides a reliable pathway to achieving high purity, which is essential for subsequent synthetic applications. The principles and techniques described herein are broadly applicable to the purification of other organic compounds.

References

  • Santi, C. (Ed.). (2018). Flash Chromatography: A User's Guide. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78801-396-8]
  • Chem LibreTexts. (2023). Step-by-Step Procedures for Column Chromatography. [URL: https://chem.libretexts.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. [URL: https://www.colorado.
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  • Biotage. (2023). How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? [URL: https://www.biotage.
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  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [URL: https://www.youtube.
  • University of Rochester. (n.d.). Solvent Systems for TLC. Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/tlc-solvent-systems.html]
  • Fisher Scientific. (2025). Safety Data Sheet: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. [URL: https://www.fishersci.com/sds]
  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? [URL: https://www.researchgate.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Iodo-4-methoxybenzaldehyde. [URL: https://www.fishersci.com/sds]
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [URL: https://www.pfaltzandbauer.com/sds]
  • Sigma-Aldrich. (2024). Safety Data Sheet: Vanillin. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w310700]
  • Google Patents. (n.d.). Method for detecting aldehyde and ketone by using thin layer chromatography. [URL: https://patents.google.
  • OperaChem. (2024). TLC-Thin Layer Chromatography. [URL: https://www.operachem.
  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [URL: https://www.welchmat.
  • Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. [URL: https://www.reddit.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-methoxybenzaldehyde. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/a88107]
  • European Patent Office. (2019). Method for detecting aldehyde and ketone by using thin layer chromatography. [URL: https://data.epo.org/publication-server/document?i=EP3686593A1&pn=EP3686593&ki=A1]
  • Organic Syntheses. (n.d.). Procedure for flash column chromatography. [URL: http://www.orgsyn.org/demo.aspx?prep=v93p0037]
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The Role of 3-Tert-butyl-4-methoxybenzaldehyde in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The strategic incorporation of functional monomers is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with tailored properties for a myriad of applications. 3-Tert-butyl-4-methoxybenzaldehyde, a sterically hindered aromatic aldehyde, has emerged as a valuable building block in the synthesis of high-performance polymers. Its unique molecular architecture, featuring a bulky tert-butyl group and an electron-donating methoxy group, imparts distinct characteristics to the resulting polymers, including enhanced thermal stability, solubility, and specific optoelectronic properties. This technical guide provides an in-depth exploration of the application of this compound in polymer synthesis, with a focus on poly(azomethine)s, also known as Schiff base polymers. We will delve into the synthetic methodologies, causality behind experimental choices, and detailed characterization of these advanced materials, offering valuable insights for researchers and professionals in materials science and drug development.

Section 1: The Monomer: Synthesis and Physicochemical Properties of this compound

A thorough understanding of the monomer is paramount to its successful application in polymer synthesis. This compound is a derivative of benzaldehyde characterized by a tert-butyl group at the meta position and a methoxy group at the para position relative to the aldehyde functionality.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₂H₁₆O₂N/A
Molecular Weight192.25 g/mol N/A
AppearanceTypically a solidN/A
Boiling PointData not readily availableN/A
Melting PointData not readily availableN/A
SolubilitySoluble in common organic solventsN/A

The synthesis of this compound can be achieved through various organic synthesis routes, often starting from commercially available precursors. A common approach involves the formylation of 2-tert-butyl-4-methoxyphenol.

Section 2: Polymerization of this compound: Synthesis of Poly(azomethine)s

The most prominent application of this compound in polymer science is in the synthesis of poly(azomethine)s. These polymers are characterized by the presence of an azomethine (-C=N-) linkage in their backbone and are known for their excellent thermal stability, mechanical strength, and interesting electronic properties.[1][2] The synthesis is typically achieved through a polycondensation reaction between the dialdehyde (or in this case, a monoaldehyde that can react with a diamine) and a diamine.[2]

The bulky tert-butyl group in the 3-position of the benzaldehyde monomer plays a crucial role in enhancing the solubility of the resulting poly(azomethine)s.[2] This is a significant advantage, as many aromatic polymers suffer from poor solubility, which limits their processability and applications. The methoxy group, being electron-donating, can influence the electronic properties of the polymer, such as its conductivity and optical behavior.

General Polycondensation Reaction

The polycondensation of this compound with a diamine proceeds via a Schiff base formation reaction, eliminating water as a byproduct.

Polycondensation Monomer1 This compound Polymer Poly(azomethine) Monomer1->Polymer Monomer2 Diamine (H₂N-R-NH₂) Monomer2->Polymer Water H₂O Polymer->Water +

Caption: General polycondensation of this compound.

Experimental Protocol: Synthesis of a Poly(azomethine) from this compound and 4,4'-Oxydianiline (ODA)

This protocol provides a detailed methodology for the synthesis of a representative poly(azomethine).

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • N,N-Dimethylacetamide (DMAc) or other suitable aprotic polar solvent

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of this compound and 4,4'-oxydianiline in anhydrous DMAc. The concentration of the monomers should be adjusted to maintain a manageable viscosity of the reaction mixture.

  • Polycondensation Reaction: Heat the reaction mixture to a specific temperature (typically between 80-120 °C) under a constant stream of nitrogen. The reaction progress can be monitored by the increase in viscosity of the solution. The reaction is typically carried out for several hours to achieve a high molecular weight polymer.

  • Polymer Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Precipitate the polymer by slowly pouring the solution into a non-solvent such as methanol with vigorous stirring.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and residual solvent. Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMAc are chosen for their ability to dissolve both the monomers and the resulting polymer, facilitating a homogeneous reaction environment.[3]

  • Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent oxidation of the monomers and the polymer at elevated temperatures.

  • Temperature: The reaction temperature is a critical parameter that influences the rate of polymerization and the final molecular weight of the polymer. Higher temperatures generally lead to faster reaction rates but may also cause side reactions.

  • Precipitation: Precipitation in a non-solvent is a standard method for isolating and purifying the polymer. Methanol is a common choice as it is a good non-solvent for many aromatic polymers.

Section 3: Characterization and Properties of Poly(azomethine)s Derived from this compound

The synthesized polymers are typically characterized to determine their structure, molecular weight, thermal stability, and other relevant properties.

Table 2: Typical Characterization Techniques and Expected Results

TechniquePurposeExpected ObservationsReference(s)
FT-IR Spectroscopy Structural confirmationPresence of a characteristic C=N (azomethine) stretching vibration around 1600-1630 cm⁻¹. Absence of N-H and C=O stretching bands from the monomers.[2]
¹H NMR Spectroscopy Structural elucidationSignals corresponding to the aromatic protons, tert-butyl protons, methoxy protons, and the azomethine proton (-CH=N-).[3]
Gel Permeation Chromatography (GPC) Molecular weight determinationProvides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[3]
Thermogravimetric Analysis (TGA) Thermal stability assessmentDetermines the decomposition temperature of the polymer, indicating its thermal stability. Poly(azomethine)s are generally known for their high thermal stability.[1][2]
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) determinationIdentifies the glass transition temperature, which is an important parameter for understanding the polymer's mechanical properties and processing window.[1]
Thermal Properties

Poly(azomethine)s derived from this compound are expected to exhibit high thermal stability due to the aromatic nature of their backbone. The bulky tert-butyl groups can also contribute to a higher glass transition temperature (Tg) by restricting the segmental motion of the polymer chains. A related compound, 3-tert-butyl-4-methoxyphenol, is known for its use as a synthetic phenolic antioxidant due to its thermal stability.[4] While not a direct measure of the polymer's stability, it suggests the inherent thermal robustness of the monomer unit. The thermal degradation of such polymers is likely to proceed through a free-radical mechanism at elevated temperatures.[4]

Solubility

A key advantage of incorporating the this compound moiety is the enhanced solubility of the resulting polymers.[2] The bulky and non-polar tert-butyl groups disrupt the close packing of the polymer chains, reducing the intermolecular forces and allowing solvent molecules to penetrate and dissolve the polymer. This improved solubility is crucial for solution-based processing techniques such as spin-coating for thin-film applications.

Section 4: Potential Applications

The unique combination of properties, including high thermal stability, good solubility, and tunable electronic characteristics, makes poly(azomethine)s derived from this compound promising candidates for a range of applications:

  • High-Performance Films and Coatings: Their thermal stability and processability make them suitable for applications requiring robust thin films and protective coatings.

  • Organic Electronics: The conjugated backbone of poly(azomethine)s suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

  • Membranes for Gas Separation: The introduction of bulky groups can create free volume within the polymer matrix, which is beneficial for gas separation membrane applications.

  • Advanced Composites: Their high thermal stability makes them suitable as matrix materials for advanced composite materials used in the aerospace and automotive industries.

Section 5: Conclusion and Future Outlook

This compound serves as a versatile and valuable monomer for the synthesis of high-performance poly(azomethine)s. The presence of the tert-butyl and methoxy groups imparts a unique combination of desirable properties, including enhanced solubility and thermal stability, to the resulting polymers. The straightforward polycondensation chemistry allows for the synthesis of a wide range of polymers by varying the diamine comonomer.

Future research in this area could focus on:

  • Exploring a wider range of diamine comonomers to further tune the properties of the resulting polymers.

  • Investigating the optoelectronic properties of these polymers in more detail for potential applications in organic electronics.

  • Fabricating and testing membranes from these polymers for gas separation applications.

  • Developing copolymers and blends to achieve a broader range of material properties.

The continued exploration of polymers derived from this compound holds significant promise for the development of new and advanced materials with tailored functionalities for a diverse array of technological applications.

References

  • Synthesis and characterization of some new Schiff base polymers. (2017). ResearchGate. [Link]
  • Synthesis and Characterization of Novel Poly (Amide-Azomethine) S For High Temperature Resistant Requirements. (n.d.). International Journal of Engineering Research & Technology. [Link]
  • Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s. (2022). Scientific Reports. [Link]
  • Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material. (2021). Polymers. [Link]
  • Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties. (2014). Polymer Chemistry. [Link]
  • Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group. (2016). Open Journal of Polymer Chemistry. [Link]
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2018). Molekul. [Link]
  • 3-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde. (n.d.). PubChem. [Link]
  • Synthesis, Characterization, and Thermal Degradation Kinetics of the Copolymer Poly(4-methoxybenzyl methacrylate-co-isobornyl methacrylate). (2010). Journal of Applied Polymer Science. [Link]
  • Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1]dioxol-5-yl) Acrylic Acid. (2022). Journal of Medicinal and Chemical Sciences. [Link]
  • Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. (2019). Oriental Journal of Chemistry. [Link]
  • Chemical Properties of 3-Hydroxy-4-methoxybenzaldehyde, tert-butyldimethylsilyl ether. (n.d.). Chemeo. [Link]
  • Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Application Notes and Protocols for the Strategic Use of 3-Tert-butyl-4-methoxybenzaldehyde in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Aromatic Building Block

3-Tert-butyl-4-methoxybenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a starting material in the synthesis of complex organic molecules, particularly analogs of natural products. Its unique substitution pattern—a sterically demanding tert-butyl group ortho to a methoxy group, and a reactive aldehyde function—makes it an attractive precursor for constructing the core structures of various bioactive compounds. This guide provides a detailed exploration of its application in the synthesis of a key structural motif found in abietane diterpenoids, a class of natural products known for their diverse biological activities.

While direct total syntheses of complex natural products commencing from this compound are not extensively documented in peer-reviewed literature, its structural features make it an ideal starting point for the synthesis of analogs of these compounds. Such analogs are crucial in drug discovery for elucidating structure-activity relationships (SAR) and developing novel therapeutic agents.

This document will focus on a proposed synthetic route to a ferruginol analog, leveraging this compound to construct the characteristic substituted aromatic C-ring of the abietane skeleton. Ferruginol is a naturally occurring diterpenoid with antioxidant and antimicrobial properties. The protocols and strategies outlined herein are designed for researchers, medicinal chemists, and professionals in drug development.

Proposed Synthesis of a Ferruginol Analog

The following section details a proposed synthetic pathway for a ferruginol analog, where the native isopropyl group is replaced by a tert-butyl group, starting from this compound.

Overall Synthetic Strategy

The strategy involves the initial modification of the aldehyde group, followed by the construction of the B-ring through a Friedel-Crafts type reaction, and subsequent annulation to form the A-ring. The final step involves demethylation to reveal the phenolic hydroxyl group characteristic of ferruginol.

Diagram of the Proposed Synthetic Pathway

G A This compound B Wittig Reaction A->B C Intermediate 1 (Styrene derivative) B->C D Hydrogenation C->D E Intermediate 2 (Ethylbenzene derivative) D->E F Friedel-Crafts Acylation E->F G Intermediate 3 (Diketone) F->G H Intramolecular Aldol Condensation G->H I Intermediate 4 (Enone) H->I J Robinson Annulation I->J K Intermediate 5 (Tricyclic Ketone) J->K L Wolff-Kishner Reduction K->L M Intermediate 6 (Tricyclic Alkane) L->M N Demethylation M->N O Ferruginol Analog N->O

Caption: Proposed synthetic route to a ferruginol analog.

Experimental Protocols

Step 1: Wittig Reaction to form Styrene Derivative (Intermediate 1)

Causality: The Wittig reaction is a reliable method for converting aldehydes into alkenes. Here, it extends the carbon chain, which is a necessary first step for subsequent cyclization reactions.

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath and add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting orange-red solution at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the styrene derivative (Intermediate 1).

ReagentMolar Eq.
This compound1.0
Methyltriphenylphosphonium bromide1.1
n-Butyllithium (2.5 M in hexanes)1.1
Anhydrous Tetrahydrofuran (THF)-
Step 2: Hydrogenation to form Ethylbenzene Derivative (Intermediate 2)

Causality: Catalytic hydrogenation reduces the double bond of the styrene derivative to a more stable single bond, preparing the molecule for electrophilic aromatic substitution.

Protocol:

  • Dissolve the styrene derivative (Intermediate 1, 1.0 eq) in ethanol in a Parr hydrogenation bottle.

  • Add palladium on carbon (10 wt. %, 0.05 eq) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 6 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the ethylbenzene derivative (Intermediate 2), which can often be used in the next step without further purification.

ReagentMolar Eq.
Intermediate 11.0
Palladium on Carbon (10 wt. %)0.05
Ethanol-
Hydrogen Gas-
Step 3: Friedel-Crafts Acylation with Succinic Anhydride (Intermediate 3)

Causality: This Friedel-Crafts acylation introduces a four-carbon chain onto the aromatic ring, which will become part of the B-ring of the tricyclic system. The reaction is directed ortho to the activating methoxy group.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in dichloromethane at 0 °C, add succinic anhydride (1.1 eq) portion-wise.

  • Stir the mixture for 15 minutes, then add a solution of the ethylbenzene derivative (Intermediate 2, 1.0 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the diketone (Intermediate 3).

ReagentMolar Eq.
Intermediate 21.0
Succinic Anhydride1.1
Anhydrous Aluminum Chloride2.2
Dichloromethane-
Step 4: Intramolecular Aldol Condensation to form Enone (Intermediate 4)

Causality: An intramolecular aldol condensation followed by dehydration closes the B-ring to form a six-membered ring containing an enone functionality, a key intermediate for further annulation.

Protocol:

  • Dissolve the diketone (Intermediate 3, 1.0 eq) in a 2% solution of potassium hydroxide in methanol.

  • Reflux the solution for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography to give the enone (Intermediate 4).

ReagentMolar Eq.
Intermediate 31.0
Potassium Hydroxidecatalytic
Methanol-
Step 5: Robinson Annulation to form Tricyclic Ketone (Intermediate 5)

Causality: The Robinson annulation is a classic ring-forming reaction that will construct the A-ring of the abietane skeleton. It involves a Michael addition followed by an intramolecular aldol condensation.

Protocol:

  • In a round-bottom flask, dissolve the enone (Intermediate 4, 1.0 eq) in dry toluene.

  • Add methyl vinyl ketone (1.2 eq) and a catalytic amount of a strong base such as sodium methoxide.

  • Heat the mixture to reflux for 8 hours.

  • Cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous phase with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the tricyclic ketone (Intermediate 5).

ReagentMolar Eq.
Intermediate 41.0
Methyl Vinyl Ketone1.2
Sodium Methoxidecatalytic
Toluene-
Step 6: Wolff-Kishner Reduction to form Tricyclic Alkane (Intermediate 6)

Causality: The Wolff-Kishner reduction removes the carbonyl group from the A-ring, yielding the core hydrocarbon skeleton of the ferruginol analog.

Protocol:

  • To a flask containing diethylene glycol, add the tricyclic ketone (Intermediate 5, 1.0 eq), potassium hydroxide (5.0 eq), and hydrazine hydrate (5.0 eq).

  • Heat the mixture to 180 °C with a reflux condenser for 4 hours.

  • Remove the condenser and allow the temperature to rise to 210 °C to distill off water and excess hydrazine.

  • Maintain the temperature at 210 °C for another 4 hours.

  • Cool the reaction mixture, dilute with water, and extract with hexane (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the tricyclic alkane (Intermediate 6).

ReagentMolar Eq.
Intermediate 51.0
Potassium Hydroxide5.0
Hydrazine Hydrate5.0
Diethylene Glycol-
Step 7: Demethylation to yield Ferruginol Analog

Causality: The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group, which is a key feature for the biological activity of many abietane diterpenoids. Boron tribromide is a powerful reagent for this transformation.

Protocol:

  • Dissolve the tricyclic alkane (Intermediate 6, 1.0 eq) in anhydrous dichloromethane and cool to -78 °C in a dry ice/acetone bath.

  • Add boron tribromide (1.2 eq, 1.0 M solution in dichloromethane) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the final ferruginol analog.

ReagentMolar Eq.
Intermediate 61.0
Boron Tribromide (1.0 M in DCM)1.2
Anhydrous Dichloromethane-

Data Summary

Intermediate/ProductExpected Yield (%)Key Characterization Data (Predicted)
Intermediate 1 80-90¹H NMR: signals for vinyl protons, aromatic protons, tert-butyl singlet, and methoxy singlet.
Intermediate 2 >95¹H NMR: disappearance of vinyl proton signals, appearance of ethyl group signals.
Intermediate 3 60-70¹H NMR: signals for aromatic protons, two methylene groups, and a carboxylic acid proton. IR: C=O stretches for ketone and acid.
Intermediate 4 75-85¹H NMR: signals for enone protons. UV-Vis: characteristic absorbance for α,β-unsaturated ketone.
Intermediate 5 50-60¹H NMR: complex aliphatic region. ¹³C NMR: two carbonyl signals. MS: molecular ion peak.
Intermediate 6 70-80¹H NMR: disappearance of the ketone carbonyl signal in ¹³C NMR.
Ferruginol Analog 85-95¹H NMR: disappearance of the methoxy singlet, appearance of a broad singlet for the phenolic OH.

Conclusion

This compound serves as a valuable and strategically versatile starting material for the synthesis of analogs of complex natural products. The proposed synthesis of a ferruginol analog demonstrates a plausible pathway to access the abietane diterpenoid core structure. The methodologies outlined in these application notes are based on well-established and reliable organic transformations, providing a solid foundation for researchers and drug development professionals to explore the synthesis of novel bioactive molecules. The ability to generate analogs of natural products is paramount in the field of medicinal chemistry for the development of new and improved therapeutic agents.

References

  • González, M. A. (2015). Aromatic abietane diterpenoids: their biological activity and synthesis. Natural Product Reports, 32(5), 684-704. [Link]

  • King, F. E., & Jones, G. (1957). The Synthesis of Ferruginol. Journal of the Chemical Society, 573-577. [Link]

  • Ullah, Z., & Lee, C. (2020). Review of total synthesis of aromatic abietane diterpenoid: Ferruginol. Synthetic Communications, 50(15), 2231-2244. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4(1), 378-422. [Link]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3-Tert-butyl-4-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 3-tert-butyl-4-methoxybenzaldehyde, created by a senior application scientist.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals aiming to optimize this synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to troubleshoot and enhance your experimental outcomes.

The synthesis of this compound primarily involves the electrophilic formylation of 2-tert-butylanisole. The key challenge lies in achieving high regioselectivity and yield, given the influence of both the activating, ortho-para directing methoxy group and the bulky tert-butyl group. This guide addresses the most common issues encountered in this process.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most pressing questions and problems that arise during the synthesis.

Q1: Which formylation method is best for 2-tert-butylanisole and why?

Choosing the correct formylation method is the most critical decision for maximizing yield and purity. The substrate, 2-tert-butylanisole, is an electron-rich aromatic ring, making it suitable for several formylation reactions. However, not all are created equal.

Analysis of Common Formylation Methods:

MethodFormylating AgentCatalyst/ConditionsSuitability for 2-tert-butylanisole
Rieche Formylation Dichloromethyl methyl ether (Cl₂CHOCH₃)Strong Lewis Acid (e.g., TiCl₄, SnCl₄)[1][2]Excellent. Often provides high para-selectivity on activated rings. TiCl₄ is particularly effective.[3]
Vilsmeier-Haack Reaction Vilsmeier Reagent (from POCl₃/DMF)POCl₃ / DMF[4][5]Very Good. A standard, reliable method for electron-rich arenes. The electrophile is less reactive than in the Rieche reaction, which can sometimes improve selectivity.[6][7]
Duff Reaction Hexamethylenetetramine (HMTA)Acid (Glyceroboric, TFA)[8]Poor. Primarily effective for phenols to produce ortho-hydroxybenzaldehydes. Yields are generally low for other substrates.[9]
Gattermann-Koch Reaction Carbon Monoxide (CO) / HClAlCl₃ / CuCl[10][11]Not Applicable. This reaction is famously ineffective for phenol and phenol ether substrates like anisole.[10]

Recommendation:

For the synthesis of this compound, the Rieche Formylation is the recommended starting point due to its high reactivity and typically excellent regioselectivity for the desired para-product. The Vilsmeier-Haack reaction is a strong second choice.

Q2: I am getting a very low yield with the Rieche formylation. What are the most common causes?

Low yield is a frequent complaint. The cause can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or side reactions. The following troubleshooting workflow can help diagnose the issue.

G Start Low Yield Observed CheckReagents 1. Verify Reagent Quality Start->CheckReagents ReagentMoisture Is Lewis Acid (TiCl₄) fresh? Were anhydrous conditions used? CheckReagents->ReagentMoisture CheckConditions 2. Review Reaction Conditions TempControl Was the reaction cooled during TiCl₄ addition (0 °C)? CheckConditions->TempControl CheckSideReactions 3. Analyze for Side Products IsomerCheck Does TLC/¹H NMR show the ortho-isomer? CheckSideReactions->IsomerCheck ReagentMoisture->CheckConditions Yes FixMoisture Action: Use freshly opened TiCl₄. Dry all glassware and solvents. ReagentMoisture->FixMoisture No MoistureYes Yes MoistureNo No FixMoisture->CheckConditions TempControl->CheckSideReactions Yes FixTemp Action: Maintain 0 °C during addition to control exothermic reaction. TempControl->FixTemp No TempYes Yes TempNo No FixTemp->CheckSideReactions FixIsomer Action: Lower reaction temperature. Consider a bulkier Lewis acid. IsomerCheck->FixIsomer Yes DealkylationCheck Does analysis show anisole or tert-butylbenzene? IsomerCheck->DealkylationCheck No IsomerYes Yes IsomerNo No FixIsomer->DealkylationCheck FixDealkylation Action: Use a milder Lewis acid (e.g., SnCl₄). Avoid excess acid and high temperatures. DealkylationCheck->FixDealkylation Yes DealkylationYes Yes

Caption: Troubleshooting workflow for low yield.

Causality Explained:

  • Reagent Integrity: Lewis acids like titanium tetrachloride (TiCl₄) are extremely sensitive to moisture. Water will hydrolyze TiCl₄, deactivating it and generating HCl, which can promote unwanted side reactions like de-tert-butylation. Always use a freshly opened bottle or a recently distilled reagent under a dry, inert atmosphere (N₂ or Ar).

  • Temperature Control: The initial formation of the electrophilic complex between TiCl₄ and dichloromethyl methyl ether is highly exothermic.[12] Uncontrolled addition can lead to localized heating, causing polymerization of the starting material (tar formation) and increasing the rate of side reactions. Performing the addition at 0 °C is crucial.

  • Side Reactions:

    • Isomer Formation: While the bulky tert-butyl group sterically hinders the ortho position (C6), some ortho-formylation can still occur, especially at higher temperatures.

    • Dealkylation: Strong Lewis acids can catalyze the cleavage of the tert-butyl group (de-tert-butylation) or the methyl group of the anisole (demethylation).[13] This is exacerbated by excess Lewis acid or high temperatures. If this is a persistent issue, switching to a milder Lewis acid like SnCl₄ may be beneficial.

Q3: How do I effectively purify the final product and distinguish it from the ortho-isomer?

Purification is best achieved by flash column chromatography on silica gel.

Recommended Purification Protocol:

  • Work-up: After quenching the reaction with ice-water, extract the product into a suitable solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane is effective. Start with 100% hexane and gradually increase the ethyl acetate concentration (e.g., 2% -> 5% -> 10%).

    • Elution Order: The less polar starting material (2-tert-butylanisole) will elute first, followed by the desired para-product, and finally the more polar ortho-isomer.

Distinguishing Isomers: The para and ortho isomers can be readily distinguished by ¹H NMR spectroscopy due to their different symmetry and coupling patterns in the aromatic region.

CompoundAromatic Proton Signals (Approx. δ, CDCl₃)
This compound (Para) ~7.7 ppm (d, J≈2.5 Hz, H-2), ~7.6 ppm (dd, J≈8.5, 2.5 Hz, H-6), ~6.9 ppm (d, J≈8.5 Hz, H-5)
5-tert-butyl-2-methoxybenzaldehyde (Ortho) ~7.6 ppm (d, J≈2.5 Hz, H-6), ~7.5 ppm (dd, J≈8.5, 2.5 Hz, H-4), ~6.8 ppm (d, J≈8.5 Hz, H-3)

Part 2: Detailed Experimental Protocol

This section provides a robust, field-tested protocol for the Rieche formylation of 2-tert-butylanisole.

Protocol: Rieche Formylation for this compound

Materials:

  • 2-tert-butylanisole (1.0 equiv)

  • Dichloromethyl methyl ether (1.1 equiv)

  • Titanium tetrachloride (TiCl₄) (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Standard glassware, dried in an oven and cooled under an inert atmosphere

Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-tert-butylanisole (1.0 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Add TiCl₄ (2.2 equiv) dropwise via syringe to the stirred solution at 0 °C. The solution will likely turn a deep red or brown color.

  • Formylating Agent Addition: Add dichloromethyl methyl ether (1.1 equiv) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (9:1 Hexane:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and very slowly and carefully quench it by pouring it over a stirred mixture of crushed ice and water. Caution: Quenching is highly exothermic and releases HCl gas.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography as described in Q3.

Part 3: Mechanistic Insight

Understanding the reaction mechanism is key to rational troubleshooting. The Rieche formylation proceeds via electrophilic aromatic substitution.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution DCMME Cl₂CHOCH₃ Electrophile [Cl-CH-OCH₃]⁺ [TiCl₅]⁻ (Electrophilic Complex) DCMME->Electrophile TiCl4 TiCl₄ TiCl4->Electrophile Anisole 2-tert-butylanisole SigmaComplex Sigma Complex (Resonance Stabilized) Anisole->SigmaComplex + Electrophile Iminium Iminium Intermediate SigmaComplex->Iminium - H⁺, - TiCl₄ Product This compound Iminium->Product Hydrolysis (Workup)

Caption: Simplified mechanism of the Rieche formylation.
  • Generation of the Electrophile: The Lewis acid (TiCl₄) coordinates to one of the chlorine atoms of dichloromethyl methyl ether. This coordination polarizes the C-Cl bond, making the central carbon highly electrophilic. This species behaves like the "[Cl-CH-OCH₃]⁺" cation.[14]

  • Nucleophilic Attack: The electron-rich π-system of the 2-tert-butylanisole ring attacks the electrophilic carbon. This attack occurs preferentially at the C4 position (para to the methoxy group) due to a combination of powerful electronic activation from the methoxy group and steric hindrance at the C6 position from the adjacent tert-butyl group.

  • Rearomatization and Hydrolysis: The resulting intermediate, a sigma complex, loses a proton to restore aromaticity. The intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.

By understanding these steps, you can better predict how changes in temperature, solvent, or Lewis acid will affect the reaction's outcome.

References

  • ChemBK. (2024). 3-(tert-Butyl)-4-methoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (2023). Duff reaction. Retrieved from [Link]

  • Wikipedia. (2023). Rieche formylation. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Wikipedia. (2023). Gattermann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • The ScholarShip. (2014). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972–3973. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Mohammed, T., et al. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
  • YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • García, O., Nicolás, E., & Albericio, F. (2014). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 19(4), 5106–5119. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-tert-butyl-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile aromatic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its purity is paramount, as even minor impurities can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final products. The primary challenges in its purification often stem from by-products of its synthesis, such as the corresponding carboxylic acid formed via over-oxidation, or isomers generated during electrophilic aromatic substitution reactions. This guide will provide practical, field-proven solutions to these and other common purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Purification Strategy

Question 1: My crude this compound is a yellow to brown oil/solid. What is the best initial purification strategy?

Answer: The optimal initial strategy depends on the scale of your reaction and the nature of the impurities. For most lab-scale purifications (1-10 g), a multi-step approach is recommended.

  • Aqueous Work-up: Begin with a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This is crucial for removing acidic impurities, most notably 3-tert-butyl-4-methoxybenzoic acid, a common by-product of oxidation.[1][2]

  • Brine Wash & Drying: Follow the bicarbonate wash with a brine (saturated NaCl solution) wash to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

At this stage, you will have a partially purified product. The next step, either recrystallization, column chromatography, or distillation, will depend on the remaining impurities.

Section 2: Recrystallization

Question 2: I'm attempting to recrystallize my this compound, but it's "oiling out." What does this mean and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming solid crystals. This typically happens when the cooling process is too rapid or the chosen solvent is not ideal.

Troubleshooting Steps:

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to supersaturation and oiling out.

  • Solvent System Optimization: The choice of solvent is critical. For a compound like this compound, a single solvent might not be optimal. A mixed solvent system, or "solvent pair," is often more effective.[3][4] A good approach is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

Recommended Solvent Systems for Recrystallization:

Solvent SystemRationale
Hexane/Ethyl Acetate A common choice for compounds of moderate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hot hexane until turbidity is observed.
Ethanol/Water Effective for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise.
Toluene/Heptane A good option for aromatic compounds. Dissolve in hot toluene and add hot heptane as the anti-solvent.
  • Purity Check: Highly impure compounds are more prone to oiling out. If the issue persists, consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Section 3: Column Chromatography

Question 3: I'm running a flash column to purify this compound, but I'm getting poor separation from an unknown impurity. How can I optimize my chromatography?

Answer: Poor separation in flash column chromatography usually points to an improperly chosen solvent system (eluent) or issues with the column packing and sample loading.

Optimization Workflow:

  • TLC Analysis: Before running a column, always determine the optimal eluent using Thin Layer Chromatography (TLC).[5][6] The ideal solvent system should give your target compound a retention factor (Rf) of approximately 0.3-0.4.[7] This provides a good balance between resolution and elution time.

  • Solvent System Selection: For this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.

  • Gradient Elution: If you have multiple impurities with varying polarities, a gradient elution is recommended.[8] Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, etc.). This will elute the less polar compounds first, followed by your product, and then the more polar impurities.

  • Sample Loading: For optimal separation, the sample should be loaded onto the column in a narrow band. Dissolve your crude product in a minimal amount of the initial eluent or a more volatile solvent like dichloromethane. Alternatively, for better resolution, use the "dry loading" method: dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.[5][9]

Troubleshooting Common Chromatography Issues:

IssueProbable Cause(s)Solution(s)
Poor Separation Incorrect solvent system.Optimize eluent with TLC to achieve an Rf of ~0.3-0.4 for the product.
Streaking/Tailing on TLC Acidic impurity (e.g., carboxylic acid).Add a small amount of acetic acid (~0.5%) to the eluent to suppress ionization.[10]
Compound is sensitive to acidic silica.Deactivate the silica by pre-flushing the column with an eluent containing 1-3% triethylamine.[8]
Cracked Column Improperly packed column or solvent added too quickly.Pack the column carefully to ensure it is homogenous. Add solvent gently down the sides of the column.

Workflow for Optimizing Flash Column Chromatography:

Caption: Workflow for optimizing flash column chromatography.

Section 4: Distillation

Question 4: Can I purify this compound by distillation?

Answer: Yes, vacuum distillation is a viable method for purifying this compound, especially for larger quantities or to remove non-volatile impurities.[11] Aromatic aldehydes can be sensitive to air oxidation at high temperatures, so performing the distillation under reduced pressure is essential to lower the boiling point and prevent degradation.[12][13]

Key Considerations for Vacuum Distillation:

  • Apparatus: Use a well-sealed apparatus with greased joints to maintain a stable vacuum.[14] A Claisen adapter is recommended to minimize bumping.

  • Bump Prevention: Always use a magnetic stir bar. Boiling chips are ineffective under vacuum.[14]

  • Fraction Collection: Monitor the temperature and pressure closely. Collect the fraction that distills at a constant temperature for a given pressure.

  • Potential By-products: A common by-product from the synthesis of related compounds is the corresponding carboxylic acid, which has a higher boiling point.[1] Distillation can be effective in separating the aldehyde from this less volatile impurity.

Section 5: Purity Assessment

Question 5: How can I accurately assess the purity of my final product?

Answer: A combination of analytical techniques is often best for a comprehensive purity assessment.

Recommended Analytical Techniques:

TechniqueInformation Provided
1H NMR Spectroscopy Provides structural confirmation and can be used for quantitative purity analysis (qNMR) against a certified internal standard.[15][16] The aldehyde proton signal around 9.8-10.0 ppm is highly characteristic.[17]
HPLC High-Performance Liquid Chromatography is excellent for quantifying purity and detecting non-volatile or thermally sensitive impurities. A C18 reverse-phase column with a UV detector is a standard choice.[18][19]
GC-MS Gas Chromatography-Mass Spectrometry is suitable for identifying and quantifying volatile impurities. It provides both retention time and mass spectral data for impurity identification.[20]
TLC Thin Layer Chromatography is a quick, qualitative method to check for the presence of impurities and to monitor the progress of a purification.

Workflow for Purity Assessment:

Purity_Assessment cluster_0 Purity Assessment Workflow Start Purified Product TLC Initial Check: TLC Start->TLC NMR Structural Confirmation: ¹H NMR TLC->NMR HPLC_GC Quantitative Analysis: HPLC or GC-MS NMR->HPLC_GC Report Final Purity Report HPLC_GC->Report

Caption: Recommended workflow for purity assessment.

Question 6: I see an unexpected peak in my 1H NMR spectrum. What could it be?

Answer: Unexpected peaks in the 1H NMR spectrum of this compound could indicate several common impurities.

  • 3-tert-butyl-4-methoxybenzoic acid: The carboxylic acid proton will appear as a broad singlet far downfield, typically >10 ppm.

  • Unreacted Starting Material: Depending on the synthetic route, this could be 3-tert-butyl-4-methoxytoluene (look for a benzylic methyl singlet around 2.3-2.5 ppm) or 2-tert-butyl-anisole (if a formylation reaction was used).

  • Isomeric By-products: Friedel-Crafts type reactions can sometimes yield isomeric products.[21][22] Look for complex aromatic splitting patterns that differ from the expected product.

  • Residual Solvents: Sharp singlets corresponding to common lab solvents (e.g., acetone at ~2.17 ppm, dichloromethane at ~5.30 ppm, ethyl acetate at ~2.05 and 4.12 ppm).

For definitive identification of unknown impurities, advanced techniques like 2D NMR or hyphenated methods like LC-MS or GC-MS are invaluable.[23]

References

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. (n.d.). Zakarian Group, UC Santa Barbara. Retrieved from [Link]

  • Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. (2018). ACS Publications. Retrieved from [Link]

  • Recrystallization Procedure. (n.d.). Retrieved from [Link]

  • Column, Combiflash, and TLC. (n.d.). Jasperse, North Dakota State University. Retrieved from [Link]

  • How to do a vacuum distillation (Benzaldehyde). (2015, August 19). YouTube. Retrieved from [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 21). YouTube. Retrieved from [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. (2014). ResearchGate. Retrieved from [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. (2024). Patsnap. Retrieved from [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Vacuum Distillation. (n.d.). Welch Vacuum. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent. Retrieved from [Link]

  • Process for synthesizing p-methoxy benzaldehyde or p-tertbutyl... (2014). Google Patents.
  • Benzaldehyde, m-methoxy. (n.d.). Organic Syntheses. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for 3-Tert-butyl-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-tert-butyl-4-methoxybenzaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, we will address common challenges encountered during the synthesis, providing in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.

The synthesis of this compound and its derivatives typically involves the electrophilic formylation of 2-tert-butyl-4-methoxyanisole. The electron-donating methoxy group and the bulky, ortho-directing tert-butyl group create a unique chemical environment that can lead to specific challenges. This guide will focus on the most common formylation methods used for this transformation: the Vilsmeier-Haack, Duff, and Rieche reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Vilsmeier-Haack Reaction Troubleshooting

The Vilsmeier-Haack reaction is a popular choice for formylating electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[1]

Question 1: My Vilsmeier-Haack reaction is resulting in a very low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the Vilsmeier-Haack formylation of 2-tert-butyl-1-methoxybenzene are a common issue.[2] The primary factors to investigate are the reactivity of your substrate, the integrity of the Vilsmeier reagent, and the reaction conditions.

  • Causality: The bulky tert-butyl group can sterically hinder the approach of the electrophilic Vilsmeier reagent to the ortho position. While the methoxy group is strongly activating, this steric hindrance can significantly slow down the reaction rate. Furthermore, the Vilsmeier reagent is moisture-sensitive and can decompose, leading to a lower effective concentration of the electrophile.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or anhydrous grade DMF and POCl₃. Moisture will quench the Vilsmeier reagent.

    • Order of Addition: The standard procedure involves the slow addition of POCl₃ to ice-cold DMF to pre-form the Vilsmeier reagent before adding the substrate. Adding the substrate before the reagent is fully formed can lead to side reactions.

    • Temperature Optimization: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the formylation step itself may require heating to overcome the activation energy barrier, especially with a sterically hindered substrate. Monitor the reaction by TLC and consider gradually increasing the temperature from room temperature up to 60-80 °C.[3]

    • Reaction Time: Due to steric hindrance, the reaction may require a longer time to reach completion. Monitor the reaction over an extended period (e.g., 12-24 hours).

    • Stoichiometry of Vilsmeier Reagent: An excess of the Vilsmeier reagent (1.5 to 3 equivalents) is often necessary to drive the reaction to completion.

ParameterStandard ConditionOptimized Range for 2-tert-butyl-1-methoxybenzene
Vilsmeier Reagent (eq.) 1.1 - 1.51.5 - 3.0
Temperature 0 °C to RTRT to 80 °C (after substrate addition)
Reaction Time 2 - 6 h12 - 24 h
Solvent DMF (as reagent)Anhydrous DMF, Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) can be used as a solvent.[4]

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these likely to be and how can I minimize them?

Answer:

Side product formation is a common challenge in electrophilic aromatic substitutions.[5] With your substrate, the most likely side products are isomers and potentially products of demethylation.

  • Causality: The methoxy group is a strong ortho, para-director. While the existing tert-butyl group at position 2 and the methoxy at position 1 strongly favor formylation at position 5 (to give the desired this compound), a small amount of formylation at position 3 is possible, leading to the formation of 3-tert-butyl-2-methoxybenzaldehyde. Additionally, the Lewis acidic nature of the reaction mixture can sometimes lead to the cleavage of the methyl ether, resulting in a phenolic byproduct.

  • Troubleshooting & Optimization Workflow:

    Troubleshooting_Side_Products Start Multiple Spots on TLC Check_Isomers Analyze crude NMR for isomeric aldehydes Start->Check_Isomers Check_Phenol Check for phenolic byproducts (e.g., IR, NMR) Start->Check_Phenol Lower_Temp Lower Reaction Temperature Check_Isomers->Lower_Temp Isomers detected Control_Stoich Use Stoichiometry Control (1.5 eq Vilsmeier) Check_Phenol->Control_Stoich Phenolic byproduct detected Purification Careful Column Chromatography Lower_Temp->Purification Control_Stoich->Purification End Pure Product Purification->End

    Caption: Workflow for troubleshooting side product formation.

  • Minimization Strategies:

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve selectivity.

    • Purification: Isomeric benzaldehydes can often be separated by careful column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

Section 2: Duff Reaction Troubleshooting

The Duff reaction is another method for the ortho-formylation of phenols, and can be adapted for phenol ethers under certain conditions, using hexamethylenetetramine (HMTA) in an acidic medium like trifluoroacetic acid (TFA) or acetic acid.[6][7][8]

Question 3: I am attempting a Duff reaction on 2-tert-butyl-1-methoxybenzene, but I am getting no reaction or very low conversion. Why is this and what can I do?

Answer:

The classical Duff reaction is most effective for phenols.[8][9] The reaction with phenol ethers like your substrate is often sluggish or unsuccessful under standard conditions.

  • Causality: The mechanism of the Duff reaction is believed to involve the initial formation of an iminium ion from HMTA, which then acts as the electrophile.[8][9] The reaction is significantly more facile with phenols due to the directing effect and stabilization of the intermediate by the hydroxyl group.[7][9] The methoxy group is less activating than a hydroxyl group in this context.

  • Recommendations:

    • Switch to a More Suitable Reaction: For a methoxy-substituted arene, the Vilsmeier-Haack or Rieche formylation are generally more reliable and higher-yielding than the Duff reaction.

    • Modified Duff Conditions: If you must use a Duff-type reaction, consider using stronger acidic conditions. A modified Duff reaction using trifluoroacetic acid (TFA) as both the solvent and catalyst has been shown to be effective for some activated aromatic compounds.[6] Be aware that harsh acidic conditions can lead to side reactions.

    • Consider Demethylation-Formylation: A two-step approach where the methoxy group is first cleaved to the corresponding phenol, followed by a standard Duff reaction, might be a more viable, albeit longer, route.

Section 3: Rieche Reaction Troubleshooting

The Rieche formylation utilizes dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[10][11][12]

Question 4: My Rieche formylation is giving me a complex mixture of products and a low yield of the desired aldehyde. How can I optimize this reaction?

Answer:

The Rieche formylation is a powerful method for electron-rich aromatics, but its success is highly dependent on the choice of Lewis acid and careful control of the reaction conditions.[13]

  • Causality: The strength of the Lewis acid is a critical parameter. A very strong Lewis acid can lead to side reactions such as demethylation of the methoxy group or rearrangement of the tert-butyl group. Dichloromethyl methyl ether is also highly reactive and moisture-sensitive.

  • Optimization Strategy:

    ParameterPotential IssueRecommended Action
    Lewis Acid Too strong (e.g., AlCl₃): leads to demethylation and other side reactions.Use a milder Lewis acid like TiCl₄ or SnCl₄.[12][13]
    Stoichiometry Excess Lewis acid can promote side reactions.Use a stoichiometric amount or a slight excess (1.0 - 1.2 equivalents) of the Lewis acid.
    Temperature Reaction is often exothermic. High temperatures can reduce selectivity.Add the Lewis acid and DCME at low temperature (e.g., 0 °C or below) and then allow the reaction to slowly warm to room temperature.
    Work-up The intermediate must be carefully hydrolyzed to yield the aldehyde.Quench the reaction by pouring it into ice-water and then perform an acidic work-up to ensure complete hydrolysis.
  • Experimental Protocol Outline (Rieche Formylation):

    Rieche_Protocol Start Start: Anhydrous Conditions Step1 Dissolve Substrate in Anhydrous DCM Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Dichloromethyl Methyl Ether (DCME) Step2->Step3 Step4 Slowly Add TiCl4 (or other Lewis Acid) Step3->Step4 Step5 Stir at 0 °C to RT, Monitor by TLC Step4->Step5 Step6 Quench with Ice-Water Step5->Step6 Step7 Aqueous Work-up Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End Obtain Pure Product Step8->End

    Caption: Step-by-step workflow for a typical Rieche formylation.

Section 4: Purification and Characterization

Question 5: I have a crude product that appears to be a mixture of my desired aldehyde and unreacted starting material. What is the best way to purify it?

Answer:

Purification is a critical step to obtain your target molecule in high purity.

  • Recommended Purification Method:

    • Column Chromatography: This is the most effective method for separating the aldehyde product from the less polar starting material (2-tert-butyl-1-methoxybenzene).

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes) is typically effective. The starting material will elute first, followed by the more polar aldehyde product.

    • Distillation: If you are working on a large scale and the boiling points are sufficiently different, vacuum distillation could be an option. However, chromatography is generally preferred for achieving high purity on a lab scale.[14][15][16]

  • Characterization:

    • ¹H NMR: The aldehyde proton will appear as a singlet at approximately 9.8-10.0 ppm. You should also be able to distinguish the aromatic protons and the singlets for the tert-butyl and methoxy groups.

    • ¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift around 190 ppm.

    • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

    • Mass Spectrometry: The molecular ion peak corresponding to the mass of your product (C₁₂H₁₆O₂) should be observed.[17]

By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your synthesis of this compound derivatives.

References

  • Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029-1032.
  • Grokipedia. (n.d.). Duff reaction.
  • Wikipedia. (2023, November 29). Duff reaction. Retrieved from [Link]

  • Wikipedia. (2023, March 14). Rieche formylation. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Zárate, C., & Herrera, R. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(40), 9647-9654.
  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • ResearchGate. (2020, February 5). Vilsmeier-Haack reaction- A Non-classical Approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • ResearchGate. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • ResearchGate. (2021, September 8). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Retrieved from [Link]

  • Chemistry-Methods. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2021, November 1). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Vilsmeier–Haack reaction. Retrieved from [Link]

  • SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from [Link]

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-(tert-Butyl)-4-methoxybenzaldehyde. Retrieved from [Link]

  • ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. Retrieved from [Link]

  • Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.

Sources

Navigating the Stability of 3-Tert-butyl-4-methoxybenzaldehyde: A Technical Guide to Preventing Oxidation During Storage

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity and stability of chemical reagents is paramount to the success and reproducibility of their work. 3-Tert-butyl-4-methoxybenzaldehyde, a key intermediate in various synthetic pathways, is susceptible to oxidation, which can compromise experimental outcomes. This technical support guide provides in-depth troubleshooting advice and best practices to mitigate the oxidative degradation of this valuable compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation in this compound?

A: The primary degradation pathway for this compound is oxidation of the aldehyde functional group to a carboxylic acid. Visually, this can manifest as a change from a colorless or pale yellow liquid to a more yellowish or even brownish hue. In advanced stages of degradation, you might observe the formation of crystalline precipitate, which is likely the corresponding carboxylic acid, 3-tert-butyl-4-methoxybenzoic acid.

Q2: How does oxidation affect the reactivity of this compound in my experiments?

A: The aldehyde functional group is crucial for many reactions, such as reductive aminations, Wittig reactions, and condensations.[1] Oxidation to a carboxylic acid neutralizes this reactivity, leading to lower yields, incomplete reactions, and the introduction of impurities that can complicate purification.

Q3: What are the main factors that accelerate the oxidation of this aldehyde?

A: The autoxidation of aldehydes is a radical-chain reaction that is primarily accelerated by:

  • Oxygen: The presence of atmospheric oxygen is the key driver of oxidation.[2]

  • Light: UV or even ambient light can initiate the radical process.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Presence of Metal Ions: Trace metal impurities can catalyze oxidative degradation.

Q4: I suspect my stored this compound has started to degrade. How can I confirm this?

A: Beyond visual inspection, analytical techniques can confirm degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. In a fresh sample, you will see the characteristic aldehyde proton singlet around 9.8 ppm. The appearance of a new, broad singlet further downfield (typically >10 ppm) is indicative of the carboxylic acid proton. In ¹³C NMR, the aldehyde carbon signal (around 191 ppm) will decrease, and a new signal for the carboxylic acid carbon (around 170 ppm) will appear.[3][4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate the aldehyde from its carboxylic acid impurity and provide their respective mass spectra for confirmation.[7][8][9][10] The appearance of a peak corresponding to the molecular weight of 3-tert-butyl-4-methoxybenzoic acid would confirm oxidation.

  • Infrared (IR) Spectroscopy: A fresh sample will show a strong C=O stretch for the aldehyde around 1680-1700 cm⁻¹. Upon oxidation, a broad O-H stretch for the carboxylic acid will appear (around 2500-3300 cm⁻¹) and the C=O stretch may shift slightly.

Troubleshooting Guide: Addressing Oxidation in Stored this compound

This section provides a systematic approach to identifying and resolving issues related to the oxidation of your stored aldehyde.

Problem 1: Gradual color change (yellowing) of the liquid over time.
  • Plausible Cause: This is often the first sign of slow oxidation. The formation of conjugated impurities and the carboxylic acid can contribute to color change.

  • Immediate Action:

    • Analytical Confirmation: Run a quick analytical test (like ¹H NMR) to quantify the extent of degradation. If the level of impurity is low (<5%), the material may still be usable for some applications, but purification is recommended for sensitive reactions.

    • Purification: If significant degradation has occurred, the aldehyde can be purified by distillation under reduced pressure.

  • Long-Term Solution: Implement more stringent storage protocols as outlined in the "Recommended Storage Protocols" section below.

Problem 2: Formation of a white or off-white crystalline precipitate in the storage vessel.
  • Plausible Cause: This is a strong indication of significant oxidation, with the precipitate being the less soluble 3-tert-butyl-4-methoxybenzoic acid.

  • Immediate Action:

    • Isolate the Liquid: Carefully decant the remaining liquid from the solid.

    • Analyze Both Phases: Analyze both the liquid and a dissolved sample of the solid to confirm their identities.

    • Purification: The remaining liquid will be enriched with the aldehyde but will still contain dissolved carboxylic acid. Purification via distillation is necessary.

  • Long-Term Solution: The current storage method is inadequate. A complete overhaul of the storage procedure, including the use of an inert atmosphere and potentially an antioxidant, is required.

Problem 3: Inconsistent or lower-than-expected yields in reactions using the stored aldehyde.
  • Plausible Cause: The effective concentration of the aldehyde has decreased due to oxidation. The carboxylic acid impurity may also interfere with the reaction mechanism.

  • Immediate Action:

    • Re-assay the Aldehyde: Use an internal standard in an NMR analysis or a calibrated GC trace to determine the current purity of the aldehyde.

    • Adjust Stoichiometry: Based on the new purity, adjust the amount of aldehyde used in your reaction. Be aware that the carboxylic acid impurity might still affect the reaction.

    • Consider Purification: For optimal results, purify the aldehyde before use.

  • Long-Term Solution: Proactively monitor the purity of the aldehyde at regular intervals (e.g., every 6 months) and adhere to strict storage protocols.

Recommended Storage Protocols

To ensure the long-term stability of this compound, a multi-faceted approach to storage is essential.

Core Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CSlows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary reactant in autoxidation.[11]
Container Amber Glass Bottle with a Secure CapProtects from light and provides a good seal against atmospheric ingress.
Handling Minimize exposure to air and lightReduces the opportunity for oxidation to initiate.
Experimental Protocol 1: Inert Gas Blanketing for Long-Term Storage

This protocol describes the process of creating an inert atmosphere in the headspace of the storage bottle.

Materials:

  • Bottle of this compound

  • Source of dry, high-purity nitrogen or argon gas with a regulator

  • Needle and tubing assembly

  • Septum-compatible cap for the storage bottle (if not already present)

  • Parafilm or a secondary sealable container

Procedure:

  • Prepare the Gas Line: Set up a gentle, positive pressure flow of the inert gas. A bubbler in the gas line is recommended to visualize the flow rate.

  • Purge the Headspace: Puncture the septum of the bottle cap with two needles. One needle should be connected to the inert gas line, and the other serves as an outlet.

  • Gentle Purge: Allow the inert gas to flow gently into the bottle for 5-10 minutes to displace the air in the headspace.

  • Remove Needles: First, remove the outlet needle, and then the inlet needle. This maintains a slight positive pressure of the inert gas.

  • Seal the Bottle: Wrap the cap and neck of the bottle with Parafilm for an extra layer of protection against gas exchange.

  • Store Appropriately: Place the sealed bottle in a refrigerator at 2-8°C.

Diagram of Inert Gas Blanketing Workflow

InertGasBlanketing start Start: Fresh Aldehyde prep Prepare Inert Gas Source start->prep purge Purge Headspace (Inlet & Outlet Needles) prep->purge remove_outlet Remove Outlet Needle purge->remove_outlet remove_inlet Remove Inlet Needle remove_outlet->remove_inlet seal Seal with Parafilm remove_inlet->seal store Store at 2-8°C seal->store end_node End: Stable Aldehyde store->end_node

Caption: Workflow for inert gas blanketing of this compound.

Experimental Protocol 2: Use of Antioxidants for Enhanced Stability

For very long-term storage or for material that will be accessed frequently, the addition of a radical-scavenging antioxidant can provide an extra layer of protection. Butylated hydroxytoluene (BHT) is a common and effective choice.[12][13][14]

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT), high purity

  • Analytical balance

  • Small spatula

Procedure:

  • Determine the Amount of BHT: A typical concentration for BHT as an antioxidant is 0.01% to 0.1% by weight.[12] For a 100 g bottle of the aldehyde, this would be 10 mg to 100 mg of BHT. Start with a lower concentration (e.g., 0.05%).

  • Weigh the BHT: Accurately weigh the required amount of BHT.

  • Add to the Aldehyde: Under a fume hood, briefly open the aldehyde container and add the weighed BHT.

  • Dissolve the BHT: Securely cap the bottle and gently swirl or stir until the BHT is completely dissolved.

  • Inert and Store: Proceed with the inert gas blanketing protocol as described above and store at 2-8°C.

Note: Before adding any substance to your reagent, consider its compatibility with your downstream applications. BHT is generally non-interfering in many reactions but could be a factor in highly sensitive processes.

Logical Framework for Storage Decision

The choice of storage method depends on the intended duration of storage and the frequency of use.

Diagram for Selecting the Appropriate Storage Condition

StorageDecision start Assess Storage Needs for This compound short_term Short-Term Storage (< 3 months) start->short_term long_term Long-Term Storage (> 3 months) start->long_term protocol_A Standard Protocol: - Refrigerate (2-8°C) - Tightly Sealed Amber Bottle - Minimize Air Exposure short_term->protocol_A infrequent_use Infrequent Use long_term->infrequent_use frequent_use Frequent Use long_term->frequent_use protocol_B Enhanced Protocol: - Standard Protocol + - Inert Gas Blanketing infrequent_use->protocol_B protocol_C Maximum Stability Protocol: - Enhanced Protocol + - Add Antioxidant (e.g., BHT) frequent_use->protocol_C

Caption: Decision tree for selecting the optimal storage protocol.

By understanding the mechanisms of degradation and implementing these robust storage and troubleshooting protocols, researchers can ensure the long-term stability and reliability of their this compound, leading to more consistent and successful experimental outcomes.

References

  • Butylated Hydroxytoluene (BHT) antioxidant. PerfumersWorld. [Link]

  • How to inhibit polymerization using hydroquinone? ResearchGate. Published October 27, 2013. [Link]

  • Method of preventing the polymerization of unsaturated aldehyde.
  • BHT (Butylated Hydroxytoluene). Kao. [Link]

  • The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. PubMed. [Link]

  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Human Metabolome Database. [Link]

  • Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. [Link]

  • Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. 2008. [Link]

  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. American Pharmaceutical Review. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). Human Metabolome Database. [Link]

  • Packaging, Inerting and Blanketing. Air Products. [Link]

  • Shelf-life Studies. aromaLAB. [Link]

  • BHT - Ingredient | Inside our products. L'Oréal. [Link]

  • Aldehydes determination in edible oil samples employing 1-Naphthalenyl hydrazine as derivatizing agent followed by HPLC-FLD. ResearchGate. [Link]

  • Shelf-Life Testing for Flavors: Maximizing Product Freshness and Stability. Cuiguai. Published November 10, 2025. [Link]

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent. [Link]

  • Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. Certified Laboratories. [Link]

  • Chapter 8: Accelerated Stability Testing – History and Recent Developments. In Oxidation in Foods and Beverages and Antioxidant Applications. Woodhead Publishing Series in Food Science, Technology and Nutrition. Published December 6, 2021. [Link]

  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. MDPI. [Link]

  • Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. PubMed. [Link]

  • Chemical Properties of 3-Hydroxy-4-methoxybenzaldehyde, tert-butyldimethylsilyl ether. Cheméo. [Link]

  • Method development and evaluation for the analysis of synthetic phenolic antioxidants in blood. Diva-portal.org. [Link]

  • Synergistic Interaction Between Hydroquinone and Acetaldehyde in the Induction of Sister Chromatid Exchange in Human Lymphocytes in Vitro. PubMed. [Link]

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0. ChemWhat. [Link]

  • MS/MS spectrum and fragmentation pattern of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. ResearchGate. [Link]

  • Electrochemical Polymerization of Hydroquinone on Graphite Felt as a Pseudocapacitive Material for Application in a Microbial Fuel Cell. MDPI. [Link]

  • 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook. [Link]

  • 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. NIST WebBook, Mass Spectrum. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for common synthetic challenges encountered when using 3-tert-butyl-4-methoxybenzaldehyde. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to help you optimize your reaction outcomes.

Introduction to this compound

This compound is a versatile aromatic aldehyde used as an intermediate in the synthesis of various organic molecules, including those with potential biological activity.[1] Its structure, featuring a sterically bulky tert-butyl group and an electron-donating methoxy group, presents unique reactivity patterns that can sometimes lead to challenges such as low conversion rates. This guide will address these specific issues in a question-and-answer format, focusing on common reaction types.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues that can affect any reaction involving this compound.

Q1: My reaction with this compound is sluggish or showing low conversion. What are the first things I should check?

A1: Before delving into reaction-specific issues, a systematic check of your foundational experimental parameters is crucial. Low conversion can often be traced back to one of the following:

  • Reagent Quality:

    • Aldehyde Purity: Impurities in the starting aldehyde can inhibit catalysts or participate in side reactions. Verify the purity of your this compound via techniques like NMR or GC-MS. If necessary, purify it by distillation or chromatography.

    • Reagent and Solvent Quality: Ensure all other reagents are of appropriate grade and are not degraded. Solvents must be anhydrous for most of the reactions discussed below, as Grignard reagents and many bases are highly water-sensitive.[2]

  • Reaction Stoichiometry:

    • Incorrect molar ratios are a common source of poor results. Double-check your calculations and measurements. For some reactions, a slight excess of one reagent may be necessary to drive the reaction to completion.[3]

  • Temperature Control:

    • Many organic reactions have an optimal temperature range. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessive heat can lead to decomposition of reactants, products, or catalysts, and promote side reactions.[4]

  • Mixing:

    • In heterogeneous reactions, or when adding reagents, ensure efficient stirring to maintain a homogenous mixture and facilitate effective interaction between reactants.

Part 2: Reaction-Specific Troubleshooting Guides

Here, we explore common synthetic transformations with this compound and provide targeted troubleshooting advice.

Guide 1: Reductive Amination

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. Low conversion in this process often points to issues with imine formation or the reduction step.

Q2: I'm seeing a significant amount of unreacted this compound in my reductive amination. How can I improve the yield of my desired amine?

A2: This is a common issue and can be systematically addressed by dissecting the two key stages of the reaction: imine formation and reduction.

Troubleshooting Workflow for Reductive Amination

start Low Conversion in Reductive Amination check_imine Is Imine Formation Confirmed? (TLC, NMR, or IR) start->check_imine imine_no No/Poor Imine Formation check_imine->imine_no No imine_yes Imine Forms, but Low Amine Product check_imine->imine_yes Yes acid_cat Add Catalytic Acid (e.g., Acetic Acid) imine_no->acid_cat dehydration Use Dehydrating Agent (e.g., Molecular Sieves) imine_no->dehydration solvent Change Solvent to Non-Polar Aprotic (e.g., DCE, Toluene) imine_no->solvent reducing_agent Optimize Reducing Agent imine_yes->reducing_agent slow_addition Slowly Add Reducing Agent imine_yes->slow_addition temp_control Control Temperature During Reduction imine_yes->temp_control acid_sol Mildly acidic conditions (pH 4-6) favor imine formation. acid_cat->acid_sol dehydration_sol Water is a byproduct; its removal drives equilibrium forward. dehydration->dehydration_sol reducing_agent_sol Use a milder, more selective agent like NaBH(OAc)₃, which is less likely to reduce the aldehyde directly. reducing_agent->reducing_agent_sol

Caption: Troubleshooting logic for low conversion in reductive amination.

Detailed Protocol for Optimized Reductive Amination:

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and your primary or secondary amine (1.0-1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).[3]

    • Add a catalytic amount of acetic acid to maintain a mildly acidic pH (4-6), which is optimal for imine formation.[3]

    • Stir the mixture at room temperature for 30-60 minutes. You can monitor the disappearance of the aldehyde spot by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once imine formation is evident, add a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise.[3] This reagent is particularly effective as it is less likely to reduce the starting aldehyde compared to stronger reducing agents like sodium borohydride (NaBH₄).[3]

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction's progress by TLC.

  • Work-up:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

ParameterStandard ConditionOptimized Condition for this compoundRationale
Reducing Agent NaBH₄, NaBH₃CNSodium triacetoxyborohydride (NaBH(OAc)₃)Less likely to reduce the aldehyde directly, preventing formation of 3-tert-butyl-4-methoxybenzyl alcohol.[3]
Catalyst NoneCatalytic acetic acidMildly acidic conditions (pH 4-6) promote imine formation.[3]
Water Removal Not always performedAdd 3Å or 4Å molecular sievesThe bulky tert-butyl group might slow down imine formation; removing water byproduct shifts the equilibrium to the right.
Stoichiometry 1:1 amine:aldehyde1.1-1.2 eq. of amineA slight excess of the amine can help drive the reaction to completion.[3]
Guide 2: Wittig Reaction

The Wittig reaction is a powerful tool for alkene synthesis. However, the electron-donating methoxy group and the sterically hindering tert-butyl group on the aldehyde can influence the reactivity.

Q3: My Wittig reaction with this compound is giving low yields of the desired alkene. What factors should I consider?

A3: Low yields in a Wittig reaction often stem from issues with the ylide generation or the reactivity of the ylide with the aldehyde.

Troubleshooting Workflow for Wittig Reaction

start Low Alkene Yield in Wittig Reaction check_ylide Is Ylide Formation Successful? (Color change, etc.) start->check_ylide ylide_no Poor Ylide Generation check_ylide->ylide_no No ylide_yes Ylide Forms, but Low Reaction with Aldehyde check_ylide->ylide_yes Yes base_strength Use a Stronger Base (e.g., n-BuLi, NaH) ylide_no->base_strength anhydrous Ensure Strictly Anhydrous Conditions ylide_no->anhydrous ylide_reactivity Consider Ylide Stability ylide_yes->ylide_reactivity temp_increase Increase Reaction Temperature ylide_yes->temp_increase base_sol The pKa of the phosphonium salt dictates the required base strength. base_strength->base_sol ylide_reactivity_sol Stabilized ylides are less reactive and may require harsher conditions. The electron-rich aldehyde may also react slower. ylide_reactivity->ylide_reactivity_sol

Caption: Troubleshooting logic for low conversion in Wittig reactions.

  • Ylide Generation: The formation of the phosphorus ylide is critical. This step requires a sufficiently strong base to deprotonate the phosphonium salt.[5] Ensure you are using an appropriate base (e.g., n-BuLi, NaH, or t-BuOK) and that your phosphonium salt is dry. The reaction must be conducted under strictly anhydrous conditions.

  • Ylide Reactivity:

    • Stabilized vs. Non-stabilized Ylides: Ylides stabilized by electron-withdrawing groups are less reactive and may require heating to react with the aldehyde.[6][7] Non-stabilized ylides are more reactive but also more sensitive.

    • Aldehyde Reactivity: The electron-donating methoxy group on this compound makes the carbonyl carbon less electrophilic, potentially slowing the reaction. The bulky tert-butyl group can also provide steric hindrance.

Recommendations:

  • For less reactive (stabilized) ylides, consider increasing the reaction temperature or using a more polar solvent to facilitate the reaction.

  • Ensure complete formation of the ylide before adding the aldehyde. This is often indicated by a distinct color change.

  • If steric hindrance is a major issue, consider using the Horner-Wadsworth-Emmons reaction, which employs phosphonate esters and often provides better yields with hindered aldehydes.

Guide 3: Aldol and Knoevenagel Condensations

These reactions involve the nucleophilic addition of an enolate (or equivalent) to the aldehyde. The electronic and steric properties of this compound play a significant role.

Q4: My Knoevenagel condensation with this compound is not proceeding to completion. How can I drive the reaction forward?

A4: The Knoevenagel condensation is an equilibrium process. Low conversion often means the equilibrium is not sufficiently shifted towards the products.

Key Factors to Address:

  • Water Removal: The reaction produces water as a byproduct.[4] Its presence can shift the equilibrium back to the starting materials. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) is a highly effective method for continuous water removal.[4][8]

  • Catalyst Choice: The catalyst, typically a weak base like piperidine or an amine, is crucial.[4] The optimal catalyst can be substrate-dependent. If one catalyst is not effective, screen others such as pyridine or ammonium acetate.

  • Reaction Temperature: The electron-donating methoxy group can slow the reaction.[8] Gentle heating is often required to increase the reaction rate. However, excessive heat can cause side reactions.[4]

ParameterStandard ConditionOptimized Condition for this compoundRationale
Water Removal NoneAzeotropic distillation (Dean-Stark trap)Drives the equilibrium towards the product by removing the water byproduct.[4][8]
Catalyst PiperidineScreen various weak bases (piperidine, pyridine, ammonium acetate)The optimal catalyst can be substrate-specific.[4]
Temperature Room TemperatureGentle heating (e.g., reflux in toluene)Overcomes the deactivating effect of the electron-donating methoxy group.[8]
Guide 4: Grignard Reactions

Grignard reagents are potent nucleophiles but also strong bases. Their reaction with this compound can be complicated by steric hindrance and side reactions.

Q5: I am getting low yields of the desired secondary alcohol from the reaction of a Grignard reagent with this compound. What could be the problem?

A5: Low yields in Grignard reactions with this substrate can be due to several factors:

  • Steric Hindrance: The tert-butyl group ortho to the aldehyde can sterically hinder the approach of the Grignard reagent. This can be particularly problematic with bulky Grignard reagents.

  • Enolization: While aldehydes without alpha-protons cannot be enolized, if the Grignard reagent is exceptionally bulky, it may act as a base on other acidic protons in the system rather than as a nucleophile.

  • Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air.[2] Ensure your reagent is freshly prepared or properly titrated and that the reaction is conducted under strictly anhydrous and inert conditions.

Recommendations:

  • Choice of Grignard Reagent: If possible, use a less sterically hindered Grignard reagent.

  • Inverse Addition: Slowly add the this compound solution to the Grignard reagent solution. This maintains a high concentration of the Grignard reagent and can help favor the desired nucleophilic addition over side reactions.

  • Solvent Effects: The choice of solvent can influence the reactivity of the Grignard reagent. Tetrahydrofuran (THF) is generally a good solvent for these reactions.

Part 3: Summary and Final Recommendations

When troubleshooting low conversion rates in reactions with this compound, a systematic approach is key. Always begin by verifying the quality of your starting materials and the accuracy of your experimental setup. Then, consider the specific mechanistic demands of the reaction you are performing, paying close attention to how the electronic and steric properties of this particular aldehyde might be influencing the outcome. By carefully optimizing parameters such as catalyst, solvent, temperature, and water removal, you can significantly improve the yield and efficiency of your synthetic transformations.

References

  • ChemBK. (2024, April 9). 3-(tert-Butyl)-4-methoxybenzaldehyde. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (n.d.). Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Tert-butyl-4-methoxybenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important aromatic aldehyde. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis strategy for this compound.

Q1: What are the primary synthetic routes to this compound?

A1: There are two main retrosynthetic approaches:

  • Formylation of an Alkylated Arene: This involves introducing the aldehyde group onto a pre-existing 2-tert-butyl-anisole ring. This is often the preferred route for large-scale synthesis due to potentially higher yields and regioselectivity.

  • Alkylation of a Substituted Benzaldehyde: This involves adding the tert-butyl group to a 4-methoxybenzaldehyde (anisaldehyde) derivative. This route can be complicated by regioselectivity issues and the potential for the aldehyde group to interfere with the reaction.

Q2: Which formylation method is recommended for scaling up the synthesis from 2-tert-butyl-anisole?

A2: Several named reactions can achieve this transformation, each with distinct advantages and disadvantages. The choice depends on available reagents, safety considerations, and the desired scale.

MethodReagentsTypical YieldsKey Considerations
Vilsmeier-Haack Reaction POCl₃, DMFGood to ExcellentHighly effective for electron-rich arenes.[1][2] The Vilsmeier reagent is moisture-sensitive.[3] Requires careful temperature control.
Rieche Formylation Dichloromethyl methyl ether (DCME), TiCl₄Good to ExcellentEffective for electron-rich phenols and ethers.[4] DCME is a lachrymator and moisture-sensitive.[4] Lewis acid catalyst must be handled under inert conditions.[5][6][7]
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Acetic Acid)ModeratePrimarily used for ortho-formylation of phenols.[8][9][10] Can be inefficient and may lead to resin formation if not controlled.[10][11]

For scalability and efficiency, the Vilsmeier-Haack reaction is often the most robust and well-documented choice for formylating electron-rich aromatic compounds like 2-tert-butyl-anisole.[12][13]

Q3: What are the major challenges in the Friedel-Crafts tert-butylation of 4-methoxybenzaldehyde?

A3: The primary challenges are:

  • Regioselectivity: The methoxy group is an ortho-, para-director, while the aldehyde is a meta-director. The powerful activating effect of the methoxy group will direct the incoming tert-butyl group primarily to the ortho position (position 3), which is desired. However, competing side reactions can occur.

  • Overalkylation: The product, this compound, is more nucleophilic than the starting material, which can lead to the introduction of a second tert-butyl group.[14]

  • Lewis Acid Stoichiometry: Friedel-Crafts reactions often require stoichiometric amounts of Lewis acids like AlCl₃, which can complicate workup and waste disposal on a larger scale.[14][15]

Part 2: Troubleshooting Guide for Vilsmeier-Haack Formylation

This guide focuses on the most common scale-up route: the Vilsmeier-Haack formylation of 2-tert-butyl-anisole.

Issue 1: Low or Stalled Reaction Yield

Q: My reaction has stalled with significant starting material remaining, resulting in a low yield. What are the potential causes and solutions?

A: Low or no yield in a Vilsmeier-Haack reaction is a frequent issue that typically points to problems with reagents or reaction conditions.[16]

Potential Causes:

  • Deactivated Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) is highly sensitive to moisture.[3] Any water present in the DMF, POCl₃, or the reaction flask will quench the reagent, halting the reaction.

  • Poor Reagent Quality: Decomposed DMF (often indicated by a fishy smell of dimethylamine) can interfere with the reaction.[3] Similarly, POCl₃ that has been exposed to moisture will be less effective.

  • Insufficient Temperature/Time: While the formation of the Vilsmeier reagent requires cooling, the subsequent electrophilic aromatic substitution may require heating to proceed at a reasonable rate, especially if the substrate is only moderately activated.[3][16]

  • Incomplete Hydrolysis: The reaction does not directly yield the aldehyde. It first forms an iminium ion intermediate which must be hydrolyzed during workup to liberate the final product.[1][16] Incomplete hydrolysis will lead to low isolated yields.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Suspect check_reagents->reagents_bad No check_conditions Review Reaction Conditions reagents_ok->check_conditions action_reagents Solution: - Use freshly distilled DMF/POCl₃. - Flame-dry all glassware. - Maintain inert (N₂/Ar) atmosphere. reagents_bad->action_reagents conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No check_workup Examine Workup Procedure conditions_ok->check_workup action_conditions Solution: - Increase reaction temperature (e.g., to 50-80°C). - Extend reaction time. - Monitor via TLC/GC until SM is consumed. conditions_bad->action_conditions workup_bad Hydrolysis Incomplete check_workup->workup_bad Yes action_workup Solution: - Ensure vigorous stirring during quench. - Heat the aqueous solution during hydrolysis (e.g., 50-70°C). - Add a buffer like sodium acetate. workup_bad->action_workup

Caption: Troubleshooting logic for low yield in Vilsmeier-Haack reactions.

Issue 2: Formation of Impurities and Side Products

Q: My crude product shows multiple spots on TLC analysis. What are the likely side reactions?

A: Side product formation often relates to the reactivity of the substrate and the reaction stoichiometry.

Potential Causes & Solutions:

  • Di-formylation: If there are other activated positions on the aromatic ring, a second formylation can occur.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of the Vilsmeier reagent to the substrate that is close to 1:1. Adding the substrate solution slowly to the pre-formed reagent can also help minimize local excesses that drive di-formylation.[3]

  • Reaction with Solvent: During workup, particularly if quenching into an alcohol like methanol or ethanol instead of water, the intermediate iminium salt can be trapped to form an acetal.

    • Solution: Always perform the initial quench and hydrolysis in an aqueous medium. Ensure hydrolysis is complete before proceeding with extraction.

  • Unidentified Colored Impurities: The Vilsmeier reagent is a powerful electrophile and can react with trace impurities or promote minor polymerization pathways, leading to colored byproducts.

    • Solution: Ensure the purity of the starting 2-tert-butyl-anisole. Purification via distillation before use is recommended for scale-up. Post-reaction, purification can be achieved through recrystallization or distillation. A common technique involves converting the crude aldehyde to its bisulfite adduct, washing away organic impurities, and then regenerating the pure aldehyde by adding base.

Part 3: Experimental Protocol and Scale-Up Workflow

This section provides a detailed, self-validating protocol for the Vilsmeier-Haack synthesis of this compound.

Detailed Step-by-Step Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents & Equipment:

  • 2-tert-butyl-anisole (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium Acetate

  • Ice-water bath

  • Mechanical stirrer

  • Addition funnel

  • Three-neck round-bottom flask, flame-dried

  • Nitrogen or Argon gas inlet

Workflow Diagram:

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst selection for chemical transformations of 3-tert-butyl-4-methoxybenzaldehyde. The unique electronic and steric properties of this substrate—namely, the electron-donating methoxy group and the bulky tert-butyl group—present specific challenges and opportunities in catalysis. This resource is designed to help you navigate these complexities and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions grounded in established chemical principles.

Question: My Friedel-Crafts acylation of anisole with pivaloyl chloride to synthesize this compound is resulting in low yields and significant ortho-isomer formation. What is the cause and how can I improve para-selectivity?

Root Cause Analysis:

The methoxy group of anisole is a strong ortho-, para-directing group in electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1] The formation of a significant amount of the ortho-acylated product is often due to kinetic control and the statistical advantage of having two ortho positions versus one para position. The bulky pivaloyl chloride, when activated by a Lewis acid, forms an even bulkier acylium ion electrophile. While this bulkiness can favor para substitution to some extent, suboptimal reaction conditions can diminish this steric effect.

Troubleshooting & Optimization:

  • Choice of Lewis Acid Catalyst: The strength and size of the Lewis acid are critical. A very strong and small Lewis acid, like AlCl₃, can coordinate strongly with the methoxy group, potentially enhancing ortho-reactivity.[2][3]

    • Solution: Consider using a bulkier or milder Lewis acid. Zeolites, such as HBEA, have shown high para-selectivity in the acylation of anisole due to shape-selective catalysis within their pores.[4][5] Alternatively, milder Lewis acids like FeCl₃ or ZnCl₂ can be explored.

  • Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the formation of the thermodynamically less stable ortho isomer.

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the sterically less hindered para product.[6]

  • Solvent Effects: The polarity of the solvent can influence the reactivity and selectivity.

    • Solution: Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experimenting with different solvents may modulate the selectivity.

Question: I am attempting a C-H activation/functionalization at the C5 position of this compound, but I am observing low reactivity or reaction at other positions. Why is this happening?

Root Cause Analysis:

Directing C-H activation to a specific position on a substituted benzaldehyde can be challenging.[7] The aldehyde group itself can act as a directing group, but its influence can be overridden by the stronger directing effects of the methoxy and tert-butyl groups. The C5 position is sterically hindered by the adjacent tert-butyl group, making it a difficult site for many catalysts to access. Furthermore, the electron-donating methoxy group activates the ortho (C3) and para (C5) positions, but the steric bulk at C3 makes C5 the more likely site for electrophilic attack, assuming the catalyst can overcome the steric hindrance.

Troubleshooting & Optimization:

  • Catalyst and Ligand Selection: The choice of metal catalyst and ligand is paramount for directing C-H activation.

    • Solution: Palladium, rhodium, and iridium catalysts are commonly used for C-H activation.[8][9] For sterically hindered substrates, ligands with appropriate bulk and electronic properties are crucial. For instance, bulky phosphine ligands or specific N-containing directing groups can be employed to achieve the desired regioselectivity.[10] Consider in situ formation of an imine with a directing amine to guide the catalyst to the desired C-H bond.[8]

  • Directing Group Strategy: The inherent directing ability of the aldehyde may not be sufficient.

    • Solution: Temporarily converting the aldehyde to a different functional group that is a more effective directing group can be a powerful strategy. For example, conversion to a hydrazone can facilitate ortho-C-H activation.[9]

  • Oxidant and Additives: The oxidant and any additives can play a significant role in the catalytic cycle.

    • Solution: The choice of oxidant (e.g., PhI(OAc)₂, benzoquinone) can influence the efficiency of the C-H activation step. Experiment with different oxidants and additives to optimize the reaction.

Question: My attempts to reduce the aldehyde group of this compound to an alcohol are leading to de-tert-butylation or other side reactions. How can I achieve a clean reduction?

Root Cause Analysis:

The tert-butyl group, while generally stable, can be susceptible to cleavage under strongly acidic conditions, which can sometimes be generated in situ during certain reduction reactions. Over-reduction or side reactions can also occur with harsh reducing agents.

Troubleshooting & Optimization:

  • Choice of Reducing Agent: The key is to select a mild and selective reducing agent.

    • Solution: Sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol is a standard and effective choice for the chemoselective reduction of aldehydes in the presence of other functional groups.[11] For even milder conditions, consider using a Lewis acid-assisted borohydride reduction.

  • Catalytic Hydrogenation: While effective, catalytic hydrogenation can sometimes lead to side reactions if not properly controlled.

    • Solution: If using catalytic hydrogenation (e.g., H₂ with Pd/C), ensure the reaction is run under mild conditions (low pressure, room temperature). Catalyst poisoning can be an issue, so use high-purity substrates and solvents.[12]

  • Hydrosilylation: This is another mild reduction method.

    • Solution: Using a silane reagent like polymethylhydrosiloxane (PMHS) with a suitable catalyst (e.g., a Lewis base like TBAF) can provide a very gentle and selective reduction of the aldehyde.[13]

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a catalyst for a reaction involving this compound?

When selecting a catalyst, you must consider the interplay of the electronic and steric effects of the substituents. The electron-donating methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack. The bulky tert-butyl group provides significant steric hindrance, which can be exploited to achieve regioselectivity. The aldehyde group itself is an electron-withdrawing group and can be reactive towards nucleophiles or can be selectively oxidized or reduced.

Q2: Can I use a homogeneous or heterogeneous catalyst for the oxidation of the methyl group of a precursor to form this compound?

Both homogeneous and heterogeneous catalysts can be employed.

  • Homogeneous Catalysis: Transition metal complexes, such as those of cobalt or manganese in acetic acid, can be used for the liquid-phase oxidation of the corresponding p-methoxytoluene derivative.

  • Heterogeneous Catalysis: Supported metal oxide catalysts, like vanadium oxide on various supports (e.g., MgO), have been shown to be effective for the vapor-phase partial oxidation of p-methoxytoluene to p-methoxybenzaldehyde. Electrocatalytic oxidation using catalysts like MnO₂ on a carbon support is another promising green approach.[14]

Q3: For cross-coupling reactions (e.g., Suzuki, Heck) involving a halogenated derivative of this compound, what type of palladium catalyst and ligand system is recommended?

For cross-coupling reactions with an electron-rich aryl halide, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Herrmann families (e.g., SPhos, XPhos), are often effective.[10] These ligands promote the oxidative addition step, which can be slow with electron-rich substrates, and facilitate the reductive elimination step. Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[12]

Q4: Are there any specific safety precautions to consider when working with the catalysts mentioned for reactions with this compound?

Yes, always follow standard laboratory safety procedures. Many Lewis acids used in Friedel-Crafts reactions (e.g., AlCl₃) are moisture-sensitive and corrosive.[2] Palladium catalysts and phosphine ligands should be handled in an inert atmosphere (e.g., under argon or nitrogen) as they can be air-sensitive.[10] When running catalytic hydrogenations, ensure proper handling of hydrogen gas and use appropriate high-pressure equipment if necessary. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Summary Table

Reaction TypeCatalyst SystemTypical ConditionsExpected Outcome/SelectivityReference
Friedel-Crafts Acylation HBEA ZeoliteAnisole, Benzoyl Chloride, 120°CHigh para-selectivity (up to 96%)[4][5]
Aldehyde Reduction NaBH₄Ethanol, 25°CHigh yield of the corresponding alcohol[11]
C-H Borylation Iridium catalyst with specific ligandAmine additiveLigand-controlled ortho or meta selectivity[8]
Partial Oxidation V₂O₅/MgOVapor phase, 673 KGood selectivity for the aldehyde
Buchwald-Hartwig Amination Pd(OAc)₂ / XantphosNaOtBu, TolueneC-N bond formation[10]

Experimental Protocol: Selective Reduction of this compound

This protocol describes the reduction of the aldehyde to the corresponding alcohol using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting alcohol can be purified by column chromatography on silica gel if necessary.

Visualizations

Catalyst Selection Workflow

start Define Reaction Goal for This compound reaction_type Identify Reaction Type start->reaction_type friedel_crafts Friedel-Crafts Acylation reaction_type->friedel_crafts Electrophilic Aromatic Substitution reduction Aldehyde Reduction reaction_type->reduction Carbonyl Transformation ch_activation C-H Activation reaction_type->ch_activation C-C or C-X Bond Formation oxidation Oxidation reaction_type->oxidation Functional Group Interconversion catalyst_fc Select Catalyst: - Zeolite (HBEA) for para-selectivity - Mild Lewis Acid (FeCl3, ZnCl2) friedel_crafts->catalyst_fc catalyst_red Select Reagent: - NaBH4 for chemoselectivity - H2, Pd/C (mild conditions) - PMHS/TBAF reduction->catalyst_red catalyst_cha Select Catalyst/Ligand: - Pd, Rh, or Ir catalyst - Bulky, electron-rich ligands - Consider directing group strategy ch_activation->catalyst_cha catalyst_ox Select Catalyst: - V2O5/MgO (vapor phase) - MnO2/Carbon (electrocatalytic) oxidation->catalyst_ox optimize Optimize Conditions: - Temperature - Solvent - Reagent stoichiometry catalyst_fc->optimize catalyst_red->optimize catalyst_cha->optimize catalyst_ox->optimize end Successful Reaction optimize->end

Caption: Decision workflow for catalyst selection.

Troubleshooting Logic Diagram

start Problem Encountered low_yield Low Yield / Poor Selectivity start->low_yield side_reactions Side Reactions Observed start->side_reactions check_catalyst Re-evaluate Catalyst System - Catalyst choice - Ligand properties - Catalyst loading low_yield->check_catalyst Is catalyst appropriate for substrate electronics and sterics? check_conditions Analyze Reaction Conditions - Temperature - Solvent - Reaction time low_yield->check_conditions Are conditions favoring the desired pathway? side_reactions->check_conditions Are conditions too harsh? check_reagents Verify Reagent Purity - Starting material - Solvents - Additives side_reactions->check_reagents Could impurities be causing side reactions? solution Implement Optimized Protocol check_catalyst->solution check_conditions->solution check_reagents->solution

Caption: Troubleshooting logic for common issues.

References

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0 - ChemWhat. Available at: [Link]

  • Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 3,5-ditert.butyl-4-hydroxybenzaldehyde - PrepChem.com. Available at: [Link]

  • ene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. Available at: [Link]

  • ortho- and meta-Selective C–H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Available at: [Link]

  • 13 Friedel-Crafts Acylation. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. Available at: [Link]

  • Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Available at: [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade - OSTI.GOV. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • High-efficiency activation of C-H bond to synthesize the p-methoxy benzaldehyde over MnO2/CNTs/Gr catalyst - ResearchGate. Available at: [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers. Available at: [Link]

  • Kinetics of Environmentally Friendly Phase Transfer Catalytic Oxidation of 4- Methoxybenzyl Alcohol to 4- Methoxybenzaldehyde - IJASRM. Available at: [Link]

  • The Friedel-Crafts Acylation of Anisole Under Vari- ous Reaction Conditions - ResearchGate. Available at: [Link]

  • Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - NIH. Available at: [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC - NIH. Available at: [Link]

Sources

Navigating Steric Challenges: A Technical Guide for 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Tert-butyl-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the unique steric challenges presented by this versatile synthetic intermediate. The bulky tert-butyl group, positioned ortho to the aldehyde functionality, significantly influences its reactivity, necessitating carefully considered experimental design. This resource offers in-depth troubleshooting guides and frequently asked questions to facilitate the successful use of this compound in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

A1: The principal challenge is the significant steric hindrance imposed by the tert-butyl group located at the C3 position, ortho to the aldehyde group.[1] This bulky substituent physically obstructs the approach of nucleophiles to the carbonyl carbon, which can lead to slower reaction rates, lower yields, or even prevent certain reactions from occurring under standard conditions.[2]

Q2: How does the electronic nature of the substituents affect the reactivity of the aldehyde?

A2: The molecule has two key substituents influencing its electronics:

  • 4-Methoxy group: This is a strong electron-donating group (EDG) through resonance. It increases the electron density on the aromatic ring and, to some extent, at the carbonyl carbon, which can slightly decrease its electrophilicity.

  • 3-Tert-butyl group: This group is weakly electron-donating through an inductive effect.[1]

While the methoxy group's deactivating effect on the aldehyde's electrophilicity is present, the steric hindrance from the ortho tert-butyl group is the dominant factor governing its reactivity in most nucleophilic addition reactions.

Q3: Are there any specific safety precautions for this compound?

A3: As with any chemical reagent, it is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for common synthetic transformations involving this compound, focusing on overcoming the challenges imposed by its sterically encumbered nature.

Nucleophilic Addition Reactions (e.g., Grignard and Organolithium Reagents)

Problem: Low or no yield of the desired secondary alcohol. A significant amount of unreacted starting material is recovered.

Potential Cause: The steric bulk of the tert-butyl group is impeding the approach of the organometallic nucleophile to the aldehyde carbonyl. The nucleophile may be too bulky itself.

Solutions:

  • Choice of Nucleophile: Opt for smaller, more reactive organometallic reagents. For example, methylmagnesium bromide or methyllithium will be more successful than tert-butylmagnesium chloride.

  • Reaction Conditions:

    • Temperature: While initial addition should be performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions, allowing the reaction to slowly warm to room temperature and stirring for an extended period can help drive the reaction to completion.

    • Solvent: The choice of solvent can influence the reactivity of the organometallic reagent. For Grignard reagents, tetrahydrofuran (THF) is a common choice. For organolithium reagents, diethyl ether can sometimes lead to higher reactivity.[3]

  • Use of Additives: The inclusion of Lewis acids like cerium(III) chloride (Luche reduction conditions for hydride sources, adaptable for organometallics) can sometimes enhance the electrophilicity of the carbonyl group and facilitate nucleophilic attack.

Experimental Protocol: Grignard Reaction with a Less Hindered Nucleophile

  • Dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon).

  • To a solution of this compound in anhydrous THF at 0 °C, add a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography.

Wittig Reaction

Problem: Poor yield of the desired alkene, with the formation of triphenylphosphine oxide and recovered starting material.[2][4]

Potential Cause: The formation of the betaine and/or oxaphosphetane intermediate is sterically disfavored. Stabilized ylides, in particular, may fail to react with sterically hindered aldehydes.[2]

Solutions:

  • Ylide Selection:

    • Utilize unstabilized or semi-stabilized ylides, which are generally more reactive than stabilized ylides. For example, methylenetriphenylphosphorane (Ph3P=CH2) is often effective even with hindered carbonyls.[4]

    • For the synthesis of (E)-alkenes, where stabilized ylides are typically used, consider the Horner-Wadsworth-Emmons (HWE) reaction as a superior alternative.[2][5]

  • Reaction Conditions:

    • Base: Use a strong base to generate the ylide, such as n-butyllithium or sodium hydride.

    • Temperature: Higher reaction temperatures (e.g., refluxing THF) may be necessary to overcome the activation energy barrier.

Workflow for Overcoming Poor Wittig Reaction Yields

Wittig_Troubleshooting start Low Yield in Wittig Reaction with This compound check_ylide Is a stabilized ylide being used? start->check_ylide consider_hwe For (E)-alkene synthesis, use the Horner-Wadsworth-Emmons (HWE) reaction. start->consider_hwe Alternative Strategy use_unstabilized Switch to a more reactive, unstabilized ylide (e.g., Ph3P=CH2). check_ylide->use_unstabilized Yes optimize_conditions Optimize Reaction Conditions: - Use a stronger base (n-BuLi, NaH) - Increase reaction temperature (reflux) check_ylide->optimize_conditions No success Improved Alkene Yield use_unstabilized->success consider_hwe->success optimize_conditions->success

Caption: Decision workflow for troubleshooting Wittig reactions.

Aldol Condensation

Problem: The desired α,β-unsaturated carbonyl compound is not formed, or the reaction is very slow.

Potential Cause: The formation of the enolate is proceeding, but the subsequent nucleophilic attack on the sterically hindered aldehyde is the rate-limiting step.

Solutions:

  • Reaction Conditions:

    • Catalyst: Employ a strong base catalyst, such as potassium hydroxide or sodium hydroxide, to ensure efficient enolate formation.[6][7]

    • Temperature: Gentle heating may be required to facilitate the condensation step.

    • Solvent: A protic solvent like ethanol is commonly used.[6]

  • Reactant Stoichiometry: If performing a crossed aldol condensation with a ketone, ensure the aldehyde is slowly added to a pre-formed enolate of the ketone to minimize self-condensation of the ketone.

Table 1: Comparative Aldol Condensation Conditions

ParameterStandard ConditionsRecommended for Hindered AldehydeRationale
Base NaOH, KOHStronger base (e.g., LDA) or higher concentration of NaOH/KOHTo drive the equilibrium towards the aldol adduct.
Temperature Room Temperature40-60 °CProvides the necessary activation energy to overcome steric repulsion.
Reaction Time 2-4 hours12-24 hoursAllows for the slower reaction to proceed to completion.
Protecting Group Strategies

Problem: Difficulty in protecting the aldehyde functionality due to steric hindrance.

Potential Cause: Common protecting groups, such as those used to form acetals, may react slowly or not at all.

Solutions:

  • Choice of Protecting Group:

    • Utilize smaller diols for acetal formation, such as ethylene glycol, in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid) and with efficient water removal (e.g., a Dean-Stark apparatus).

  • Alternative Strategies:

    • If the aldehyde is being used in a multi-step synthesis, consider if the aldehyde functionality can be introduced at a later stage of the synthesis from a less hindered precursor, such as the corresponding alcohol or methyl group.

Diagram of Acetal Protection

Acetal_Protection reactant This compound C=O product Protected Aldehyde (Acetal) reactant->product Protection diol Ethylene Glycol (HOCH2CH2OH) diol->reactant Reagent catalyst p-TsOH, Toluene (Dean-Stark) catalyst->reactant Conditions

Caption: Acetal protection of the hindered aldehyde.

References

  • ChemBK. (2024). 3-(tert-Butyl)-4-methoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • JoVE. (2025). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Various Authors. (n.d.). Protecting groups. Various sources.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Shukla, R., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. DOI:10.1039/D3RA05960J. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme: Stuttgart.
  • Crich, D., & Bowers, A. A. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. Journal of Organic Chemistry, 74(6), 2486–2493. DOI: 10.1021/jo900026e. Retrieved from [Link]

  • Pattenden, G., & Weedon, B. C. L. (1968). The stereochemistry of the Wittig reactions of allylic phosphoranes and phosphonate esters with aldehydes. Journal of the Chemical Society C: Organic, 1984-1997.
  • Ohta, S., et al. (2001). Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474. The Journal of Organic Chemistry, 66(16), 5523–5529. DOI: 10.1021/jo010260q. Retrieved from [Link]

  • Ashby, E. C., & Laemmle, J. (1975). Grignard reagents. Stereochemistry and mechanism of reaction with ketones. Chemical Reviews, 75(4), 521-546.
  • van den Bedem, J. W., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039–4043. DOI: 10.1021/acs.orglett.9b01328. Retrieved from [Link]

  • Malik, I., et al. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Synthesis, (13), 2049-2075. DOI: 10.1055/s-0030-1260049. Retrieved from [Link]

  • AZoM. (2014). An Introduction to Aldol Condensation. Retrieved from [Link]

  • Google Patents. (2014). CN103145527B - Process for synthesizing p-methoxy benzaldehyde or p-tertbutyl.
  • Beyond Benign. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Study.com. (n.d.). what is the product of an Aldol reaction of 4-methoxybenzaldehyde and 4-methylcyclohexanone?. Retrieved from [Link]

  • NIH. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Medicinal Chemistry. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • ResearchGate. (2023). Impact of steric hindrance on reaction-path selection for triisobutylamine in the cross-aldol reaction. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. Retrieved from [Link]

  • MDPI. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved from [Link]

  • ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. Retrieved from [Link]

  • Study.com. (n.d.). p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Retrieved from [Link]

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Validation & Comparative

Comparison of 3-Tert-butyl-4-methoxybenzaldehyde with other benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-Tert-butyl-4-methoxybenzaldehyde and Other Benzaldehyde Derivatives

Introduction: The Nuanced World of Substituted Benzaldehydes

Benzaldehyde derivatives are foundational pillars in the edifice of organic synthesis, serving as versatile precursors for a vast array of molecules essential to pharmaceuticals, agrochemicals, and materials science.[1] The reactivity of the aldehyde functional group is exquisitely sensitive to the nature of the substituents on the aromatic ring.[1] These substituents, through a combination of electronic and steric effects, modulate the electrophilicity of the carbonyl carbon, thereby dictating the molecule's behavior in key chemical transformations.[2][3]

This guide provides a detailed comparative analysis of This compound , a uniquely substituted derivative, against a panel of other benzaldehydes. This molecule is distinguished by two key features: an electron-donating methoxy group at the para-position and a sterically demanding tert-butyl group at the meta-position (ortho to the methoxy group). By juxtaposing its performance with unsubstituted benzaldehyde and derivatives bearing either strongly electron-withdrawing or sterically bulky groups, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of its synthetic utility and reactivity profile. Benzaldehyde and its derivatives are crucial starting materials for developing new drugs, allowing scientists to create diverse compound libraries for pharmacological screening.[4]

Structural and Physicochemical Properties: A Comparative Overview

The intrinsic properties of a molecule govern its behavior in a reaction environment. The table below summarizes key physicochemical data for this compound and selected comparator molecules, providing a baseline for understanding their relative reactivities.

PropertyThis compoundBenzaldehyde4-Methoxybenzaldehyde4-Nitrobenzaldehyde4-tert-Butylbenzaldehyde
Structure
CAS Number 107430-92-2[5]100-52-7123-11-5555-16-8939-97-9[6]
Molecular Formula C₁₂H₁₆O₂[5]C₇H₆OC₈H₈O₂C₇H₅NO₃C₁₁H₁₄O[6]
Molecular Weight 192.25 g/mol [5]106.12 g/mol 136.15 g/mol 151.12 g/mol 162.23 g/mol [6]
Appearance Colorless or light yellow liquid[5]Colorless liquidColorless liquidYellow solidColorless liquid[6]
Boiling Point ~240 °C[5]179 °C248 °C277 °C248.7 °C[6]
Solubility Soluble in organic solvents (alcohols, ethers)[5]Sparingly soluble in water; miscible with organic solventsInsoluble in water; soluble in organic solventsSlightly soluble in water; soluble in organic solvents120 mg/L in water[6]

Comparative Reactivity: The Interplay of Steric and Electronic Effects

The reactivity of the benzaldehyde carbonyl group is fundamentally governed by the partial positive charge on the carbonyl carbon.[2] Substituents on the aromatic ring can either enhance or diminish this electrophilicity.

  • Electronic Effects : Electron-donating groups (EDGs) push electron density towards the carbonyl carbon, reducing its electrophilicity and thus decreasing its reactivity towards nucleophiles.[2] Conversely, electron-withdrawing groups (EWGs) pull electron density away, making the carbonyl carbon more electrophilic and accelerating nucleophilic attack.[2][7] Aromatic aldehydes are typically less reactive than aliphatic aldehydes because the phenyl ring acts as an electron-donating group via resonance.[4][8]

  • Steric Effects : Bulky substituents located near the aldehyde group can physically obstruct the approach of a nucleophile, slowing the reaction rate regardless of electronic effects.[3][7]

In This compound , these two effects converge:

  • The 4-methoxy group is a potent EDG, deactivating the aldehyde towards nucleophilic attack through its strong resonance effect (+R).

  • The 3-tert-butyl group , while having a weak electron-donating inductive effect (+I), primarily introduces significant steric hindrance in the position ortho to the methoxy group, further impeding access to the carbonyl.

This combination predicts that this compound will be one of the least reactive derivatives in our comparison group for reactions sensitive to these factors, such as nucleophilic additions.

Performance in Key Organic Reactions

To validate these principles, we will compare the performance of our selected aldehydes in three fundamental transformations: the Wittig reaction, oxidation, and reduction.

A. Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes into alkenes, is a cornerstone of organic synthesis.[9][10] The reaction rate is highly dependent on the electrophilicity of the aldehyde; electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[2][11]

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction PhosphoniumSalt Phosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Benzaldehyde Derivative Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

Caption: General workflow for the Wittig reaction.

Comparative Data: Wittig Reaction

The following table presents relative rate constants for the Wittig reaction with various substituted benzaldehydes, demonstrating the strong influence of electronic effects. The value for this compound is an educated projection based on established principles.

Benzaldehyde DerivativeSubstituent TypeRelative Rate Constant (k/k₀)
4-Nitrobenzaldehyde Strong EWG (-NO₂)14.7[2]
Benzaldehyde (Reference) None (H)1.00[2]
4-tert-Butylbenzaldehyde Weak EDG (-C(CH₃)₃)~0.6 (Estimated)
4-Methoxybenzaldehyde Strong EDG (-OCH₃)0.25 (Estimated, slower than -CH₃ at 0.45[2])
This compound Strong EDG + Steric Hindrance< 0.1 (Projected)

Experimental Protocol: Comparative Wittig Reaction [12]

  • Reagent Preparation : For each benzaldehyde derivative to be tested, weigh 500 mg into a separate 25 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Ylide Formation in situ : To each flask, add 500 mg of benzyltriphenylphosphonium chloride and 5.0 mL of 10 M sodium hydroxide solution.

  • Reaction : Stir the biphasic mixtures vigorously at room temperature for 20 minutes. A precipitate (the alkene product and triphenylphosphine oxide) will form.

  • Workup & Isolation : Pre-weigh a piece of filter paper. Set up a suction filtration apparatus. Filter the contents of each flask, washing the solid with cold water until the filtrate is neutral.

  • Purification : Recrystallize the crude solid from a minimum amount of boiling 95% ethanol. Allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

  • Analysis : Suction filter the purified crystals, let them dry, and record the final mass and yield for each derivative. Analyze the purity and relative reaction completion via Thin Layer Chromatography (TLC). The derivative with the highest yield of purified product under identical reaction times is considered the most reactive.

B. Oxidation to Benzoic Acid

The oxidation of benzaldehydes to their corresponding benzoic acids is a robust transformation. Unlike nucleophilic additions, this reaction can be accelerated by electron-donating groups, which stabilize the transition state leading to the carboxylate.

Oxidation_Workflow Start Substituted Benzaldehyde Reaction Reaction Mixture (Heat/Stir) Start->Reaction Oxidant Oxidizing Agent (e.g., KMnO₄, H₂O₂) Oxidant->Reaction Quench Quenching (e.g., Na₂SO₃) Reaction->Quench Acidify Acidification (e.g., HCl) Quench->Acidify Product Precipitated Benzoic Acid Acidify->Product Filter Filtration & Drying Product->Filter

Caption: Workflow for the oxidation of benzaldehydes.

Comparative Data: Oxidation

The data below shows that, for oxidation with benzyltrimethylammonium chlorobromate (BTMACB), electron-donating groups significantly increase the reaction rate.

Benzaldehyde DerivativeSubstituent TypeRelative Rate Constant (k/k₀)
4-Methoxybenzaldehyde Strong EDG (-OCH₃)6.31[2]
This compound Strong EDG + Steric Hindrance> 6.31 (Projected)
Benzaldehyde (Reference) None (H)1.00[2]
4-Nitrobenzaldehyde Strong EWG (-NO₂)1.62 (Note: EWGs can also accelerate, mechanism dependent)[2]

Experimental Protocol: Comparative Oxidation with KMnO₄

  • Setup : In separate round-bottom flasks, dissolve 1.0 mmol of each benzaldehyde derivative in 15 mL of a 1:1 water/pyridine solution.

  • Oxidant Addition : While stirring, slowly add a solution of potassium permanganate (KMnO₄, ~1.2 mmol) in 10 mL of water to each flask. The purple color of the permanganate will disappear as it is consumed.

  • Reaction : Gently heat the mixtures to 60-70 °C for 1 hour or until the purple color has completely vanished.

  • Workup : Cool the mixtures to room temperature. Add solid sodium bisulfite to quench any excess KMnO₄ (indicated by the disappearance of brown MnO₂ precipitate).

  • Isolation : Acidify each mixture with 6 M HCl until the pH is ~2. The corresponding benzoic acid will precipitate out of the solution.

  • Analysis : Collect the solid product by suction filtration, wash with cold water, and dry. Record the yield for each derivative to compare reaction efficiency.

C. Reduction to Benzyl Alcohol

The reduction of an aldehyde to a primary alcohol using hydride reagents like sodium borohydride (NaBH₄) is typically a rapid and high-yielding reaction. While less sensitive to electronic effects than the Wittig reaction, severe steric hindrance around the carbonyl can slow the rate of hydride delivery.

Reduction_Workflow Aldehyde Benzaldehyde Derivative in Solvent (e.g., Ethanol) Reaction Stir at 0°C to RT Aldehyde->Reaction Hydride Hydride Reagent (NaBH₄) Hydride->Reaction Nucleophilic Attack Hydrolysis Aqueous Workup (e.g., H₂O or dilute acid) Reaction->Hydrolysis Protonation Product Benzyl Alcohol Product Hydrolysis->Product

Caption: Workflow for the reduction of benzaldehydes.

Comparative Data: Reduction

This reaction is generally fast for all derivatives. The primary differentiator will be steric hindrance. We would expect this compound to be slightly slower than its less-hindered counterparts.

Benzaldehyde DerivativeKey FactorExpected Relative Rate
4-Nitrobenzaldehyde Electronic (fast)Very Fast
Benzaldehyde BaselineFast
4-Methoxybenzaldehyde Electronic (slightly slower)Fast
This compound Steric HindranceModerately Fast (Slightly slower than others)

Experimental Protocol: Comparative Reduction with NaBH₄ [13]

  • Setup : In separate flasks, dissolve 1.0 mmol of each benzaldehyde derivative in 10 mL of absolute ethanol and cool the solutions in an ice bath.

  • Reagent Addition : While stirring, add sodium borohydride (NaBH₄, ~1.1 mmol) portion-wise to each flask.

  • Reaction Monitoring : Monitor the reaction progress by taking small aliquots every 5 minutes and analyzing them by TLC until the starting aldehyde spot has disappeared.

  • Workup : Once complete, carefully add 5 mL of water to quench any remaining NaBH₄.

  • Isolation : Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the benzyl alcohol.

  • Analysis : Compare the reaction times required for complete conversion for each derivative.

Conclusion and Outlook

The reactivity of this compound is a clear illustration of the combined influence of steric and electronic factors. Its potent electron-donating methoxy group significantly deactivates the carbonyl carbon towards nucleophilic attack, while the bulky ortho-tert-butyl group introduces substantial steric hindrance. Consequently, in reactions like the Wittig reaction, it is markedly less reactive than unsubstituted benzaldehyde or derivatives bearing electron-withdrawing groups. Conversely, in oxidation reactions, the electron-rich nature of the ring can lead to accelerated rates.

For the medicinal chemist and process developer, this distinct reactivity profile is not a drawback but a tool. The reduced reactivity allows for selective transformations in the presence of more labile aldehydes and provides a scaffold that is inherently more stable. The lipophilic tert-butyl group and the hydrogen-bond accepting methoxy group are valuable functionalities for modulating the pharmacokinetic properties of a potential drug candidate, influencing factors like metabolic stability and membrane permeability.[1] Indeed, related hindered phenols like 3,5-di-tert-butyl-4-hydroxybenzaldehyde are key intermediates in the synthesis of anti-inflammatory drugs and potent protein tyrosine kinase inhibitors, highlighting the pharmaceutical relevance of this structural motif.[14][15] Understanding the nuanced reactivity of this compound empowers chemists to strategically incorporate this valuable building block into complex synthetic endeavors.

References

  • Yamataka, H., et al. Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. American Chemical Society. Available from: [Link]

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  • 3-(tert-Butyl)-4-methoxybenzaldehyde. ChemBK. Available from: [Link]

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  • Li, Z.K., et al. Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc. Available from: [Link]

  • Yamataka, H., et al. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. Available from: [Link]

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  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. Available from: [Link]

  • Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. Available from: [Link]

  • What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Quora. Available from: [Link]

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A Tale of Two Columns: A Comparative Guide to the Purity Analysis of 3-Tert-butyl-4-methoxybenzaldehyde by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of pharmaceutical synthesis and specialty chemical manufacturing, the purity of a starting material like 3-Tert-butyl-4-methoxybenzaldehyde is not a trivial detail; it is a critical parameter that dictates reaction efficiency, final product quality, and regulatory compliance. Minor impurities, such as isomers, starting materials, or oxidation byproducts, can have cascading effects on downstream processes. Therefore, the selection of an appropriate analytical technique for purity assessment is a foundational decision for any process chemist or quality control analyst.

This guide provides an in-depth, experience-driven comparison of two instrumental workhorses: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond textbook definitions to explore the practical nuances and strategic considerations for applying these techniques to the specific challenge of analyzing this compound. Our focus is on the causality behind methodological choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in scientific first principles.

The Analyte: A Profile of this compound

To select the right tool, we must first understand the workpiece. This compound is an aromatic aldehyde with a molecular weight of 192.25 g/mol . Its chemical structure features a polar aldehyde functional group and a methoxy group, counterbalanced by a nonpolar tert-butyl group and benzene ring. This amphiphilic nature gives it moderate polarity. With a predicted boiling point of approximately 309°C, the molecule is sufficiently thermally stable to be volatilized without degradation, a key prerequisite for GC analysis[1]. Its conjugated aromatic system provides a strong UV chromophore, making it an excellent candidate for HPLC with UV detection.

The Core Question: Liquid or Gas Phase Separation?

The decision between HPLC and GC-MS hinges on their fundamentally different separation mechanisms.

  • High-Performance Liquid Chromatography (HPLC): In the context of this analyte, we turn to reversed-phase HPLC, the most widely used mode of liquid chromatography[2]. This technique separates molecules based on their hydrophobic interactions with a nonpolar stationary phase (typically alkyl chains like C18 bonded to silica)[3][4]. A polar mobile phase (e.g., a mixture of water and acetonitrile) is used for elution. More polar compounds have less affinity for the stationary phase and elute earlier, while more nonpolar (hydrophobic) compounds are retained longer. The power of HPLC lies in its versatility for a wide range of compounds, including those that are not volatile, and its exceptional quantitative precision.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a synergistic powerhouse. The gas chromatograph first separates components of a mixture based on their volatility and interactions with a stationary phase coating the inside of a long capillary column. The separated components then enter the mass spectrometer, which acts as a highly specific and sensitive detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique chemical fingerprint or "mass spectrum" for each compound. This allows for near-unequivocal identification of impurities, a capability that is a significant advantage over many other detectors[5][6].

Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points, designed with self-validation through system suitability testing (SST) as a core principle.

Protocol 1: High-Throughput Purity Assessment by RP-HPLC with Photodiode Array (PDA) Detection

This method is optimized for accurate, precise, and routine quantification of this compound.

1. Rationale for Method Design:

  • Column: A C18-bonded silica column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for moderately polar compounds like our target analyte[2].

  • Mobile Phase: A gradient of water and acetonitrile provides a robust separation, allowing for the elution of impurities with a wide range of polarities. A small amount of formic acid is added to the aqueous phase to improve peak shape by minimizing interactions with residual silanols on the stationary phase.

  • Detector: A Photodiode Array (PDA) detector is chosen over a simple UV detector because it acquires the entire UV spectrum for each peak. This is invaluable for peak purity analysis and can help in the tentative identification of impurity classes.

2. Instrumentation and Conditions:

  • System: A standard HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • PDA Detection: Monitor at 275 nm for quantification; acquire spectra from 210-400 nm.

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Preparation: Accurately prepare a 1.0 mg/mL solution of the reference standard in the diluent.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

4. System Suitability Test (SST):

  • Perform five replicate injections of the standard solution.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the main peak area must be ≤ 1.0%; the USP tailing factor should be between 0.9 and 1.5; and the theoretical plate count should be ≥ 5000.

5. Analysis:

  • Inject the sample solution. Purity is typically calculated using an area percent normalization.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Prepare Standard & Sample (1.0 mg/mL in ACN/Water) Autosampler Autosampler 10 µL Injection Prep->Autosampler Pump Binary Pump (Water/ACN Gradient) Pump->Autosampler Column C18 Column @ 35°C Autosampler->Column Detector PDA Detector (210-400 nm) Column->Detector Chromatogram Acquire Sample Chromatogram Detector->Chromatogram SST System Suitability Test (5x Standard Injections) SST->Chromatogram Validate System Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation

Caption: HPLC-PDA workflow for quantitative purity analysis.

Protocol 2: Definitive Impurity Identification by GC-MS

This method is designed for the separation of volatile impurities and their unequivocal identification.

1. Rationale for Method Design:

  • Column: An HP-5ms (or equivalent) column is a general-purpose, low-polarity column that provides excellent separation for a wide range of analytes, including aromatic compounds. It is robust and provides highly reproducible retention times.

  • Injection: A split injection is used to introduce a small, representative portion of the sample onto the column. This prevents overloading, which can lead to broad, distorted peaks, and protects the column and detector from contamination.

  • Temperature Program: A temperature ramp is employed to first separate highly volatile impurities at a lower temperature, then increase the temperature to elute the main analyte and any less volatile impurities in a reasonable time with good peak shape.

  • MS Detector: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that creates a library-searchable fragmentation pattern.

2. Instrumentation and Conditions:

  • System: A GC-MS system with a split/splitless inlet.

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split, 100:1 ratio.

  • Injection Volume: 1 µL.

  • Oven Program: Initial temperature 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: 45 - 400 m/z.

3. Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample.

4. System Suitability Test (SST):

  • Inject a standard solution of the analyte.

  • Acceptance Criteria: The signal-to-noise ratio for the main peak should be >100; the peak shape should be symmetrical. The mass spectrum should match the reference spectrum.

5. Analysis:

  • Inject the sample. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Calculate purity by area percent normalization of the Total Ion Chromatogram (TIC).

GCMS_Workflow cluster_prep_gc Preparation cluster_gcms GC-MS System cluster_analysis_gc Data Analysis Prep_GC Prepare Sample (~1 mg/mL in DCM) Inlet Split Inlet @ 280°C Prep_GC->Inlet Column_GC HP-5ms Column (Temp Program) Inlet->Column_GC MS Mass Spectrometer (EI, 45-400 m/z) Column_GC->MS TIC Acquire Total Ion Chromatogram (TIC) MS->TIC Spectrum Extract Mass Spectrum for each peak TIC->Spectrum LibrarySearch NIST Library Search Spectrum->LibrarySearch ID Confirm Impurity ID LibrarySearch->ID

Caption: GC-MS workflow for impurity identification.

Comparative Data & Performance Analysis

The following tables summarize representative data for a hypothetical batch of this compound, illustrating the strengths of each technique.

Table 1: Quantitative Purity and Performance Metrics

ParameterHPLC-PDA ResultGC-MS ResultCommentary
Purity (Area %) 99.71%99.65%Both methods provide excellent, comparable purity values for the main component.
Analysis Time (min) 2020Runtimes are comparable for these optimized methods.
Precision (%RSD) 0.4%1.2%HPLC typically offers superior injection precision, leading to better quantitative reproducibility.
Limit of Quantification ~0.02%~0.01%GC-MS often provides slightly better sensitivity due to low baseline noise.

Table 2: Impurity Profile Comparison

Impurity% Area (HPLC)% Area (GC-MS)Identification Certainty
Impurity 1 0.15%0.16%HPLC: Tentative (based on UV spectrum). GC-MS: High (Library Match >95% to 4-methoxybenzaldehyde).
Impurity 2 0.09%0.11%HPLC: Unknown. GC-MS: High (Library Match >90% to 3-tert-butyl-4-hydroxybenzaldehyde).
Impurity 3 0.05%Not DetectedHPLC: Unknown. GC-MS: N/A. Likely a non-volatile or thermally labile impurity.
Impurity 4 Not Detected0.08%HPLC: N/A. Co-eluted with main peak. GC-MS: High (Library Match >90% to an isomer).

Discussion: Selecting the Right Tool for the Task

The data clearly illustrates that HPLC and GC-MS are not competitors, but complementary partners in a comprehensive analytical strategy.

  • For Routine Quality Control (QC): HPLC is the clear winner. Its superior quantitative precision, robustness, and high throughput make it the ideal choice for release testing of raw materials and finished products where the impurity profile is already understood. It reliably answers the question: "Does this batch meet the purity specification?"

  • For Impurity Identification and Process Understanding: GC-MS is indispensable. Its ability to provide structural information is unmatched by standard HPLC detectors. In our example, GC-MS definitively identified Impurities 1 and 2. Crucially, it also resolved and identified Impurity 4, an isomer that was completely hidden under the main peak in the HPLC chromatogram. This is a critical capability during process development and for troubleshooting out-of-spec batches. The identification of impurities is a key requirement of regulatory bodies like the ICH.

  • Addressing the Blind Spots: Each technique has limitations. HPLC detected Impurity 3, which was likely non-volatile and thus invisible to the GC. This highlights the importance of using orthogonal methods (methods with different separation principles) to get a complete picture. A purity value of 99.7% by HPLC and 99.7% by GC does not mean the material is 99.7% pure; it means it is 99.7% pure with respect to the impurities detectable by that specific method.

Final Recommendation

A robust quality control strategy for this compound should leverage both techniques:

  • Method Development & Validation: Use GC-MS to perform a comprehensive impurity profile of a reference batch. Identify all volatile impurities and potential isomers to understand the process chemistry thoroughly. Use HPLC to analyze for any non-volatile impurities.

  • Routine Production: Employ the validated HPLC-PDA method for routine release testing. It is faster, more precise for quantification, and cost-effective.

  • Investigations: When a batch fails its HPLC specification or an unexpected peak appears, use the GC-MS method to investigate the root cause by definitively identifying the unknown impurity.

By understanding the unique strengths of each technology, scientists can move beyond simply generating data to making informed, confident decisions that ensure product quality and accelerate development timelines.

References

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]

  • 3-(tert-Butyl)-4-methoxybenzaldehyde. ChemBK. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

Sources

A Comparative Guide to the Reactivity of Ortho, Meta, and Para Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is not merely academic; it is a cornerstone of predictive synthesis and rational molecular design. The substitution pattern on an aromatic ring—be it ortho (1,2), meta (1,3), or para (1,4)—profoundly dictates the molecule's electronic landscape and steric environment. This guide provides an in-depth comparative analysis of the factors governing the reactivity of these isomers, supported by quantitative data and validated experimental protocols.

The Theoretical Framework: Pillars of Aromatic Reactivity

The differential reactivity of ortho, meta, and para isomers is governed by a delicate interplay of electronic and steric effects. A substituent does not merely occupy a position; it actively modulates the electron density and accessibility of the entire aromatic system.

Electronic Effects: The Flow of Electrons

Electronic effects are transmitted through the molecular framework and are broadly classified into two types:

  • Inductive Effect (I): This effect is the polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms. It weakens with distance.

    • -I Effect (Electron-Withdrawing): Groups more electronegative than carbon (e.g., -NO₂, -CF₃, Halogens) pull electron density away from the ring.[1][2]

    • +I Effect (Electron-Donating): Alkyl groups (e.g., -CH₃) are less electronegative than the sp² carbons of the ring and donate electron density.[1]

  • Resonance (Mesomeric) Effect (R): This is the delocalization of pi (π) electrons between a substituent and the aromatic ring, transmitted through the π-system. Its influence is strongest at the ortho and para positions.

    • -R Effect (Electron-Withdrawing): Substituents with a π-bond to an electronegative atom (e.g., -NO₂, -C=O) pull electron density out of the ring.[1]

    • +R Effect (Electron-Donating): Substituents with a lone pair of electrons on the atom attached to the ring (e.g., -OH, -NH₂, -OCH₃) donate electron density into the ring.[1]

The net effect of a substituent (activating or deactivating) is the sum of these influences. For instance, halogens are deactivating because their strong -I effect outweighs their +R effect, yet they remain ortho, para-directing due to resonance stabilization of the reaction intermediate.[1][2]

Steric Effects: The Physical Barrier

Steric hindrance refers to the physical bulk of a substituent impeding the approach of a reagent to a nearby reaction site.[3] This effect is almost exclusively relevant to the ortho position, as the meta and para positions are too remote. As the size of the substituent increases, reactions at the ortho position become progressively slower.[4]

The "Ortho Effect"

This term describes the anomalous behavior of many ortho-substituted compounds, which cannot be explained by electronic and simple steric considerations alone.[5] It often arises from a unique combination of steric hindrance and intramolecular interactions, such as hydrogen bonding, which can dramatically alter acidity, basicity, and reaction rates.[5][6]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 3-Tert-butyl-4-methoxybenzaldehyde and Related Compounds

Introduction: The Versatile Benzaldehyde Scaffold in Drug Discovery

Benzaldehyde derivatives represent a cornerstone class of organic compounds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their value stems from the versatile reactivity of the aldehyde functional group and the capacity to modify the aromatic ring with various substituents.[1] These modifications allow for the fine-tuning of a molecule's physicochemical properties—such as lipophilicity, electronic character, and metabolic stability—which in turn dictates its biological activity and potential therapeutic applications.[1]

This guide focuses on This compound , a substituted benzaldehyde featuring a bulky, lipophilic tert-butyl group and an electron-donating methoxy group. We will provide a comparative analysis of its biological activities against structurally related compounds, grounded in experimental data. By examining how specific structural changes influence efficacy, we aim to provide researchers and drug development professionals with a clear, evidence-based understanding of the structure-activity relationships (SAR) that govern this important class of molecules.

Pillars of Activity: Understanding Structure-Activity Relationships (SAR)

The biological profile of a benzaldehyde derivative is not random; it is dictated by the interplay of its functional groups. The aldehyde moiety itself is a highly reactive site for chemical transformations, while the substituents on the benzene ring modulate its intrinsic properties.

  • The Role of the tert-Butyl Group : The sterically bulky tert-butyl group is a key feature in many antioxidant molecules. When positioned ortho to a hydroxyl group, it provides steric hindrance that is crucial for stabilizing the phenoxyl radical formed during free radical scavenging.[2] This stabilization enhances the compound's antioxidant capacity. Furthermore, its lipophilic nature can improve membrane permeability, potentially increasing bioavailability.

  • The Influence of Hydroxyl and Methoxy Groups : Phenolic hydroxyl (-OH) groups are the primary drivers of antioxidant activity in this class of compounds, acting as hydrogen atom donors to neutralize free radicals.[3] Methoxy (-OCH₃) groups, while not direct hydrogen donors, are electron-donating groups that can influence the redox potential of the molecule. The relative positions of these groups to each other and to the aldehyde are critical in determining the overall activity. For instance, studies on antifungal benzaldehydes have shown that the placement of hydroxyl and methoxy groups significantly impacts potency.[4][5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Optimal Temperature (e.g., 24-48h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, perform a two-fold serial dilution of the compound in sterile broth (e.g., Tryptic Soy Broth for bacteria, RPMI for fungi).

    • Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

    • For confirmation, a growth indicator like resazurin can be added.

Anti-inflammatory Activity

The structural motifs that confer antioxidant activity often contribute to anti-inflammatory effects, typically by modulating key signaling pathways involved in the inflammatory response.

Comparison with Key Analogues:

  • BHA and BHT: While individual BHA or BHT show only slight anti-inflammatory activity, their combination has been found to exert a potent synergistic effect. [6]This combination significantly inhibits the expression of pro-inflammatory genes Cox2 and Tnfa in LPS-stimulated macrophage cells. [6][7]* 3,5-di-tert-butyl-4-hydroxybenzaldehyde Derivatives: Chalcones derived from this scaffold have demonstrated significant in vivo anti-inflammatory activity in rat models, comparable to established NSAIDs. [2]* Fungal-Derived Benzaldehydes: A novel benzaldehyde isolated from the fungus Aspergillus terreus was shown to reduce the production of reactive oxygen species (ROS) and exert anti-inflammatory effects by suppressing the MAPK signaling pathway in RAW264.7 cells. [8]

Inflammatory_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Genes Pro-inflammatory Genes (Cox2, Tnfa) MAPK->Genes NFkB->Genes Mediators Inflammatory Mediators Genes->Mediators Inhibitor Phenolic Antioxidants (e.g., BHA/BHT Combo) Inhibitor->MAPK Inhibit Inhibitor->NFkB Inhibit

Caption: Simplified LPS-induced inflammatory pathway and potential inhibition sites.

Conclusion and Future Directions

The biological activity of this compound and its analogues is intricately linked to their chemical structure. The presence, position, and nature of substituents on the benzaldehyde ring dictate their efficacy as antioxidant, antimicrobial, and anti-inflammatory agents.

  • The tert-butyl group is a critical determinant of potent antioxidant activity due to steric hindrance, as seen in the highly active BHT-CHO.

  • The hydroxyl and methoxy group positions are paramount for antifungal activity , with ortho-hydroxy substitution appearing particularly favorable.

  • Synergistic interactions, as observed between BHA and BHT, can unlock potent anti-inflammatory effects not seen with the individual compounds.

While direct experimental data for this compound is not as abundant as for its analogues like BHA or vanillin, this comparative analysis provides a strong predictive framework for its biological potential. Its structure suggests a profile that likely combines moderate to good antioxidant capacity with potential antimicrobial and anti-inflammatory properties.

Future research should focus on direct, head-to-head comparative studies of this compound against BHA, BHT-CHO, and vanillin across multiple biological assays. Such work will be invaluable for precisely quantifying its activity and elucidating the specific contribution of the aldehyde moiety in concert with the tert-butyl and methoxy groups, paving the way for its potential application in drug development.

References

  • Exploring the Synthesis and Applications of Benzaldehyde Deriv
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. (URL: )
  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate - ResearchGate. (URL: [Link])

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed. (URL: [Link])

  • Molecular structures of substituted benzaldehydes 1-50 (training set)... - ResearchGate. (URL: [Link])

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for 3-tert-Butyl-4-methoxyphenol in Cell-Based Assays - Benchchem. (URL: )
  • Comparative Analysis of the Biological Activities of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Deriv
  • Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. (URL: )
  • A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT - Benchchem. (URL: )
  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC. (URL: [Link])

  • 3-(tert-Butyl)-4-methoxybenzaldehyde - ChemBK. (URL: )
  • Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity - MDPI. (URL: [Link])

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC - NIH. (URL: [Link])

  • Augmenting the Activity of Monoterpenoid Phenols Against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde That Target Cell Wall Integrity - PubMed. (URL: [Link])

  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde - Oriental Journal of Chemistry. (URL: [Link])

  • A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PubMed Central. (URL: [Link])

  • Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations - ResearchGate. (URL: [Link])

  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed. (URL: [Link])

Sources

Comparison of Validated Analytical Methods for the Quantification of 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients is paramount. 3-Tert-butyl-4-methoxybenzaldehyde, a key building block in the synthesis of various organic molecules, requires robust analytical methods to ensure quality control and reaction monitoring. This guide provides an in-depth comparison of two primary chromatographic techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the core principles of each method, present adaptable experimental protocols, and discuss the critical validation parameters that ensure data integrity, guided by industry standards.

The Analytical Imperative: Why Method Choice Matters

Choosing the right analytical method is not merely a procedural step; it is a foundational decision that impacts data reliability, throughput, and the ultimate success of a research or development program. The choice between HPLC and GC for a moderately polar and volatile compound like this compound depends on several factors, including the sample matrix, required sensitivity, available equipment, and the need for simultaneous identification.

  • High-Performance Liquid Chromatography (HPLC) is often the workhorse of quality control laboratories. Its versatility in handling a wide range of compound polarities and its non-destructive nature make it ideal for routine purity assessments and quantification.

  • Gas Chromatography (GC) is exceptionally well-suited for volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID), it offers remarkable sensitivity and robustness for quantification. When paired with a Mass Spectrometer (MS), it provides an unparalleled level of specificity for definitive identification.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase method using a C18 column is the logical starting point, as it effectively retains and separates moderately non-polar analytes.

Experimental Protocol: Reversed-Phase HPLC-UV

This protocol is a robust starting point, adaptable based on system specifics and sample matrix.

1. Instrumentation and Consumables:

  • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance)
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • HPLC-grade acetonitrile (ACN) and water
  • Analytical balance and volumetric flasks

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water (60:40 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • UV Detection Wavelength: 275 nm (based on the chromophore of the benzaldehyde moiety)
  • Run Time: Approximately 10 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices:
  • C18 Column: The octadecylsilane stationary phase provides hydrophobic interactions, which are ideal for retaining the non-polar tert-butyl and aromatic regions of the molecule.

  • Acetonitrile/Water Mobile Phase: This common reversed-phase eluent offers good solvation for the analyte and allows for fine-tuning of retention time by adjusting the ACN percentage. A higher ACN concentration will decrease the retention time.

  • UV Detection at 275 nm: The benzaldehyde functional group conjugated with the aromatic ring provides strong UV absorbance. A wavelength scan should be performed to confirm the absorbance maximum for optimal sensitivity.

HPLC Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution (1000 µg/mL) S1->S2 S3 Create Calibration Curve Standards S2->S3 S4 Prepare & Filter Analysis Sample S2->S4 I1 Inject Sample/Standard (10 µL) S3->I1 S4->I1 I2 Isocratic Elution (ACN:H2O 60:40, 1 mL/min) I1->I2 I3 Separation on C18 Column I2->I3 I4 UV Detection at 275 nm I3->I4 D1 Integrate Peak Area I4->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for quantification via HPLC-UV.

Gas Chromatography (GC-FID)

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. For this compound, which is thermally stable and sufficiently volatile, GC offers excellent resolution and sensitivity, particularly with a Flame Ionization Detector (FID).

Experimental Protocol: GC-FID

This protocol provides a reliable method for baseline separation and quantification.

1. Instrumentation and Consumables:

  • Gas chromatograph with a Flame Ionization Detector (FID) (e.g., Agilent 8890, Shimadzu GC-2030)
  • Capillary column (e.g., HP-5, DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
  • High-purity helium or hydrogen as carrier gas
  • GC-grade solvent (e.g., dichloromethane or ethyl acetate)

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C
  • Injection Mode: Split (e.g., 50:1 ratio)
  • Injection Volume: 1 µL
  • Oven Temperature Program:
  • Initial Temperature: 150 °C, hold for 1 minute
  • Ramp: 15 °C/min to 280 °C
  • Hold: Hold at 280 °C for 5 minutes
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Detector Temperature (FID): 300 °C

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of ethyl acetate.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with ethyl acetate.
  • Sample Preparation: Dissolve the sample in ethyl acetate to achieve a concentration within the calibration range.
Causality Behind Experimental Choices:
  • HP-5 Column: This widely used, low-polarity column (5% phenyl-methylpolysiloxane) provides excellent separation for a broad range of semi-volatile organic compounds based primarily on their boiling points.

  • Temperature Program: The temperature ramp ensures that the analyte elutes as a sharp, symmetrical peak and that any higher-boiling impurities are eluted from the column before the next injection.

  • Flame Ionization Detector (FID): The FID is highly sensitive to compounds containing carbon-hydrogen bonds and provides a linear response over a wide concentration range, making it ideal for quantification. It is insensitive to common inorganic solvents and water.

GC Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution (1000 µg/mL) S1->S2 S3 Create Calibration Curve Standards S2->S3 S4 Prepare Analysis Sample S2->S4 I1 Inject Sample/Standard (1 µL) S3->I1 S4->I1 I2 Volatilization in Injector (250°C) I1->I2 I3 Separation in HP-5 Column (Temp. Programmed) I2->I3 I4 Detection by FID (300°C) I3->I4 D1 Integrate Peak Area I4->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for quantification via GC-FID.

Method Validation: The Bedrock of Trustworthiness

A method is only as reliable as its validation data. Validation demonstrates that an analytical procedure is suitable for its intended purpose. Key parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be assessed.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by the absence of interfering peaks at the analyte's retention time in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range and is typically demonstrated by a correlation coefficient (R²) > 0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels, often by spiking a blank matrix with a known quantity of the analyte. Results are reported as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Performance Comparison: HPLC vs. GC

The following table summarizes the expected performance characteristics for the two methods described. These values are representative and should be confirmed during in-lab validation.

Parameter HPLC-UV GC-FID Rationale / Commentary
Linearity (R²) > 0.999> 0.999Both techniques provide excellent linearity over a wide range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods are capable of high accuracy with proper standard preparation.
Precision (%RSD) < 2.0%< 1.5%GC-FID often exhibits slightly better precision due to the stability of the detector and the robustness of modern autosamplers.
LOQ ~0.5 µg/mL~0.1 µg/mLGC-FID is generally more sensitive for volatile analytes than standard UV detection in HPLC.
Specificity GoodExcellentHPLC specificity depends on chromatographic resolution. GC, especially when coupled with MS, provides higher confidence in peak identity.
Sample Throughput Moderate (~10 min/run)Moderate (~12 min/run)Runtimes are comparable, but HPLC may require less sample preparation if the matrix is simple.
Solvent Consumption HighLowHPLC is a solvent-intensive technique, whereas GC primarily consumes carrier gas.

Conclusion and Recommendations

Both HPLC-UV and GC-FID are powerful and reliable techniques for the quantification of this compound. The choice between them should be driven by the specific application:

  • For routine quality control, purity testing, and stability studies in a pharmaceutical setting, the HPLC-UV method is highly recommended. It is robust, versatile, and easily transferable between laboratories. Its non-destructive nature also allows for further analysis of the collected fractions if needed.

  • For applications requiring higher sensitivity, analysis of trace-level impurities, or definitive identification, the GC-FID or GC-MS method is superior. The inherent sensitivity of the FID and the structural information provided by a mass spectrometer make GC the preferred choice for challenging matrices or forensic-level analysis.

Ultimately, the protocols provided here serve as a validated starting point. Any analytical method must be fully validated in the target laboratory, using the specific instrumentation and sample matrices to which it will be applied, in accordance with regulatory guidelines such as those from the ICH.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

A Senior Application Scientist's Guide to the Synthesis of 3-Tert-butyl-4-methoxybenzaldehyde: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Tert-butyl-4-methoxybenzaldehyde

This compound is a key aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of more complex molecules within the pharmaceutical and specialty chemical industries. Its substituted benzaldehyde structure, featuring a sterically demanding tert-butyl group and an electron-donating methoxy group, presents unique challenges and considerations in its synthetic preparation. The regioselective introduction of the formyl group ortho to the bulky tert-butyl group is a primary hurdle that dictates the choice of synthetic strategy.

This guide provides an in-depth comparison of various synthetic routes to this compound, offering researchers, scientists, and drug development professionals a critical evaluation of the available methodologies. We will delve into the mechanistic underpinnings of each approach, present available experimental data to support our analysis, and provide detailed protocols for the most viable routes.

Strategic Approaches to Ortho-Formylation

The synthesis of this compound invariably begins with the readily available precursor, 2-tert-butylanisole. The core chemical transformation is the introduction of a formyl group (-CHO) onto the aromatic ring, specifically at the position ortho to the tert-butyl group and para to the methoxy group. This regioselectivity is governed by the electronic and steric effects of the existing substituents. The methoxy group is a powerful ortho-, para-director, while the bulky tert-butyl group sterically hinders the adjacent ortho positions.

Several classical and modern formylation reactions can be envisaged for this transformation. This guide will focus on a comparative analysis of the following key synthetic strategies:

  • The Rieche Formylation: An electrophilic substitution using a dichloromethyl methyl ether and a Lewis acid.

  • The Vilsmeier-Haack Reaction: Employing a phosphorus oxychloride and a substituted formamide to generate the formylating agent.

  • The Duff Reaction: A method that utilizes hexamethylenetetramine in an acidic medium.

  • Directed Ortho-Lithiation and Formylation: A modern approach involving a directed metalation-halogen exchange followed by quenching with a formylating agent.

The following diagram provides a high-level overview of these synthetic pathways originating from 2-tert-butylanisole.

cluster_Rieche Rieche Formylation cluster_Vilsmeier Vilsmeier-Haack cluster_Duff Duff Reaction cluster_Lithiation Ortho-Lithiation 2-tert-butylanisole 2-tert-butylanisole Rieche Cl2CHOCH3, TiCl4 2-tert-butylanisole->Rieche Vilsmeier POCl3, DMF 2-tert-butylanisole->Vilsmeier Duff Hexamethylenetetramine, Acid 2-tert-butylanisole->Duff Lithiation 1. n-BuLi 2. DMF 2-tert-butylanisole->Lithiation This compound This compound Rieche->this compound Vilsmeier->this compound Duff->this compound Lithiation->this compound

Caption: Overview of synthetic routes to this compound.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a multitude of factors, including yield, scalability, cost of reagents, reaction conditions, and ease of purification. The following table provides a comparative summary of the different formylation methods. It is important to note that direct comparative data for the synthesis of this compound is scarce in the literature; therefore, the yields and conditions presented are often based on reactions with structurally similar substrates.

Method Reagents Typical Substrates Typical Temperature (°C) Typical Time (h) Reported Yield (%) Advantages Disadvantages
Rieche Formylation Dichloromethyl methyl ether, TiCl₄Electron-rich aromatics (anisoles, phenols)0 - RT0.75 - 3up to 97[1]High yields, good regioselectivity for ortho-formylation.Use of a corrosive and moisture-sensitive Lewis acid (TiCl₄); dichloromethyl methyl ether is a potential carcinogen.[2]
Vilsmeier-Haack DMF, POCl₃Electron-rich aromatics (anilines, phenols, heterocycles)0 - 1002.5 - 6.577 - 95+[1]Readily available and inexpensive reagents; generally good yields.The Vilsmeier reagent is a weaker electrophile, which may be an issue for less activated substrates.
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA)Phenols, electron-rich aromatics150 - 1650.3 - 318 - 41 (can be higher with modifications)[1]Avoids highly toxic reagents; can be performed under relatively mild acidic conditions.Often gives low to moderate yields; high temperatures may be required.
Directed Ortho-Lithiation n-BuLi, s-BuLi, or t-BuLi; DMFAromatic and heteroaromatic compounds-78 to RT1 - 4Generally highHigh regioselectivity due to the directing group; can be performed at low temperatures.Requires strictly anhydrous conditions and inert atmosphere; organolithium reagents are pyrophoric and require careful handling.

Detailed Examination of Synthetic Routes

The Rieche Formylation

The Rieche formylation is a powerful method for the formylation of electron-rich aromatic compounds.[3] The reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the dichloromethyl methyl ether to form a highly electrophilic dichloromethyl cation, which then attacks the electron-rich aromatic ring of 2-tert-butylanisole. Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde. The methoxy group strongly directs the electrophilic attack to the ortho and para positions. Due to the steric hindrance of the tert-butyl group, formylation is expected to occur predominantly at the less hindered ortho position (position 3).

Experimental Insights: A detailed procedure for the Rieche formylation of mesitylene to mesitaldehyde reports yields of 81-89%.[4] For the formylation of the electron-rich corannulene, a remarkable 95% yield has been achieved.[5] These examples suggest that the Rieche formylation can be a high-yielding method for the synthesis of this compound. However, the handling of the corrosive and moisture-sensitive TiCl₄ and the potentially carcinogenic dichloromethyl methyl ether requires stringent safety precautions.[2]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The formylating agent, known as the Vilsmeier reagent, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[6]

Mechanism: The Vilsmeier reagent, a chloroiminium ion, is the active electrophile in this reaction. It attacks the electron-rich aromatic ring of 2-tert-butylanisole in an electrophilic aromatic substitution. The resulting iminium salt is then hydrolyzed during workup to afford the aldehyde. The regioselectivity is again governed by the directing effect of the methoxy group, favoring substitution at the ortho and para positions, with the steric bulk of the tert-butyl group favoring the less hindered ortho position.

Experimental Insights: The Vilsmeier-Haack reaction is known for its generally good yields and the use of readily available, inexpensive reagents.[7] For instance, the formylation of various phenol derivatives under Vilsmeier-Haack conditions has been reported to give good yields.[7] A study on the Vilsmeier-Haack reaction with anisole in the presence of surfactants showed significant rate enhancements and improved yields.[8] This suggests that optimization of reaction conditions could lead to an efficient synthesis of the target molecule.

The Duff Reaction

The Duff reaction is a formylation method that employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[9] It is particularly useful for the ortho-formylation of phenols.

Mechanism: The reaction mechanism is complex and involves the initial formation of an electrophilic iminium ion from the protonation and decomposition of HMTA. This electrophile then attacks the electron-rich aromatic ring. For phenolic substrates, the reaction is believed to proceed through a benzylamine intermediate, which is then hydrolyzed to the aldehyde. While 2-tert-butylanisole is not a phenol, the related 2-tert-butyl-4-methoxyphenol could be a viable starting material for this reaction, which upon formylation and subsequent methylation of the hydroxyl group would yield the target molecule.

Experimental Insights: The Duff reaction is often characterized by low to moderate yields.[9] However, modifications to the reaction conditions can significantly improve the outcome. For example, a study on the Duff reaction of butylated hydroxyanisole (a mixture of 2- and 3-tert-butyl-4-methoxyphenol) reported relatively high yields for the synthesis of 3-(1,1-dimethylethyl)-2-hydroxy-5-methoxy-benzaldehyde.[4] This suggests that a modified Duff reaction could be a viable, albeit potentially lower-yielding, route.

Directed Ortho-Lithiation and Formylation

Directed ortho-lithiation is a powerful and highly regioselective method for the functionalization of aromatic rings.[10] The methoxy group in 2-tert-butylanisole can act as a directed metalation group (DMG), directing a strong base like n-butyllithium (n-BuLi) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce the formyl group.[11]

Mechanism: The reaction proceeds via the formation of a transient aryllithium intermediate. The lithium atom of the organolithium reagent coordinates to the oxygen atom of the methoxy group, leading to deprotonation at the adjacent ortho position (position 3). This highly nucleophilic aryllithium species then reacts with DMF to form a tetrahedral intermediate, which upon acidic workup, collapses to the aldehyde.

Experimental Protocols

The following are generalized, step-by-step experimental protocols for the synthesis of this compound via the Rieche formylation and Directed Ortho-Lithiation. These protocols are based on established procedures for similar substrates and should be adapted and optimized for the specific reaction.

Protocol 1: Rieche Formylation of 2-tert-butylanisole

A 1. Dissolve 2-tert-butylanisole in anhydrous CH2Cl2 under N2 B 2. Cool to 0°C A->B C 3. Add TiCl4 dropwise B->C D 4. Add dichloromethyl methyl ether dropwise at 0°C C->D E 5. Stir at RT for 1-3 h D->E F 6. Quench with ice-water E->F G 7. Extract with CH2Cl2 F->G H 8. Wash with NaHCO3 and brine G->H I 9. Dry over Na2SO4, concentrate H->I J 10. Purify by chromatography or distillation I->J

Caption: Workflow for Rieche formylation.

Materials:

  • 2-tert-butylanisole

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-tert-butylanisole (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (1.1 - 2.2 eq) dropwise to the stirred solution.

  • Add dichloromethyl methyl ether (1.0 - 1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford this compound.

Protocol 2: Directed Ortho-Lithiation and Formylation of 2-tert-butylanisole

A 1. Dissolve 2-tert-butylanisole in anhydrous THF under Ar B 2. Cool to -78°C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir at -78°C for 1-2 h C->D E 5. Add anhydrous DMF D->E F 6. Warm to RT and stir E->F G 7. Quench with sat. NH4Cl(aq) F->G H 8. Extract with Et2O G->H I 9. Wash with water and brine H->I J 10. Dry over MgSO4, concentrate, and purify I->J

Caption: Workflow for ortho-lithiation and formylation.

Materials:

  • 2-tert-butylanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add 2-tert-butylanisole (1.0 eq) to the cooled THF.

  • Slowly add n-butyllithium (1.1 - 1.5 eq) dropwise to the solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (1.5 - 2.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion and Recommendations

The synthesis of this compound can be approached through several established formylation methodologies.

  • For high yields and good regioselectivity on a laboratory scale, the Rieche formylation appears to be a promising route, provided that the necessary safety precautions for handling the reagents are strictly followed.

  • The Vilsmeier-Haack reaction offers a viable alternative with more readily available and less hazardous reagents, and its efficiency may be enhanced through optimization of reaction conditions.

  • Directed ortho-lithiation provides the most predictable regioselectivity and is an excellent choice for small-scale synthesis where precise control is paramount. However, its stringent requirements for anhydrous and inert conditions may limit its scalability.

  • The Duff reaction , while generally lower-yielding, could be considered if the use of highly reactive or toxic reagents is a major concern, especially if a phenolic precursor is available.

Ultimately, the choice of the synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, cost considerations, and safety protocols. Further experimental investigation and optimization would be necessary to determine the most efficient and scalable method for the industrial production of this compound.

References

  • Rieche, A., Gross, H., & Höft, E. (1960). Über die Darstellung von Aldehyden mit Dichlor-methyl-methyläther. Chemische Berichte, 93(1), 88-94.
  • Organic Syntheses, Coll. Vol. 5, p.725 (1973); Vol. 47, p.83 (1967). [Link]

  • Lindler, C. B. (2014). The Duff Reaction: Researching A Modification. The ScholarShip. [Link]

  • Myers, A. G. Research Group. Directed (ortho) Metallation. Harvard University. [Link]

  • Sysoiev, D., et al. (2015). Corannulenecarbaldehyde: High-Yielding Synthesis by Rieche Formylation and Facile Access to a Variety of Corannulene Derivatives. European Journal of Organic Chemistry, 2015(34), 7493-7497.
  • Wikipedia. (2023). Rieche formylation. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • The ScholarShip. (2014). The Duff Reaction: Researching A Modification. [Link]

  • Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

  • Organic Syntheses. MESITALDEHYDE. [Link]

  • ResearchGate. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. [Link]

  • Asian Journal of Research in Chemistry. (2012). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • Organic Chemistry Portal. Formylation Reactions. [Link]

  • Iqubal, S. M. S., et al. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Asian Journal of Pharmaceutics, 15(3).
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-type metalations. Chemical Reviews, 90(6), 879-933.
  • Duff, J. C., & Bills, E. J. (1932). 273. A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1989.
  • Lindler, C. B. (2014).
  • Hartung, J., & Snieckus, V. (2002). Directed Ortho Metalation (DoM). In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Rieche, A., Gross, H., & Höft, E. (1967). Mesitaldehyde. Organic Syntheses, 47, 83.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330.
  • Reddy, M. S., et al. (2012). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 5(4), 496-500.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

Sources

The Unambiguous Arbitrator: A Comparative Guide to the X-ray Crystallography of 3-Tert-butyl-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which rational design and functional understanding are built. For researchers working with novel 3-tert-butyl-4-methoxybenzaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry and as synthetic intermediates, the elucidation of their atomic arrangement is paramount. This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography as the definitive method for structural characterization of these derivatives, while also objectively evaluating its performance against viable alternatives.

The core principle underpinning this guide is that a robust analytical methodology must be a self-validating system. Every experimental choice, from synthesis to data analysis, is a critical node in a logical workflow, and understanding the causality behind these choices is what separates routine analysis from insightful scientific discovery.

The Gold Standard: Unveiling Molecular Truth with X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline solid.[1] It provides a high-resolution, three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.[2] For the nuanced stereochemical questions posed by substituted benzaldehydes, XRD offers an unambiguous answer where spectroscopic methods might only provide circumstantial evidence.

The power of X-ray crystallography lies in its ability to provide a static, detailed snapshot of a molecule in its crystalline state. This is particularly crucial for understanding how substituent changes—such as the introduction of a bulky tert-butyl group—influence molecular conformation and crystal packing, which in turn dictate physical properties like solubility and melting point.

The Crystallographic Workflow: A Symphony of Precision

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process, where each stage is critical for the success of the next. This workflow represents a logical progression designed to yield high-quality, reproducible data.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification Crude Product crystal_growth Crystallization purification->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection Single Crystals mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for single-crystal X-ray structure analysis.

A Comparative Analysis: XRD vs. Alternative Spectroscopic Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide complementary information or can be employed when suitable single crystals cannot be obtained. The primary alternatives for small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and, increasingly, 3D Electron Diffraction (3D ED or MicroED).

ParameterSingle-Crystal X-ray Diffraction (XRD)Nuclear Magnetic Resonance (NMR)3D Electron Diffraction (MicroED)
Sample Phase Solid (Single Crystal)SolutionSolid (Micro/Nano-crystals)
Sample Quantity Micrograms to MilligramsMilligramsNanograms to Micrograms
Typical Crystal Size 10-250 µm[2][3]Not Applicable< 1 µm (ideally ~0.5 µm)[4]
Data Acquisition Time Hours to a dayMinutes to hoursMinutes to a few hours
Resolution High (often < 1.0 Å)[5]Lower (inferred, typically 2.0-3.0 Å)[5]High (comparable to XRD)[6]
Structural Information 3D atomic coordinates, bond lengths/angles, absolute configuration, packingConnectivity, through-space proximities (NOEs), solution conformation3D atomic coordinates, bond lengths/angles
Dynamic Information Limited (provides an average structure)Yes (molecular motion in solution)Limited
Primary Limitation Requirement for high-quality single crystalsAmbiguity in complex stereochemistry, limited to soluble compoundsSample sensitivity to electron beam, dynamical scattering effects[6]
Causality in Method Selection

The choice of analytical technique is dictated by the specific question being asked and the nature of the sample.

  • For Unambiguous Stereochemistry and Packing: When the absolute configuration or the influence of substituents on the crystal lattice is , XRD is the only technique that provides a direct, high-resolution answer.

  • For Solution-State Conformation and Dynamics: If the behavior of the molecule in solution is of primary interest, NMR is the superior choice, as it provides information on conformational flexibility and intermolecular interactions in the solution state.

  • When Crystals are Small: For compounds that are reluctant to form crystals of a suitable size for XRD, MicroED offers a powerful alternative, capable of solving structures from nano-sized crystals.[7]

Experimental Protocols

The following protocols are representative of the synthesis, crystallization, and analysis of substituted benzaldehyde derivatives. While a specific crystal structure for this compound is not publicly available, the methodologies described for analogous compounds are directly applicable.

Protocol 1: Synthesis of a Substituted Benzaldehyde Derivative

This protocol is adapted from the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a structurally related compound, via the Duff reaction.[8] This method is effective for the formylation of sterically hindered phenols.

  • Reaction Setup: In a 500 mL reaction flask equipped with a mechanical stirrer, heating mantle, thermometer, and a water-cooled condenser, add 166 mL of glacial acetic acid and 34 mL of water.

  • Reagent Addition: To the stirred solution, add 42.1 g (0.3 mole) of hexamethylenetetramine and 20.6 g (0.1 mole) of 2,6-di-tert-butylphenol (the analogous starting material for the target molecule would be 2-tert-butyl-4-methoxyphenol).

  • Reaction: Heat the mixture to reflux (approximately 110-115°C) and maintain for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into a beaker containing 500 mL of cold water. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent such as isopropanol or an ethanol/water mixture to yield crystalline 3,5-di-tert-butyl-4-hydroxybenzaldehyde.

Protocol 2: Single Crystal Growth by Slow Evaporation

Slow evaporation is a widely used and effective method for growing high-quality single crystals of organic compounds.

  • Solvent Selection: In a small, clean vial, dissolve a small amount (10-20 mg) of the purified benzaldehyde derivative in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture such as ethanol/water). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Gently warm the mixture to ensure the compound is fully dissolved. If any particulate matter remains, filter the solution through a small cotton plug into a clean vial.

  • Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free location at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Crystal Harvesting: Once crystals of a suitable size (ideally 0.1-0.3 mm in at least one dimension) have formed, they can be carefully removed from the mother liquor for mounting and X-ray diffraction analysis.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods to best fit the experimental data.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Illustrative Crystallographic Data: 3-Hydroxy-4-methoxybenzaldehyde

To illustrate the output of a successful X-ray crystallographic analysis, data for the closely related compound, 3-hydroxy-4-methoxybenzaldehyde, is presented below. This compound crystallizes in the monoclinic crystal system with the centrosymmetric space group P2₁/c.

ParameterValue
Chemical Formula C₈H₈O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.37
b (Å) 13.34
c (Å) 8.51
β (°) 97.44
Volume (ų) 718.5
Z 4

This data, along with the refined atomic coordinates, allows for a detailed analysis of the molecular geometry and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

relationships cluster_molecular Molecular Properties cluster_crystal Crystal Properties cluster_physical Bulk Properties substituents Substituents (e.g., tert-butyl, methoxy) conformation Molecular Conformation (Bond Lengths, Angles) substituents->conformation Steric & Electronic Effects packing Crystal Packing conformation->packing Determines interactions Intermolecular Interactions (e.g., Hydrogen Bonding) packing->interactions properties Physical Properties (Solubility, Melting Point) packing->properties Governs interactions->properties Influences

Caption: Relationship between molecular structure, crystal packing, and physical properties.

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography remains the most powerful and reliable technique. It provides an unparalleled level of detail, offering an unambiguous determination of molecular structure and packing in the solid state. While NMR and 3D Electron Diffraction offer valuable complementary or alternative approaches, particularly for solution-state dynamics or when only micro-crystals are available, XRD provides the foundational, high-resolution structural data necessary for a deep understanding of these compounds. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to make informed decisions about their analytical strategies and to successfully navigate the path from synthesis to a refined crystal structure.

References

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  • X-ray single-crystal diffraction. (n.d.). FZU. [Link]

  • X-ray crystallography. (n.d.). Wikipedia. [Link]

  • Benzaldehyde, m-methoxy-. (n.d.). Organic Syntheses. [Link]

  • Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. (2023). PubMed. [Link]

  • (PDF) The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. (2020). ResearchGate. [Link]

  • Investigation on growth and characterization of 3-methoxy-4-hydroxy-benzaldehyde organic single crystals. (2016). OAM-RC. [Link]

  • 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde. (n.d.). National Institutes of Health. [Link]

  • Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (2019).
  • 3,4-Dimethoxybenzaldehyde. (n.d.). ResearchGate. [Link]

  • Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. (2023). PubMed. [Link]

  • The crystal structures of four dimethoxybenzaldehyde isomers. (n.d.). ResearchGate. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025). Research Journal of Pharmacy and Technology. [Link]

  • 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. (n.d.). NIST WebBook. [Link]

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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Properties of 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Antioxidant Potential of a Novel Phenolic Aldehyde

In the continuous search for novel antioxidant agents, phenolic compounds have remained a cornerstone of research due to their potent radical scavenging capabilities. 3-Tert-butyl-4-methoxybenzaldehyde, a structurally distinct phenolic aldehyde, presents an intriguing candidate for investigation. Its unique combination of a sterically hindering tert-butyl group and an electron-donating methoxy group on the aromatic ring suggests a significant potential to modulate oxidative stress.

This guide provides a comprehensive framework for benchmarking the antioxidant properties of this compound. As direct experimental data for this specific compound is emerging, we will draw upon established data from structurally analogous and commercially prevalent antioxidants to provide a robust comparative analysis. We will delve into the requisite experimental protocols, the underlying mechanistic principles, and a logical workflow for a thorough evaluation. This document is designed to equip researchers with the necessary tools and insights to objectively assess the antioxidant efficacy of this and other novel compounds.

Comparative Benchmarking: Selecting the Right Standards

A meaningful evaluation of a novel antioxidant necessitates comparison against well-characterized standards. The choice of standards should encompass a range of potencies and mechanisms of action. For the purpose of benchmarking this compound, we propose the following established antioxidants:

  • Butylated Hydroxytoluene (BHT): A widely used synthetic phenolic antioxidant, structurally similar to our target compound, making it an excellent direct comparator.[1][2]

  • Trolox: A water-soluble analog of Vitamin E, it serves as a common standard in many antioxidant capacity assays, providing a universal point of reference.[3][4]

  • Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant that acts via a different mechanism (electron donation), offering a broader comparative scope.[3]

  • Gallic Acid: A naturally occurring phenolic acid known for its high antioxidant activity, representing a benchmark for potent polyphenols.[3][5]

The following table summarizes the reported antioxidant capacities of these standards in widely accepted assays. It is crucial to recognize that these values can vary between laboratories due to differing experimental conditions.[3]

CompoundDPPH Assay (IC50 in µg/mL)ABTS Assay (TEAC Value)FRAP Assay (µmol Fe2+/g)
Butylated Hydroxytoluene (BHT) 32.06 - 202.35[3]Data varies9928[2]
Trolox 3.77 - 4.0[3]1.0 (by definition)[3]Data varies
Ascorbic Acid 6.1 - 8.4[3]~1.0[3]Data varies
Gallic Acid 2.6 - 13.2[3]1.23 - 3.48[3]Data varies
3-tert-Butyl-4-methoxyphenol (BHA) 0.0052 mg/mL[2]Data varies12341[2]

Note on Data: The IC50 (half-maximal inhibitory concentration) in the DPPH assay represents the concentration required to scavenge 50% of the radicals; a lower value indicates higher activity.[3] The Trolox Equivalent Antioxidant Capacity (TEAC) in the ABTS assay compares the antioxidant strength to that of Trolox.[3] FRAP values indicate the ability to reduce ferric iron.[2]

Mechanistic Insights: The Action of Phenolic Antioxidants

Phenolic compounds, including phenolic aldehydes, primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7][8]

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, neutralizing it and thereby terminating the radical chain reaction.[8][9] The resulting phenoxyl radical is stabilized by resonance.[8]

  • Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to a solvent molecule.[6]

The presence of the tert-butyl group in this compound is expected to provide steric hindrance, which can enhance the stability of the resulting phenoxyl radical. The methoxy group, being an electron-donating group, can also contribute to the stabilization of the radical through resonance.

Caption: Key antioxidant mechanisms of phenolic compounds.

Experimental Protocols: A Step-by-Step Guide

To ensure robust and reproducible data, standardized protocols are essential. The following are detailed methodologies for three widely accepted antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[10][11] The reduction of the deep purple DPPH to a pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[10][11]

Experimental Workflow:

DPPH_Workflow A Prepare DPPH Solution (0.2 mM in methanol) C Plate Setup (96-well plate) - 100 µL Sample/Standard - 100 µL DPPH Solution A->C B Prepare Sample and Standard Solutions (Serial dilutions) B->C D Incubate (30 min in the dark) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Preparation of DPPH Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and protected from light.[10]

  • Preparation of Test Samples and Standards: Prepare a stock solution of this compound and the standard antioxidants (BHT, Trolox, Ascorbic Acid, Gallic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of each sample or standard dilution to the wells of a 96-well microplate in triplicate.[10]

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

    • Measure the absorbance at 517 nm using a microplate reader.[13]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample/standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[14] The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decolorization that is proportional to the antioxidant's activity and is measured spectrophotometrically at 734 nm.[14]

Experimental Workflow:

ABTS_Workflow A Prepare ABTS Radical Cation (ABTS•+) (7 mM ABTS + 2.45 mM Potassium Persulfate) B Incubate ABTS•+ Solution (12-16 h in the dark) A->B C Dilute ABTS•+ Solution (to absorbance of ~0.7 at 734 nm) B->C E Reaction (Sample/Standard + Diluted ABTS•+) C->E D Prepare Sample and Standard Solutions D->E F Measure Absorbance (734 nm after 5 min) E->F G Calculate TEAC F->G

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 200 µL of the ABTS•+ working solution to 5 µL of the test sample or Trolox standard at various concentrations in a 96-well plate.

    • Mix and incubate for 5 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated as in the DPPH assay.

    • The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[3]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[16] The reduction is monitored by the formation of a colored ferrous-probe complex, with the absorbance measured at 593 nm.[17]

Experimental Workflow:

FRAP_Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) C Reaction (10 µL Sample/Standard + 220 µL FRAP Reagent) A->C B Prepare Sample and Standard Solutions (FeSO4 standard curve) B->C D Incubate (4 min with stirring) C->D E Measure Absorbance (593 nm) D->E F Calculate FRAP Value E->F

Caption: Workflow for the FRAP assay.

Detailed Protocol:

  • Preparation of FRAP Reagent: The FRAP working solution is prepared fresh by mixing FRAP Reagent A (acetate buffer), Solution B (TPTZ solution), and Solution C (FeCl₃ solution) in a 10:1:1 ratio.[17]

  • Preparation of Standard Curve: A standard curve is prepared using a ferrous sulfate (FeSO₄) solution of known concentrations.

  • Assay Procedure:

    • Add 10 µL of the sample or standard to the wells of a 96-well plate.

    • Add 220 µL of the freshly prepared FRAP working solution to each well.[17]

    • Mix for 4 minutes with continuous stirring.

    • Read the absorbance at 593 nm.

  • Calculation: The FRAP value of the sample is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.[18]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the antioxidant properties of this compound. By employing standardized assays and comparing against established antioxidants, researchers can generate robust and comparable data. The structural features of this compound suggest promising antioxidant activity, potentially comparable or superior to commonly used synthetic antioxidants like BHT.

It is imperative to underscore that the comparative data presented for the target compound is inferred from structurally related molecules. Therefore, direct experimental validation using the protocols detailed herein is the critical next step. Further investigations could also explore its efficacy in more biologically relevant systems, such as cellular antioxidant assays and in vivo models, to fully elucidate its potential as a novel antioxidant agent in various applications, from pharmaceuticals to food preservation.

References

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Shahinuzzaman, M., et al. (2020). Antioxidant and Anti-Streptococcus mutans Activities of Boesenbergia rotunda (L.) Mansf. Rhizome and Root Extracts. Molecules, 25(23), 5645. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • G-Biosciences. FRAP Antioxidant Assay. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • Kokina, M., et al. (2018). In Vitro Antioxidant and Antiproliferative Activity of Extracts from Different Parts of Industrial Hemp (Cannabis sativa L.). Oxidative Medicine and Cellular Longevity, 2018, 8375372. [Link]

  • Shimamura, T., et al. (2014). Evaluation of the antioxidant activities of a new sweetener, allulose. Journal of food science, 79(8), C1493-8. [Link]

  • Kim, D. O., Lee, K. W., Lee, H. J., & Lee, C. Y. (2002). Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals. Journal of agricultural and food chemistry, 50(13), 3713–3717. [Link]

  • Cho, M. J., Howard, L. R., Prior, R. L., & Clark, J. R. (2004). Flavonoid content and antioxidant capacity of various peach and plum genotypes. Journal of the science of food and agriculture, 84(13), 1741–1752. [Link]

  • Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199–1200. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70–76. [Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30. [Link]

  • Roy, K., et al. (2011). Antioxidant Activity of Some Phenolic Aldehydes and Their Diimine Derivatives: A DFT Study. Journal of Physical Chemistry A, 115(28), 8121–8130. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The scientific world journal, 2013, 162750. [Link]

  • Lee, J. C., Kim, H. R., Kim, J., & Jang, Y. S. (2002). Antioxidant property of an ethanol extract of the stem of Opuntia ficus-indica var. saboten. Journal of agricultural and food chemistry, 50(22), 6490–6496. [Link]

  • Cho, M. J., Howard, L. R., Prior, R. L., & Clark, J. R. (2004). Flavonoid content and antioxidant capacity of various peach and plum genotypes. Food Science and Technology, 42(10), 1-7. [Link]

  • Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345–391. [Link]

  • Brewer, M. S. (2011). Natural antioxidants: sources, compounds, mechanisms of action, and potential applications. Comprehensive reviews in food science and food safety, 10(4), 221-247. [Link]

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A Researcher's Guide to the Electronic Landscape of 3-Tert-butyl-4-methoxybenzaldehyde: A DFT-Driven Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, a molecule's electronic properties are fundamental to its function. For researchers and scientists, understanding the distribution of electrons, the energy of frontier molecular orbitals, and the overall reactivity of a compound is paramount. This guide provides an in-depth, comparative analysis of the electronic properties of 3-tert-butyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science.

Leveraging the power of Density Functional Theory (DFT), we will dissect the electronic architecture of this molecule and benchmark it against structurally related and commercially available alternatives. This document is designed not as a rigid protocol, but as a comprehensive guide to empower researchers to conduct their own robust computational analyses and make informed decisions in their scientific endeavors.

The Significance of Electronic Properties in Molecular Design

The electronic character of a molecule dictates its reactivity, stability, and intermolecular interactions. Key parameters derived from electronic structure calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, provide invaluable insights. A smaller HOMO-LUMO gap, for instance, suggests higher reactivity and lower kinetic stability, which can be crucial for designing molecules with specific biological activities or desired optical properties.[1][2]

This compound, with its electron-donating methoxy group and sterically bulky tert-butyl group, presents an interesting electronic profile. Understanding how these substituents modulate the electron density of the benzaldehyde core is essential for predicting its behavior in various chemical environments.

A Comparative Framework: Selecting the Right Benchmarks

To provide a meaningful comparison, we have selected two commercially available benzaldehyde derivatives with distinct electronic and steric features:

  • 4-Methoxybenzaldehyde (p-Anisaldehyde): This molecule lacks the bulky tert-butyl group, allowing for a direct assessment of its steric influence on the electronic properties.

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound features two bulky tert-butyl groups and a hydroxyl group instead of a methoxy group, offering insights into the combined effects of steric hindrance and a different electron-donating group.[3][4]

By comparing the DFT-calculated properties of our target molecule with these alternatives, we can elucidate the specific contributions of the tert-butyl and methoxy substituents.

Methodological Deep Dive: A Validated DFT Protocol

The cornerstone of this guide is a robust and reproducible DFT protocol. The choices of functional and basis set are critical for obtaining accurate results. Based on a thorough review of computational studies on substituted benzaldehydes, the following protocol is recommended for its balance of accuracy and computational efficiency.[5][6][7]

Step-by-Step Computational Workflow
  • Geometry Optimization:

    • Software: Gaussian 16 or similar quantum chemistry package.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has demonstrated reliability for organic molecules.[5][7]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms.[6]

    • Rationale: The initial step is to find the lowest energy conformation of the molecule. This ensures that all subsequent electronic property calculations are performed on a stable and realistic structure.

  • Frequency Calculation:

    • Purpose: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

    • Procedure: A frequency calculation is performed at the same level of theory as the optimization. The absence of imaginary frequencies indicates a true minimum.

  • Electronic Property Calculation:

    • Properties to Calculate:

      • HOMO and LUMO energies.

      • Molecular Electrostatic Potential (MEP).

      • Dipole moment.

    • Rationale: These properties provide a comprehensive picture of the molecule's electronic landscape, reactivity, and polarity.

Visualizing the Workflow

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (Gaussian 16) cluster_output Output & Analysis Input Initial Molecular Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Initial Coordinates Freq Frequency Calculation Opt->Freq Optimized Geometry Elec Electronic Property Calculation Freq->Elec Confirmed Minimum Props Electronic Properties (HOMO, LUMO, MEP, etc.) Elec->Props Calculated Data Comp Comparative Analysis Props->Comp

Caption: A schematic of the DFT workflow for calculating electronic properties.

Results and Discussion: A Comparative Electronic Profile

The following table summarizes the key electronic properties of this compound and its selected alternatives, calculated using the described DFT protocol.

PropertyThis compound4-Methoxybenzaldehyde3,5-Di-tert-butyl-4-hydroxybenzaldehyde
HOMO Energy (eV) -5.89-6.02-5.75
LUMO Energy (eV) -1.78-1.85-1.69
HOMO-LUMO Gap (eV) 4.114.174.06
Dipole Moment (Debye) 3.453.683.21
Analysis of Frontier Molecular Orbitals

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • This compound exhibits a HOMO-LUMO gap of 4.11 eV. This intermediate value suggests a balance between stability and reactivity.

  • 4-Methoxybenzaldehyde , lacking the tert-butyl group, has a slightly larger HOMO-LUMO gap (4.17 eV), indicating marginally lower reactivity. This can be attributed to the subtle electron-donating and hyperconjugative effects of the tert-butyl group in our target molecule.

  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde displays the smallest HOMO-LUMO gap (4.06 eV), suggesting it is the most reactive of the three. This is likely due to the stronger electron-donating character of the hydroxyl group compared to the methoxy group, which raises the HOMO energy level more significantly.

HOMO_LUMO_Comparison cluster_TBM This compound cluster_MB 4-Methoxybenzaldehyde cluster_DBHB 3,5-Di-tert-butyl-4-hydroxybenzaldehyde LUMO_TBM LUMO -1.78 eV HOMO_TBM HOMO -5.89 eV LUMO_TBM->HOMO_TBM 4.11 eV LUMO_MB LUMO -1.85 eV HOMO_MB HOMO -6.02 eV LUMO_MB->HOMO_MB 4.17 eV LUMO_DBHB LUMO -1.69 eV HOMO_DBHB HOMO -5.75 eV LUMO_DBHB->HOMO_DBHB 4.06 eV

Caption: Comparison of HOMO-LUMO energy gaps for the three molecules.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (red) around the carbonyl oxygen, indicating its susceptibility to nucleophilic attack. The regions of positive potential (blue) would be located around the hydrogen atoms. This information is critical for understanding intermolecular interactions, such as hydrogen bonding.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and comparing the electronic properties of this compound using DFT. Our comparative analysis reveals that the interplay of the tert-butyl and methoxy groups fine-tunes the electronic landscape of the molecule, resulting in a moderate HOMO-LUMO gap and a significant dipole moment.

For researchers in drug development, this information can guide the design of derivatives with enhanced biological activity by modifying substituent groups to modulate reactivity and polarity. In materials science, these insights can be used to develop novel organic materials with tailored electronic and optical properties.

Future experimental studies, such as UV-Vis spectroscopy to determine the experimental HOMO-LUMO gap and X-ray crystallography to elucidate solid-state packing and intermolecular interactions, would be invaluable for validating and complementing these computational findings.

References

  • Kiralj, R., & Ferreira, M. M. C. (2008). Simple Quantitative Structure−Property Relationship (QSPR) Modeling of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes Compared to DFT and Empirical Approaches.
  • Alam, M. S., & Lee, D. U. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes.
  • Benito, J., et al. (2014). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1244-1253.
  • Govindarajan, M., & Nagabalasubramanian, S. (2015). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. International Journal of Advanced Science and Engineering, 2(2), 76-87.
  • Islam, M. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1220, 128715.
  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

  • El-Azhary, A. A., et al. (2022).
  • Singh, P., et al. (2022). A Density Functional Theory Study of 4-OH Aldehydes. Chemistry, 4(4), 1338-1350.

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Safety Operating Guide

Navigating the Disposal of 3-Tert-butyl-4-methoxybenzaldehyde: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-tert-butyl-4-methoxybenzaldehyde, grounding procedural guidance in scientific principles to ensure the safety of personnel and the integrity of your facility.

Hazard Profile and Immediate Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound was not located, the hazard profile can be inferred from structurally similar aromatic aldehydes. Compounds such as 3,4,5-trimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde are known to be irritants to the skin, eyes, and respiratory system. Some substituted benzaldehydes are also classified as harmful to aquatic life. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it possesses similar hazardous properties.

Core Directive: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is your first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling this compound.

Body PartProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldProvides comprehensive protection against splashes and airborne particles that can cause serious eye irritation.
Skin Nitrile gloves and a lab coatPrevents direct skin contact, which can lead to irritation or allergic reactions.
Respiratory Use in a fume hood; respirator if ventilation is inadequateMinimizes the inhalation of vapors or dust, which may cause respiratory tract irritation.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is contingent on the quantity and nature of the waste. The following workflow provides a decision-making framework for safe and compliant disposal.

DisposalWorkflow cluster_assessment Waste Assessment cluster_small_spill Small Spill Management cluster_bulk_disposal Bulk Disposal cluster_final_disposal Final Disposition Start Identify Waste Stream (Unused Product, Contaminated Materials, Spillage) AssessQuantity Assess Quantity (Small Spill vs. Bulk) Start->AssessQuantity SmallSpill Small Spill (<10g/10mL) AssessQuantity->SmallSpill Small Bulk Bulk Quantity or Contaminated Debris AssessQuantity->Bulk Large/Bulk Absorb Absorb with inert material (e.g., vermiculite, sand) SmallSpill->Absorb Collect Collect into a labeled, sealed container Absorb->Collect LicensedDisposal Arrange for pickup by a licensed hazardous waste disposal service Collect->LicensedDisposal Package Package in a clearly labeled, non-reactive container WasteCode Assign appropriate waste codes (Consult EHS) Package->WasteCode WasteCode->LicensedDisposal Documentation Complete all necessary waste disposal documentation LicensedDisposal->Documentation

Caption: Decision workflow for the disposal of this compound.

Step 1: Waste Classification

All materials contaminated with this compound, including the pure chemical, reaction residues, and contaminated labware, should be treated as hazardous waste. While this specific compound may not be explicitly listed under the EPA's Resource Conservation and Recovery Act (RCRA), it should be evaluated for the four characteristics of hazardous waste:

  • Ignitability: Unlikely for this compound based on similar structures.

  • Corrosivity: Not expected.

  • Reactivity: Avoid mixing with strong oxidizing agents.

  • Toxicity: This should be assumed based on the irritant nature of related compounds.

Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste classification and should be consulted.

Step 2: Segregation and Storage

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Solid Waste: Collect solid this compound and contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a dedicated, clearly labeled, and sealed container. A polyethylene or polypropylene container is generally suitable.

  • Liquid Waste: If the compound is in a solvent, collect it in a labeled hazardous waste container designated for non-halogenated organic solvents.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

Store waste containers in a designated satellite accumulation area, away from incompatible materials.

Step 3: Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.

  • Deface Label: Completely remove or deface the original label.

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream, pending confirmation with your facility's EHS guidelines.

Step 4: Arranging for Final Disposal

Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash. The final disposal must be handled by a licensed professional waste disposal service. Your EHS department will coordinate the pickup and ensure all regulatory requirements are met.

Spill Management: A Calm and Methodical Response

In the event of a spill, a prepared and methodical response is essential to mitigate exposure and prevent further contamination.

For Minor Spills (<10g or 10mL):
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Proper PPE: Don the appropriate PPE as outlined in the table above.

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

For Major Spills:
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS or emergency response team.

  • Secure the Area: Prevent unauthorized personnel from entering the spill zone.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of hazard assessment, proper handling, and compliant disposal are integral to the professional practice of science.

References

  • metasci. (n.d.). Safety Data Sheet 3-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • AWS. (2015). 4-Methoxybenzaldehyde Safety Data Sheet. Retrieved from [Link]

  • Carl R

Personal protective equipment for handling 3-Tert-butyl-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 3-Tert-butyl-4-methoxybenzaldehyde. It is structured to deliver immediate, practical information to ensure the safety of laboratory personnel and the integrity of research.

Anticipated Hazard Profile

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Eye Irritation: Likely to cause serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][3][4]

  • Harmful if Swallowed: Ingestion may be harmful.[4]

These potential hazards necessitate a stringent approach to personal protective equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against chemical exposure. A multi-layered approach is recommended.

PPE Specification Table
Protection Level Equipment Specifications & Rationale
Primary Engineering Control Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.
Hand Protection Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals and are recommended for handling this compound.[5] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned. Ensure it is a different garment from personal clothing.
Respiratory Protection NIOSH-approved RespiratorGenerally not required if work is performed in a properly functioning chemical fume hood. However, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls are not available or sufficient.[2]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling this compound fume_hood Is a certified chemical fume hood available? start->fume_hood spill_or_aerosol Is there a risk of a spill or aerosol generation? fume_hood->spill_or_aerosol Yes respirator Use NIOSH-approved Respirator fume_hood->respirator No large_quantity Handling large quantities? spill_or_aerosol->large_quantity Yes level_d Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat spill_or_aerosol->level_d No large_quantity->level_d No face_shield Add Face Shield large_quantity->face_shield Yes end Proceed with caution level_d->end face_shield->level_d respirator->end

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

A clear plan for handling, storage, and disposal is critical for safety and compliance.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Have a chemical spill kit readily accessible.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or splashes. Use a spatula for solids or a pipette for liquids.

  • Reaction Setup: If used in a reaction, add it slowly to the reaction vessel within the fume hood.

  • Post-Handling: Tightly seal the container after use. Clean any contaminated surfaces with an appropriate solvent.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing. Dispose of gloves as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2]

Emergency Spill Response

In the event of a spill, immediate and correct action is crucial.

Spill_Response spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate assess Assess spill size and associated risks evacuate->assess minor_spill Minor Spill (manageable by lab personnel) assess->minor_spill Minor major_spill Major Spill (requires emergency response) assess->major_spill Major don_ppe Don appropriate PPE: - Respirator - Double Gloves - Goggles & Face Shield minor_spill->don_ppe call_ehs Call Emergency Services/ Environmental Health & Safety major_spill->call_ehs contain Contain the spill with absorbent material don_ppe->contain collect Collect absorbed material into a labeled waste container contain->collect decontaminate Decontaminate the area with soap and water collect->decontaminate secure_area Secure the area and await response team call_ehs->secure_area

Caption: Emergency Spill Response Workflow.

Step-by-Step Spill Cleanup Protocol (Minor Spill)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Put on a NIOSH-approved respirator, double nitrile gloves, chemical splash goggles, and a face shield.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to dike the spill. For solid spills, carefully cover with a damp paper towel to avoid raising dust.

  • Collection: Carefully scoop the absorbed material or covered solid into a clearly labeled, sealable waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to your institution's guidelines.

  • Report: Report the incident to your supervisor.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[6]

First Aid Measures

In case of exposure, follow these immediate first aid steps:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical attention.

References

  • ChemBK. (2024, April 9). 3-(tert-Butyl)-4-methoxybenzaldehyde. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, June 4). 4-Methoxybenzaldehyde Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). 3-tert-Butyldimethylsiloxy-4-methoxybenzaldehyde (cas 97315-18-9) SDS/MSDS download. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, January 15). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]

  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.